1,1,2,2-Tetrakis(4-bromophenyl)ethene
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-4-[1,2,2-tris(4-bromophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRLDGKMJJEZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61326-44-1 | |
| Record name | Tetrakis(4-bromophenyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 1,1,2,2-Tetrakis(4-bromophenyl)ethene from Tetraphenylethene
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Strategic Importance of 1,1,2,2-Tetrakis(4-bromophenyl)ethene
Tetraphenylethene (TPE) and its derivatives are a cornerstone of modern materials science, primarily due to their unique aggregation-induced emission (AIE) characteristics. Unlike traditional fluorophores that suffer from aggregation-caused quenching, AIE luminogens become highly emissive in the aggregated state. This property has led to their widespread use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.
The brominated analogue, this compound, is a particularly valuable intermediate. The four bromine atoms serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This allows for the rational design and synthesis of complex, multifunctional molecules with tailored photophysical and electronic properties for advanced applications.[1]
Mechanistic Insights: The Electrophilic Aromatic Bromination of Tetraphenylethene
The conversion of tetraphenylethene to its tetrabrominated derivative is achieved through an electrophilic aromatic substitution reaction. A thorough understanding of the underlying mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
Key Mechanistic Steps:
-
Generation of the Electrophile: The reaction is initiated by the formation of a powerful electrophile, the bromonium ion (Br⁺). While molecular bromine (Br₂) can be used, its reactivity is significantly enhanced by the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or iron powder, which polarizes the Br-Br bond.
-
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich phenyl rings of the tetraphenylethene molecule act as nucleophiles, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Regioselectivity: The substitution occurs almost exclusively at the para-position of each phenyl ring. This high regioselectivity is attributed to two main factors: the electronic activation of the ortho and para positions by the vinyl group, and the significant steric hindrance at the ortho positions, which directs the bulky bromine electrophile to the more accessible para position.[3][4]
-
Rearomatization: The final step involves the removal of a proton from the arenium ion by a weak base (such as Br⁻), which restores the aromaticity of the phenyl ring. This process is repeated on the remaining three phenyl rings to yield the final product, this compound.
Caption: Mechanism of Electrophilic Bromination.
Field-Validated Experimental Protocol
This protocol has been designed to be a self-validating system, incorporating checks and purification steps to ensure a high-purity final product.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |
| Tetraphenylethene | C₂₆H₂₀ | 332.44 | 1.0 g | Starting Material |
| Molecular Bromine | Br₂ | 159.81 | 1.08 mL | Brominating Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Solvent/Catalyst |
| Dichloromethane | CH₂Cl₂ | 84.93 | 10 mL | Co-solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | Washing |
| Water | H₂O | 18.02 | As needed | Washing |
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve tetraphenylethene (0.8 g, 2.7 mmol) in glacial acetic acid.[3][4]
-
Slowly add molecular bromine (1.08 mL, 21.0 mmol) dropwise to the cooled solution.[3][4]
-
Once the bromine addition is complete, add dichloromethane (10 mL) as a co-solvent.[3][4]
-
Remove the ice bath and heat the reaction mixture to 50°C for approximately 2 hours, or until the reaction is complete as monitored by thin-layer chromatography.[3][4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with cold water to remove unreacted bromine and acetic acid.[3][4]
-
Collect the resulting precipitate and wash it repeatedly with ethanol and water.[3][4]
-
Further purify the crude product by recrystallization to obtain the desired this compound.[3]
Ensuring Trustworthiness: Critical Parameters and Troubleshooting
The reproducibility and success of this synthesis depend on careful control of several key parameters.
-
Temperature Control: The initial cooling of the reaction mixture is essential to moderate the exothermic nature of the bromination reaction. Uncontrolled temperature can lead to the formation of unwanted byproducts.
-
Stoichiometry of Bromine: An excess of bromine is used to ensure the complete bromination of all four phenyl rings. However, a significant excess can make the purification process more challenging.
-
Reaction Monitoring: Thin-layer chromatography is a critical tool for monitoring the progress of the reaction. This allows for the determination of the optimal reaction time and prevents the formation of under- or over-brominated products.[3][4]
-
Purity of Reagents: The use of high-purity starting materials and solvents is crucial to minimize the formation of impurities that can be difficult to remove from the final product.
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, extending the reaction time or slightly increasing the temperature may be beneficial.
-
Presence of Impurities: If the final product is not of sufficient purity after recrystallization, column chromatography may be necessary for further purification.
Conclusion
The synthesis of this compound from tetraphenylethene is a well-established and reliable procedure. By understanding the electrophilic aromatic substitution mechanism and meticulously controlling the experimental conditions, researchers can consistently obtain a high yield of this versatile building block. The protocol and insights provided in this guide are intended to empower scientists in the fields of materials science and drug development to confidently synthesize this important compound for their research endeavors.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1,1,2,2-Tetrakis(4-bromophenyl)ethene: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TBrPE), a key intermediate in the synthesis of advanced materials, including those for organic light-emitting diodes (OLEDs). Understanding the spectral characteristics of this molecule is paramount for researchers and drug development professionals to ensure its purity, confirm its identity, and predict its behavior in subsequent chemical transformations. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra.
Molecular Identity and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆Br₄ | --INVALID-LINK--[1] |
| Molecular Weight | 648.02 g/mol | --INVALID-LINK-- |
| CAS Number | 61326-44-1 | --INVALID-LINK--[1] |
| Appearance | White to off-white powder or crystals | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of TBrPE is characterized by its simplicity, a direct consequence of the molecule's high degree of symmetry. All four bromophenyl groups are chemically equivalent, and within each ring, the protons ortho to the ethenyl bridge are equivalent, as are the protons meta to the bridge.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectrum on a high-field NMR spectrometer (e.g., 500 MHz).[2] Tetramethylsilane (TMS) is commonly used as an internal standard.
Data and Interpretation: The spectrum exhibits two distinct doublets in the aromatic region.[2][3]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.29 | Doublet | 8H | Protons ortho to the ethenyl bridge (Ha) |
| ~6.87 | Doublet | 8H | Protons meta to the ethenyl bridge (Hb) |
The downfield shift of the ortho protons (Ha) compared to the meta protons (Hb) can be attributed to the deshielding effect of the adjacent electronegative bromine atom and the anisotropic effect of the neighboring phenyl rings. The coupling constant (J) for both doublets is typically around 8.4 Hz, which is characteristic of ortho-coupling in a para-substituted benzene ring.[2]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a detailed map of the carbon framework. The symmetry of TBrPE again simplifies the spectrum, revealing five distinct signals.
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on the same instrument as the ¹H NMR, using a larger number of scans to compensate for the lower natural abundance of the ¹³C isotope. The sample preparation is identical.
Data and Interpretation: The following table summarizes the observed chemical shifts and their assignments.[2][4]
| Chemical Shift (δ) (ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~141.6 | C1 | Quaternary carbon of the ethenyl bridge, deshielded by the four attached phenyl groups. | | ~139.8 | C2 | Quaternary aromatic carbon attached to the ethenyl bridge, significantly deshielded. | | ~132.9 | C4 | Aromatic CH carbon ortho to the bromine atom. | | ~131.4 | C3 | Aromatic CH carbon meta to the bromine atom. | | ~121.4 | C5 | Aromatic carbon directly attached to the bromine atom (ipso-carbon), shielded by the "heavy atom effect" of bromine. |
The assignment of the quaternary carbons (C1 and C2) is based on their expected downfield chemical shifts due to the number of non-hydrogen substituents. The carbon attached to the bromine (C5) is shifted upfield due to the heavy atom effect, a phenomenon where the large electron cloud of the bromine atom provides additional shielding.
Caption: Molecular structure of this compound with carbon numbering for NMR assignment.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.
Data and Interpretation: While a specific experimental spectrum for TBrPE is not readily available in the literature, the expected vibrational frequencies can be predicted based on the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100-3000 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the phenyl rings. |
| 1600-1450 | C=C stretch (aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
| ~1070 | C-Br stretch | Stretching vibration of the carbon-bromine bond. |
| 850-800 | C-H out-of-plane bend | Out-of-plane bending of the C-H bonds, characteristic of para-disubstituted benzene rings. |
The presence of strong absorptions in the aromatic C-H and C=C stretching regions, along with the characteristic C-Br stretch and the out-of-plane bending for a para-substituted ring, would confirm the key structural features of TBrPE.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is vaporized and then ionized by a beam of high-energy electrons, causing fragmentation.
Data and Interpretation: The mass spectrum of TBrPE is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of four bromine atoms, this peak will be accompanied by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a series of peaks for the molecular ion and its fragments containing bromine.
Predicted Fragmentation Pattern: Under electron ionization, polybrominated aromatic compounds often undergo fragmentation through the loss of bromine atoms or the cleavage of the molecular framework.[5]
Caption: Plausible fragmentation pathway for this compound in EI-MS.
The initial fragmentation would likely involve the loss of a bromine radical to form the [M-Br]⁺ ion. Subsequent losses of bromine atoms would lead to the [M-2Br]⁺, [M-3Br]⁺, and [M-4Br]⁺ ions. Cleavage of the central ethene bond could also occur, leading to fragments such as [C₁₃H₈Br₂]⁺. The relative intensities of these fragment ions would provide further structural information. The isotopic pattern for each fragment containing bromine would be a key identifier.
Conclusion
The collective analysis of NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating characterization of this compound. The high symmetry of the molecule simplifies the NMR spectra, allowing for straightforward assignment of proton and carbon signals. IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide serves as a valuable resource for scientists working with this important chemical building block, ensuring confidence in its structural integrity for downstream applications.
References
- 1. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Tetrakis(4-bromophenyl)ethene
Intended for: Researchers, scientists, and drug development professionals.
This document provides an in-depth exploration of the core photophysical properties of tetrakis(4-bromophenyl)ethene (TPE-4Br), a cornerstone molecule in the field of advanced materials. We will delve into the mechanistic underpinnings of its unique optical behavior, provide actionable experimental protocols for its characterization, and discuss its role as a versatile building block in a multitude of applications.
Introduction: The Significance of TPE-4Br
Tetrakis(4-bromophenyl)ethene, with the chemical formula C26H16Br4, is a polyphenyl ethylene derivative characterized by a central ethene core bonded to four para-brominated phenyl groups.[1] This highly symmetrical, propeller-shaped molecule has garnered significant attention not for what it does in dilute solutions, but for what it does when it aggregates. TPE-4Br is a quintessential example of an Aggregation-Induced Emission (AIE) luminogen, or "AIEgen".[2][3]
Unlike traditional fluorescent molecules that suffer from Aggregation-Caused Quenching (ACQ), AIEgens are virtually non-emissive when dissolved but become highly fluorescent in an aggregated state or as a solid powder.[2] This counter-intuitive property, first discovered by Professor Ben Zhong Tang's group, has revolutionized the development of new materials for organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging.[2][4] The four bromine atoms on the TPE-4Br scaffold serve as reactive sites, making it an exceptionally valuable building block for synthesizing more complex functional molecules and polymers through various coupling reactions like Suzuki or Stille couplings.[1][2]
Core Photophysical Principles
To effectively harness the capabilities of TPE-4Br, it is crucial to understand the origin of its AIE behavior. This phenomenon is primarily governed by a mechanism known as Restriction of Intramolecular Motion (RIM).[2]
The Mechanism of Aggregation-Induced Emission (AIE)
In a dilute solution, the four phenyl rings of an individual TPE-4Br molecule can undergo low-frequency rotational and vibrational motions.[2][5] Upon photoexcitation, the molecule rapidly dissipates the absorbed energy through these non-radiative decay pathways. This free intramolecular motion effectively quenches fluorescence, rendering the solution non-emissive.[2][5]
When molecules are forced to aggregate—either by adding a poor solvent to a solution, by crystallization, or in the solid state—their physical movement becomes severely restricted.[2][5] The steric hindrance from neighboring molecules locks the phenyl rings in place, blocking the non-radiative decay channels.[5] This "locking" mechanism forces the excited-state molecule to release its energy radiatively, resulting in strong fluorescence emission.[5]
The diagram below illustrates this fundamental principle.
Caption: The AIE mechanism of TPE-4Br.
The Role of Bromine Substituents
The four bromine atoms are not merely passive components. They serve two critical functions:
-
Reactive Handles: The bromine atoms provide well-defined sites for post-synthesis modification.[1] This allows for the straightforward creation of a vast library of TPE derivatives with tailored properties for specific applications, such as chemical sensing or polymer synthesis.[1][2][3]
-
Heavy Atom Effect: While the primary AIE mechanism is RIM, the presence of heavy bromine atoms can also influence intersystem crossing (ISC), the process of converting a singlet excited state to a triplet state. This can be a crucial factor in applications requiring the generation of triplet excitons, such as in certain types of OLEDs or photodynamic therapy.
Quantitative Photophysical Parameters
The optical properties of TPE-4Br can be quantified through several key parameters. The values are highly dependent on the molecule's environment, showcasing the dramatic switch-on fluorescence characteristic of AIE.
| Property | In THF (Solution) | In THF/Water (90% Water) | In Solid State |
| Absorption Max (λ_abs) | ~330 nm | Not typically reported | ~330 nm |
| Emission Max (λ_em) | Weak / Negligible | ~480-520 nm | ~480 nm |
| Fluorescence Quantum Yield (Φ_F) | < 1% | Significantly > 1% (High) | High |
Note: Specific values can vary based on experimental conditions. The data presented is a representative summary from typical findings.[3][6]
Experimental Characterization Protocols
Verifying the AIE properties of TPE-4Br or its derivatives involves a series of standard photophysical measurements.
Workflow for AIE Characterization
The following diagram outlines a typical experimental workflow to observe and quantify the AIE effect.
Caption: Standard workflow for AIE property investigation.
Protocol for Measuring Aggregation-Induced Emission
This protocol details the most common method for demonstrating the AIE effect using a solvent/anti-solvent system.
Objective: To observe the turn-on fluorescence of TPE-4Br by inducing aggregation.
Materials:
-
Tetrakis(4-bromophenyl)ethene (TPE-4Br)
-
Tetrahydrofuran (THF), spectroscopic grade[7]
-
Deionized water
-
Volumetric flasks and micropipettes
-
UV-Vis spectrophotometer[8]
-
Spectrofluorometer[8]
-
Quartz cuvettes (1 cm path length)[8]
Procedure:
-
Prepare Stock Solution: Prepare a 1.0 mM stock solution of TPE-4Br in THF.
-
Prepare Sample Series: In a series of 10 mL volumetric flasks, pipette the required volume of the TPE-4Br stock solution to achieve a final concentration of 10 µM. Add THF to make the total volume of THF in each flask 1 mL.
-
Induce Aggregation: To the flasks, add varying amounts of deionized water (0 mL, 1 mL, 2 mL, ..., 9 mL) to create solutions with water fractions of 0%, 10%, 20%, ..., 90%. Top up each flask to the 10 mL mark with THF. This method ensures the luminogen concentration remains constant while the solvent polarity changes.
-
Equilibration: Gently mix each solution and allow them to equilibrate for 5-10 minutes.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each sample from 250 nm to 500 nm.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample. Excite the samples at their absorption maximum (around 330-360 nm) and record the emission from 400 nm to 700 nm.[6]
-
Data Analysis: Plot the peak fluorescence intensity versus the water fraction (%). A sharp increase in intensity at higher water fractions is indicative of the AIE phenomenon.[6]
Causality: THF is a good solvent for TPE-4Br, allowing it to exist as dissolved, freely rotating molecules.[7] Water is an anti-solvent. As the water fraction increases, the hydrophobic TPE-4Br molecules are forced out of solution and form nanoaggregates, restricting intramolecular motion and activating the fluorescence emission pathway.[2]
Applications of TPE-4Br as a Molecular Precursor
The true power of TPE-4Br lies in its role as a versatile synthetic platform.[1] Its well-defined structure and reactive bromine sites have enabled the creation of novel materials across diverse scientific disciplines.
-
Organic Electronics: TPE-4Br is a precursor for materials used in OLEDs. The TPE core provides the necessary solid-state emission, while functional groups attached via the bromine sites can be used to tune charge transport properties and emission color.[1]
-
Chemical Sensing: By replacing the bromine atoms with moieties that interact with specific analytes (e.g., metal ions, explosives), highly sensitive and selective fluorescent sensors can be developed.[3][6] The detection mechanism often relies on the analyte modulating the aggregation state or electronic properties of the TPE core, leading to a "turn-on" or "turn-off" fluorescent response.[3][6]
-
Bio-imaging: TPE-4Br derivatives can be functionalized with biocompatible groups to create fluorescent probes for cellular imaging.[4][9] Their high photostability and bright solid-state emission are advantageous for long-term tracking and imaging in complex biological environments.[4][9]
-
Porous Polymers: The tetra-functional nature of TPE-4Br makes it an excellent monomer for synthesizing conjugated microporous polymers (CMPs).[1][3] These materials combine the AIE properties of the TPE unit with a high surface area, making them suitable for applications in gas storage and heterogeneous catalysis.[1][3]
Conclusion
Tetrakis(4-bromophenyl)ethene is more than just a single molecule; it is a foundational platform for materials innovation. Its defining characteristic of Aggregation-Induced Emission, rooted in the principle of Restriction of Intramolecular Motion, provides a powerful design strategy to overcome the common challenge of aggregation-caused quenching. The ability to easily functionalize the TPE core via its bromine substituents has led to significant advancements in sensing, organic electronics, and biomedical diagnostics. A thorough understanding of its photophysical properties and the experimental methods used for its characterization is essential for any researcher aiming to design the next generation of advanced luminescent materials.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 4. Recent progress of aggregation-induced emission luminogens (AIEgens) for bacterial detection and theranostics - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. preprints.org [preprints.org]
The Dichotomy of the Heavy Atom: Unraveling the Aggregation-Induced Emission (AIE) Mechanism of Brominated TPE Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of heavy atoms, such as bromine, into fluorescent molecules has traditionally been a reliable method for quenching fluorescence and promoting phosphorescence. However, in the realm of Aggregation-Induced Emission (AIE), this classical "heavy atom effect" is often subverted. This guide provides an in-depth technical exploration of the fascinating photophysical phenomena governing brominated tetraphenylethene (TPE) derivatives. We will dissect the mechanistic underpinnings of why these molecules defy conventional wisdom, often exhibiting dramatically enhanced fluorescence upon aggregation. This "anti-heavy-atom effect," rooted in the interplay between restricted intramolecular motion and specific intermolecular interactions like halogen bonding, offers a powerful strategy for designing advanced luminogens. This document serves as a comprehensive resource for researchers, materials scientists, and drug development professionals, detailing the theoretical basis, experimental validation, and practical applications of these unique AIE systems.
Foundational Principles: From ACQ to AIE
For decades, the utility of organic luminophores in solid-state applications was hampered by Aggregation-Caused Quenching (ACQ). This phenomenon arises from the formation of non-emissive aggregates (e.g., excimers) through π-π stacking interactions, which provide efficient non-radiative decay pathways for the excited state.
The discovery of Aggregation-Induced Emission (AIE) by Prof. Ben Zhong Tang and colleagues in 2001 marked a paradigm shift. AIE luminogens (AIEgens) are molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) .[1][2]
Tetraphenylethene (TPE) is the archetypal AIEgen. In dilute solutions, its four phenyl rings undergo active, low-frequency rotational and vibrational motions. These motions act as non-radiative channels, effectively dissipating the exciton energy as heat. Upon aggregation in a poor solvent or in the solid state, the physical constraint imposed by neighboring molecules locks these phenyl rings in place. This rigidification blocks the non-radiative decay pathways, forcing the excited state to decay radiatively, thus "turning on" fluorescence.[3][4]
Caption: The core principle of Aggregation-Induced Emission (AIE).
The Bromine Conundrum: Heavy Atom Effect vs. AIE Enhancement
The classical heavy atom effect dictates that the presence of an atom with a large atomic number (like bromine) enhances spin-orbit coupling (SOC).[5] This facilitates intersystem crossing (ISC)—the transition from a singlet excited state (S₁) to a triplet excited state (T₁). Because the transition from T₁ back to the ground state (S₀) is spin-forbidden, this process typically quenches fluorescence and promotes phosphorescence.
However, a growing body of evidence reveals that for many TPE derivatives, bromination leads to a significant increase in the fluorescence quantum yield (ΦF) upon aggregation, a phenomenon termed the "anomalous" or "anti-heavy-atom effect".[1] This counterintuitive observation is not a negation of the principles of SOC but rather the result of a dominant, competing mechanism.
The enhancement is primarily attributed to two factors:
-
Enhanced RIM through Halogen Bonding : Bromine substituents introduce the possibility of strong, specific intermolecular interactions, particularly C–Br···π and Br···Br halogen bonds.[6][7] These interactions provide an additional "molecular glue" in the aggregate state, further rigidifying the molecular conformation beyond simple steric hindrance. This enhanced restriction of intramolecular motion more effectively blocks the non-radiative decay channels, leading to a higher fluorescence quantum yield.[7]
-
Modulation of Decay Rates : Theoretical studies suggest that while bromine does increase the ISC rate, its effect on suppressing non-radiative internal conversion (IC) through vibronic coupling is far more significant.[8] In essence, the gain in radiative efficiency from blocking molecular motion outweighs the loss from enhanced ISC. The rate of radiative decay (~10⁸ s⁻¹) remains orders of magnitude faster than the calculated ISC rates (~10⁶ s⁻¹) in these systems.[8]
The position of the bromine substituent is critical. Systematic studies have shown that placing bromine at different positions on the TPE phenyl rings leads to different crystal packing and intermolecular interactions, resulting in vastly different quantum yields.[6]
Caption: Mechanistic interplay of bromine substitution in AIEgens.
Quantitative Analysis: The Impact of Bromination
The effect of bromination is best understood through quantitative photophysical data. The table below summarizes representative fluorescence quantum yields (ΦF) for TPE and its brominated derivatives in the aggregated or solid state, demonstrating the significant enhancement achievable.
| Compound | Substituent Position | State | Emission Max (λem) | Quantum Yield (ΦF) | Reference |
| TPE | None | Crystal | ~465 nm | ~40-50% | [9] |
| TPE-Br | para- (Monobromo) | Crystal | ~470 nm | 9.6% | [7] |
| o-BrTBE | ortho- (Tetrabromo) | Crystal | ~480 nm | 93% | [6] |
| m-BrTBE | meta- (Tetrabromo) | Film | ~495 nm | 98% | [6] |
| p-BrTBE | para- (Tetrabromo) | Crystal | ~475 nm | 75% | [6] |
Note: ΦF values can vary based on morphology (crystal vs. amorphous film) and measurement conditions.
This data clearly illustrates that both the presence and the specific position of bromine atoms critically modulate the emissive properties. The exceptionally high quantum yields of the ortho- and meta-tetrabrominated derivatives underscore the importance of sterically-driven molecular packing and halogen bonding in optimizing AIE.[6]
Experimental Protocols
Synthesis of Tetrakis(4-bromophenyl)ethene (TPE-4Br)
This protocol describes a common method for the perbromination of the TPE core.
Materials:
-
Tetraphenylethene (TPE)
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium hydrogensulfite solution
Procedure:
-
Dissolve TPE in a minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]
-
Add glacial acetic acid to the solution.[10]
-
Cool the flask in an ice bath.
-
Slowly add liquid bromine (a significant excess, e.g., 10 equivalents) to the stirred solution at 0 °C. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Once the reaction is complete, carefully pour the mixture into a beaker containing cold water or an ice slurry to quench the excess bromine.
-
Add a saturated solution of sodium hydrogensulfite to neutralize any remaining bromine until the orange color disappears.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid sequentially with copious amounts of water and then cold ethanol to remove impurities.[10][11]
-
Recrystallize the crude product from a suitable solvent system (e.g., THF/ethanol) to yield pure TPE-4Br as a solid. The yield is typically high (>90%).[10]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Aggregation-Induced Emission
This protocol details the standard method for observing and quantifying the AIE properties of a synthesized luminogen.
Materials:
-
Synthesized AIEgen (e.g., TPE-4Br)
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized water
-
UV-Vis spectrophotometer
-
Fluorospectrometer
Procedure:
-
Prepare a stock solution of the AIEgen in THF at a concentration of approximately 1 mM.
-
Create a series of sample solutions in vials. In each vial, place a small, fixed amount of the stock solution to achieve a final concentration of ~10 µM.
-
To each vial, add varying amounts of deionized water to create a range of THF/water volume fractions (fw), from 0% water (pure THF) to 99% water. For example, prepare samples with fw = 0, 10, 20, 30, 40, 50, 60, 70, 80, 90, and 99%. Ensure the total volume in each vial is constant.[12][13]
-
Gently mix the solutions and allow them to equilibrate.
-
For each sample, measure the UV-Vis absorption spectrum to identify the absorption maximum (λabs).
-
Measure the fluorescence emission spectrum for each sample using the fluorospectrometer, setting the excitation wavelength at or near the λabs.
-
Plot the fluorescence intensity at the emission maximum (λem) against the water fraction (fw). A sharp increase in intensity at higher water fractions is indicative of AIE.[13]
-
Visually inspect the vials under a 365 nm UV lamp to observe the "turn-on" fluorescence.[13]
Caption: Experimental workflows for synthesis and AIE characterization.
Implications for Drug Development and Theranostics
The unique properties of brominated AIEgens make them highly attractive for advanced biomedical applications, particularly in the field of theranostics—the integration of diagnostics and therapy.[5][14]
-
Bioimaging : The "turn-on" nature of AIE is ideal for high-contrast imaging. Probes can be designed to be non-emissive in aqueous biological media and only fluoresce upon binding to or aggregating at a specific target (e.g., a protein, cell membrane, or tumor microenvironment). This leads to a high signal-to-noise ratio.[15]
-
Photodynamic Therapy (PDT) : While the AIE mechanism favors fluorescence, the presence of bromine atoms ensures that ISC, while not dominant, is still efficient. This allows the AIEgen to act as a photosensitizer.[16] Upon light activation, the populated triplet state can transfer its energy to molecular oxygen (³O₂) to generate highly cytotoxic singlet oxygen (¹O₂), which can kill cancer cells. The AIEgen can thus simultaneously image the tumor and, upon irradiation, treat it.[17]
-
Drug Delivery Monitoring : AIEgens can be incorporated into drug delivery systems (e.g., nanoparticles, micelles) to track their biodistribution, cellular uptake, and drug release in real-time through fluorescence imaging.[18]
Conclusion
The study of brominated TPE derivatives reveals a sophisticated interplay of photophysical principles. The conventional heavy atom effect is not nullified but rather overshadowed by the powerful mechanism of aggregation-induced emission, which is itself amplified by the halogen bonding interactions introduced by bromine. This "anti-heavy-atom effect" is a testament to the power of supramolecular chemistry in controlling the excited-state deactivation pathways of luminophores. By understanding and harnessing this mechanism, scientists can design highly efficient solid-state emitters with tailored properties for applications ranging from organic electronics to advanced theranostics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore and innovate within this exciting and promising field.
References
- 1. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Achieving halogen bonding enhanced ultra-highly efficient AIE and reversible mechanochromism properties of TPE-based luminogens: position of bromine substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling - Nanjing Tech University [pure.njtech.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Solubility Profile of 1,1,2,2-Tetrakis(4-bromophenyl)ethene in Common Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
1,1,2,2-Tetrakis(4-bromophenyl)ethene, a prominent member of the tetraphenylethylene (TPE) family, is a cornerstone molecule in materials science and organic electronics, largely due to its characteristic aggregation-induced emission (AIE).[1] The effective application of this compound, from the synthesis of novel polymers and metal-organic frameworks (MOFs) to its use in optoelectronic devices, is fundamentally dependent on its interaction with solvents.[2] This guide provides a comprehensive analysis of the solubility of this compound, synthesizing theoretical principles with reported qualitative data and a robust experimental protocol for quantitative determination. We delve into the molecular characteristics governing its solubility and provide researchers with the foundational knowledge and practical methodologies required for its effective use in the laboratory.
Introduction: The Significance of Solubility for a Key AIE Building Block
This compound (hereafter TPE-4Br) is a crystalline solid with the empirical formula C₂₆H₁₆Br₄ and a molecular weight of 648.02 g/mol .[3] Its molecular architecture, featuring four bromophenyl groups attached to a central ethene core, gives rise to a propeller-like shape.[1] This structure is central to its most notable property: aggregation-induced emission (AIE), where the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation due to the restriction of intramolecular rotations.[1]
For researchers, understanding the solubility of TPE-4Br is not a trivial preliminary step but a critical parameter that dictates success in a multitude of applications:
-
Reaction Chemistry: As a reactant or building block, TPE-4Br must be dissolved to ensure it is in the same phase as other reagents, allowing for effective molecular collisions and reactions.
-
Purification: Techniques like recrystallization are entirely dependent on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
-
Material Fabrication: The formation of thin films, nanoparticles, and other supramolecular structures is often controlled by solvent properties and the solubility of the AIE-active compound.[4] The transition from a soluble state to an aggregated, emissive state is the very basis of AIE.[1]
This guide serves as a technical resource for scientists, offering a detailed examination of TPE-4Br's solubility based on its molecular structure and providing a validated protocol for its precise quantification.
Molecular Profile and Theoretical Solubility Predictions
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The structure of TPE-4Br provides clear indicators of its expected behavior.
-
Structure: TPE-4Br is a large, highly symmetric molecule.[2] The four phenyl rings and the ethene core create a substantial nonpolar, hydrocarbon-rich surface area.
-
Polarity: While each of the four carbon-bromine (C-Br) bonds is polar, the symmetrical arrangement of these bonds around the central ethene core results in a molecule with a very low overall molecular dipole moment. It is, for all practical purposes, a nonpolar compound.
-
Intermolecular Forces: The primary intermolecular forces that TPE-4Br can engage in are London dispersion forces, which are significant due to its large size and high number of electrons. It cannot act as a hydrogen bond donor and is a very poor hydrogen bond acceptor.
Based on this profile, we can predict that TPE-4Br will be most soluble in nonpolar or moderately polar aprotic solvents that can effectively interact through dispersion forces. Conversely, it is expected to have extremely low solubility in highly polar, protic solvents like water, where the strong hydrogen bonding network of the solvent cannot be overcome by the weak interactions with the solute.
Reported Qualitative Solubility of TPE-4Br
While precise quantitative data is not widely published, qualitative solubility information from commercial suppliers and related literature provides a strong starting point. This information is summarized below.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | [7] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [7] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [7] |
| Methanol (MeOH) | Polar Protic | Soluble | [8] |
| Water | Polar Protic | Insoluble | [2] |
Expert Analysis: The reported solubility in THF, DCM, DMF, and DMSO aligns perfectly with theoretical predictions. These organic solvents, while possessing dipoles, are capable of strong van der Waals interactions and can effectively solvate the large nonpolar structure of TPE-4Br.
The report of solubility in methanol is an interesting outlier.[8] Methanol is a polar, protic solvent. While some solubility might be expected, it is less likely to be a highly effective solvent compared to aprotic solvents like THF or DCM. This highlights a crucial principle for researchers: supplier data, while useful, may not specify conditions (e.g., temperature, concentration limits) and should always be empirically verified for a specific application. The insolubility in water is strongly supported by both theory and calculated data, which estimates water solubility at a negligible 5.8 x 10⁻⁷ g/L at 25 °C.[2]
A Self-Validating Protocol for Quantitative Solubility Determination
To move beyond qualitative descriptions, a robust experimental protocol is necessary. The following method allows for the precise determination of TPE-4Br solubility in any solvent of interest. The causality behind each step is explained to ensure methodological integrity.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the experimental determination of solubility.
Detailed Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Action: Add an excess amount of TPE-4Br solid (enough so that undissolved solid is clearly visible) to a known volume of the chosen solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).
-
Causality: Using excess solute is the definition of creating a saturated solution. Sealing the container prevents solvent evaporation, which would alter the concentration over time.
-
-
Equilibration:
-
Action: Place the vial in a temperature-controlled environment (e.g., an incubator shaker or a thermostatted water bath) and agitate the mixture vigorously. Allow the system to equilibrate for at least 24 to 48 hours.
-
Causality: Solubility is temperature-dependent. Constant temperature is critical for a reproducible measurement.[6] A long equilibration time with agitation ensures that the dissolution process has reached its dynamic equilibrium, where the rate of dissolving equals the rate of precipitation.
-
-
Phase Separation:
-
Action: Remove the vial from agitation and let it stand at the same constant temperature to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a moderate speed.
-
Causality: This step is crucial to ensure that the liquid sample taken for analysis does not contain any undissolved solid particles, which would artificially inflate the measured solubility.
-
-
Sample Collection and Dilution:
-
Action: Using a calibrated micropipette, carefully withdraw a precise volume (aliquot) of the clear supernatant. Immediately dilute this aliquot with a known volume of fresh solvent. The dilution factor should be chosen to ensure the final concentration is within the linear range of your analytical instrument.
-
Causality: A precise aliquot is necessary for an accurate final calculation. Dilution is often required because a saturated solution may be too concentrated for direct measurement by methods like UV-Vis spectroscopy.
-
-
Quantification:
-
Action: Analyze the concentration of the diluted sample using a pre-calibrated analytical technique.
-
UV-Vis Spectroscopy: Prepare a calibration curve of absorbance vs. known concentrations of TPE-4Br. Measure the absorbance of the diluted sample and determine its concentration from the curve.
-
High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve of peak area vs. known concentrations. Inject the diluted sample and determine its concentration from its peak area.
-
-
Causality: Calibration is a non-negotiable step for trustworthiness. It establishes the empirical relationship between the instrumental signal and the concentration of the analyte, validating the measurement.
-
-
Calculation:
-
Action: Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the quantitative solubility at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
The "Why": Molecular Interactions in Solution
Understanding the forces at play between TPE-4Br and different solvents explains the observed solubility patterns.
Caption: Molecular interactions governing the solubility of TPE-4Br in different solvent types.
-
In Solvents like THF and Dichloromethane: These solvents are effective at dissolving TPE-4Br because their intermolecular forces are compatible. While they are polar aprotic, they are also capable of significant London dispersion forces, which dominate the interaction with the large, nonpolar TPE-4Br molecule. The energy cost of breaking the solvent-solvent interactions is favorably compensated by the energy released from forming new solute-solvent interactions.
-
In Solvents like Water or Hexane:
-
Water: The primary interaction between water molecules is strong hydrogen bonding. For TPE-4Br to dissolve, it would need to disrupt this network. However, TPE-4Br cannot form hydrogen bonds itself. The weak dispersion forces it could offer in return are energetically insufficient to overcome the water-water hydrogen bonds. As a result, water molecules preferentially interact with each other, effectively excluding the TPE-4Br molecule. This phenomenon is known as the hydrophobic effect.
-
Hexane: While hexane is nonpolar, the crystalline TPE-4Br has strong solid-state packing forces (solute-solute interactions). The relatively weak dispersion forces provided by hexane may not be sufficient to overcome the crystal lattice energy of the solid, leading to lower solubility than might be expected. This is a common consideration for large, rigid molecules.
-
Conclusion
The solubility of this compound is governed by its large, nonpolar, and symmetric structure. It is readily soluble in common polar aprotic organic solvents such as THF, dichloromethane, DMF, and DMSO, which can effectively solvate it through dispersion forces. It is practically insoluble in highly polar, protic solvents like water due to the hydrophobic effect. For any application requiring precise concentration control, researchers and drug development professionals should not rely solely on qualitative data. The experimental protocol detailed in this guide provides a robust, self-validating framework for the quantitative determination of solubility, empowering scientists to generate the accurate data needed for advancing their work in materials science and beyond.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 3. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 8. This compound CAS#: 61326-44-1 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Suzuki Cross-Coupling Reactions Using 1,1,2,2-Tetrakis(4-bromophenyl)ethene
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern organic synthesis, the quest for novel molecular architectures with tailored properties is a driving force for innovation in materials science, electronics, and pharmaceutical development. At the heart of this endeavor lies the strategic construction of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this field, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of its key reagents.[1] This application note delves into the utilization of a particularly intriguing and versatile building block, 1,1,2,2-Tetrakis(4-bromophenyl)ethene , in Suzuki cross-coupling reactions.
This compound, a derivative of tetraphenylethylene (TPE), is a unique substrate possessing four bromine atoms on its peripheral phenyl rings.[2][3][4][5] This tetra-functionalized nature opens up a vast synthetic space for creating highly complex and multi-dimensional molecules. The derivatives of TPE are renowned for their aggregation-induced emission (AIE) properties, making them invaluable in the development of advanced fluorescent probes and sensors.[6][7] The Suzuki coupling reaction provides a powerful and efficient method to functionalize this core, enabling the synthesis of novel conjugated polymers, dendrimers, and complex organic materials with applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.[2][8][9]
This guide provides a comprehensive overview of the mechanistic underpinnings of the Suzuki reaction, detailed experimental protocols for the successful coupling of this compound with various boronic acids, and troubleshooting strategies to overcome common challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide in the presence of a base.[10][11][12] The generally accepted mechanism involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[13]
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organohalide (in our case, the C-Br bond of this compound). This step forms a Pd(II) intermediate.[11][13]
-
Transmetalation: In this crucial step, the organic group from the organoboron species (activated by the base) is transferred to the palladium(II) complex, displacing the halide.[11][14] The base plays a critical role in activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[14]
-
Reductive Elimination: The final step involves the elimination of the newly formed carbon-carbon bond from the palladium(II) complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10][11]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Various | >98% | Store in a cool, dry place. |
| Arylboronic Acid | Various | >98% | Choose based on the desired final product. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Various | >98% | The choice of catalyst and ligand can significantly impact reaction efficiency.[14] |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Various | >99% | The choice of base is crucial and can depend on the substrates.[14] |
| Solvent (e.g., Toluene, Dioxane, THF/H₂O) | Various | Anhydrous | Degas solvents thoroughly before use to remove dissolved oxygen. |
General Protocol for Suzuki Cross-Coupling
This protocol provides a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
1. Reaction Setup: a. To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (4.4 eq for full substitution), and the base (e.g., K₂CO₃, 8.0 eq). b. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst. c. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 - 0.1 eq) to the flask under a positive flow of inert gas. d. Add the degassed solvent (e.g., a mixture of Toluene and water, 4:1 v/v) to the flask via syringe. The reaction mixture should be a suspension.
2. Reaction Execution: a. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 48 hours depending on the reactivity of the substrates.[6][7]
3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent such as ethyl acetate and water. c. Separate the organic layer, and wash it with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired coupled product.
Workflow for a Typical Suzuki Coupling Experiment
Caption: Step-by-step workflow for a Suzuki cross-coupling experiment.
Optimization and Troubleshooting
Achieving high yields and purity in Suzuki cross-coupling reactions, especially with polyhalogenated and sterically hindered substrates like this compound, often requires careful optimization.[15][16][17][18][19]
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | - Inactive catalyst (oxidized) - Insufficiently degassed solvent - Inappropriate base or solvent - Low reaction temperature | - Ensure the reaction is set up under a strictly inert atmosphere. - Use freshly opened or purified reagents. - Screen different palladium catalysts, ligands, bases, and solvent systems. For sterically hindered substrates, bulky phosphine ligands can be beneficial.[20] - Gradually increase the reaction temperature. |
| Incomplete Reaction | - Insufficient reaction time - Catalyst deactivation - Steric hindrance | - Extend the reaction time and continue monitoring. - Add a fresh portion of the catalyst. - Consider using a more active catalyst system, such as those with N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging couplings.[14] |
| Side Reactions (e.g., Dehalogenation) | - Presence of water or protic impurities - Formation of palladium-hydride species | - Use rigorously dried solvents and reagents. - Choose a non-protic solvent system if possible. - The choice of base can influence dehalogenation; consider using a weaker, non-hydroxide base like K₃PO₄.[21] |
| Homocoupling of Boronic Acid | - Presence of oxygen - High catalyst loading | - Ensure thorough degassing of the reaction mixture. - Optimize the catalyst loading; typically 1-5 mol% is sufficient. |
Logical Flow for Optimizing Suzuki Coupling Reactions
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
Conclusion
The Suzuki cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of advanced organic materials and complex molecular architectures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this building block to create novel compounds with tailored properties. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development, enabling the efficient and successful implementation of this important transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 3. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 4. 61326-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound CAS#: 61326-44-1 [m.chemicalbook.com]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. | Semantic Scholar [semanticscholar.org]
- 20. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Application Notes & Protocols: Stille Coupling for the Versatile Functionalization of Tetrakis(4-bromophenyl)ethene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of tetrakis(4-bromophenyl)ethene (TPE-Br4) utilizing the palladium-catalyzed Stille cross-coupling reaction. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to enable the synthesis of novel TPE derivatives with tailored photophysical and biological properties.
Introduction: The Power of Functionalized Tetraphenylethylenes
Tetraphenylethylene (TPE) and its derivatives have emerged as a privileged scaffold in materials science and biomedical research.[1] Their unique aggregation-induced emission (AIE) properties, where they become highly fluorescent in an aggregated state, make them exceptional candidates for bio-imaging, chemical sensors, and diagnostics.[1][2] The TPE core, a propeller-shaped molecule, can be readily functionalized at its peripheral phenyl rings, allowing for the fine-tuning of its steric and electronic characteristics.
Tetrakis(4-bromophenyl)ethene (TPE-Br4) serves as a versatile precursor for a myriad of TPE derivatives.[3][4] The four bromine atoms provide reactive handles for post-synthetic modification through various cross-coupling reactions.[3] Among these, the Stille coupling reaction stands out as a powerful and highly tolerant method for forging carbon-carbon bonds, offering a gateway to a diverse range of functionalized TPEs with applications in drug delivery and as therapeutic agents themselves.[5][6]
The Stille Cross-Coupling Reaction: A Primer
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[7][8] Its broad functional group tolerance, stability of the organostannane reagents to air and moisture, and generally mild reaction conditions have cemented its importance in modern organic synthesis.[9][10][11]
Mechanism: The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][12]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (TPE-Br4) to form a Pd(II) intermediate.[13]
-
Transmetalation: The organostannane reagent exchanges its organic group with the halide on the palladium center. This is often the rate-determining step.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.[7][9]
Below is a diagram illustrating the catalytic cycle of the Stille coupling reaction.
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Experimental Protocols for Stille Coupling on TPE-Br4
The following section provides a detailed, step-by-step protocol for the Stille coupling reaction to functionalize TPE-Br4. The protocol is designed to be a self-validating system, with explanations for key experimental choices.
Materials and Reagents
-
Substrate: Tetrakis(4-bromophenyl)ethene (TPE-Br4)
-
Organostannane Reagent: e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin, etc.
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃][13][14]
-
Ligand (if required): e.g., Triphenylphosphine (PPh₃), Tri(tert-butyl)phosphine [P(t-Bu)₃], Arsine ligands (AsPh₃)[14]
-
Solvent: Anhydrous and degassed solvents such as Toluene, Dioxane, or N,N-Dimethylformamide (DMF)[14][15]
-
Additives (optional): Copper(I) iodide (CuI) to accelerate the reaction rate.[14]
-
Reaction Vessel: Schlenk flask or a sealed reaction vial
-
Inert Atmosphere: Nitrogen or Argon gas
Step-by-Step Experimental Procedure
Rationale: The following procedure is optimized for small-scale synthesis (e.g., 50-100 mg of TPE-Br4). All manipulations should be performed under an inert atmosphere to prevent the degradation of the palladium catalyst.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add TPE-Br4 (1.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and any additional ligand. The choice of catalyst and ligand can significantly impact reaction efficiency, with sterically hindered and electron-rich ligands often accelerating the coupling.[14][16][17]
-
If using an additive like CuI, it should be added at this stage.[14]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe to dissolve the solids.
-
Add the organostannane reagent (1.1-1.5 eq per bromine atom to be substituted) via syringe. The slight excess of the organostannane ensures complete conversion of the aryl bromide.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14] The optimal temperature will depend on the reactivity of the specific organostannane and aryl bromide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with an aqueous solution of potassium fluoride (KF) or saturated ammonium chloride (NH₄Cl) to remove tin byproducts. This is a critical step for purification as organotin compounds are toxic.[10]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel.[18][19][20] The choice of eluent will depend on the polarity of the synthesized TPE derivative. A common eluent system is a mixture of hexane and dichloromethane or ethyl acetate.[18][19]
-
Recrystallization from a suitable solvent system can be employed for further purification to obtain a solid of high purity.[14]
-
Data Presentation: Exemplary Stille Coupling Conditions
The following table summarizes various conditions that can be employed for the Stille coupling functionalization of aryl bromides, which are applicable to TPE-Br4.
| Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Additive | Reference |
| Aryl-SnBu₃ | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.5) | Dioxane | 110 | CsF | [14] |
| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5-10) | - | DMF | 80-110 | CuI | [14] |
| Heteroaryl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | - | [19][21] |
| Alkynyl-SnBu₃ | Pd(OAc)₂ (2) | Dabco (4) | DMF | 95 | - | [22] |
Note: The optimal conditions for the functionalization of TPE-Br4 may require screening of catalysts, ligands, solvents, and temperatures. The reactivity of the four bromine atoms on TPE-Br4 may differ, potentially allowing for stepwise functionalization under carefully controlled conditions.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of functionalized TPE derivatives via Stille coupling.
Caption: General workflow for TPE functionalization.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of palladium-catalyzed cross-coupling reactions.[7][9][14] To ensure the trustworthiness and reproducibility of the results, the following self-validating measures are recommended:
-
Purity of Starting Materials: Ensure the purity of TPE-Br4 and the organostannane reagent, as impurities can inhibit the catalyst.
-
Inert Atmosphere: Rigorous exclusion of oxygen and moisture is crucial for maintaining the activity of the palladium catalyst.[10]
-
Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged heating.
-
Complete Removal of Tin Byproducts: The toxicity of organotin compounds necessitates their thorough removal during the work-up and purification stages.[10][23] The purity of the final product should be confirmed by techniques such as ¹H NMR spectroscopy to ensure the absence of tin residues.
Conclusion and Future Perspectives
The Stille coupling reaction provides a robust and versatile platform for the functionalization of tetrakis(4-bromophenyl)ethene. The ability to introduce a wide array of organic moieties onto the TPE scaffold opens up exciting avenues for the development of novel materials with tailored properties for applications in drug discovery, diagnostics, and materials science.[5][24][25][26] Further exploration into optimizing reaction conditions for selective and sequential functionalization will undoubtedly lead to the creation of even more complex and functional TPE-based architectures.
References
- 1. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene [mdpi.com]
- 2. Frontiers | Fatty Acids/Tetraphenylethylene Conjugates: Hybrid AIEgens for the Preparation of Peptide-Based Supramolecular Gels [frontiersin.org]
- 3. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. | Semantic Scholar [semanticscholar.org]
- 23. Stille Coupling [organic-chemistry.org]
- 24. rsc.org [rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Amine functionalized tetraphenylethylene: a novel aggregation-induced emission based fluorescent chemodosimeter for nitrite and nitrate ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Leveraging 1,1,2,2-Tetrakis(4-bromophenyl)ethene for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TBPE) as a versatile monomer for the synthesis of advanced functional polymers. We delve into the unique molecular architecture of TBPE and its propensity to form polymers exhibiting Aggregation-Induced Emission (AIE), a photophysical phenomenon with significant implications for biomedical applications. Detailed, field-proven protocols for Suzuki and Yamamoto coupling polymerizations are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success. This guide is intended to empower researchers to harness the potential of TBPE-based polymers for innovative applications in sensing, bioimaging, and targeted drug delivery.
Introduction: The Promise of this compound (TBPE) in Polymer Chemistry
This compound, a member of the polyphenyl ethylene derivatives class, is a symmetrical molecule composed of a central ethene core bonded to four para-brominated phenyl groups.[1] This unique structure offers several key advantages for polymer synthesis:
-
Multifunctional Reaction Sites: The four bromine atoms serve as reactive sites, enabling the monomer to be incorporated into larger polymeric structures through various cross-coupling reactions.[1]
-
Structural Rigidity: The tetraphenylethylene (TPE) core imparts significant rigidity to the resulting polymer backbone, influencing its thermal and mechanical properties.[1]
-
Aggregation-Induced Emission (AIE): The most compelling feature of TBPE is its nature as an AIE luminogen (AIEgen).[2] Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), TPE-based structures are non-emissive in solution but become highly fluorescent in an aggregated state.[3][4][5] This "light-up" characteristic is invaluable for applications requiring high signal-to-noise ratios, such as in biological imaging and sensing.[5][6]
The convergence of these properties makes TBPE a highly attractive building block for the creation of novel polymers with tailored functionalities, particularly for the development of advanced theranostic systems that combine diagnostics and therapy.[4][6]
Physicochemical Properties of TBPE Monomer
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies and ensuring the quality of the final polymer.
| Property | Value | Source |
| CAS Number | 61326-44-1 | [1] |
| Molecular Formula | C₂₆H₁₆Br₄ | [1][7] |
| Molecular Weight | 648.02 g/mol | [7][8] |
| Appearance | Yellowish to white powder or crystals | [9][10] |
| Melting Point | 258-259 °C | [1] |
| Solubility | Soluble in DMF, DMSO, THF, and dichloromethane | [2][10] |
| Purity | Typically >97% for polymerization reactions | [9][11][12] |
Polymerization of TBPE: Methodologies and Protocols
The presence of multiple bromine atoms on the TBPE monomer makes it an ideal candidate for cross-coupling polymerization reactions.[1] Here, we detail two robust and widely adopted methods: Suzuki Coupling and Yamamoto Coupling.
Suzuki Coupling Polymerization: Building Porous, Fluorescent Networks
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, making it well-suited for creating conjugated microporous polymers (CMPs) from TBPE.[13] These polymers possess high surface areas and are highly fluorescent in the solid state, rendering them excellent candidates for chemical sensing applications.[13]
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd(PPh₃)₄, is used to facilitate the transmetalation and reductive elimination steps of the catalytic cycle.
-
Base: A base, such as potassium carbonate, is essential to activate the boronic acid derivative for transmetalation with the palladium complex.
-
Solvent System: A biphasic solvent system, like toluene and water, is often employed to dissolve both the organic monomer and the inorganic base.
Experimental Workflow for Suzuki Coupling Polymerization
Caption: Suzuki coupling polymerization workflow for TPE-CMPs.
Detailed Protocol: Synthesis of a Tetraphenylethylene-based Conjugated Microporous Polymer (TPE-CMP) [13]
-
Reagent Preparation: In a Schlenk flask, dissolve this compound (TBPE) and a suitable diboronic ester co-monomer (e.g., benzene-1,4-diboronic acid bis(pinacol) ester) in toluene.
-
Aqueous Base Addition: Add an aqueous solution of 2 M potassium carbonate to the flask.
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Polymerization Reaction: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an argon atmosphere.
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the precipitate by filtration.
-
Thoroughly wash the polymer with methanol and acetone to remove unreacted monomers, oligomers, and catalyst residues.
-
Dry the resulting polymer in a vacuum oven overnight.
-
Self-Validation: The successful synthesis of the TPE-CMP can be confirmed by its insolubility in common organic solvents and by characterization techniques such as FT-IR spectroscopy, solid-state NMR, and thermogravimetric analysis (TGA). The fluorescence properties should be evaluated to confirm the AIE effect.
Yamamoto Coupling Polymerization: Crafting Linear, Soluble Polymers
Yamamoto coupling is a nickel-mediated polymerization that is particularly effective for the homopolymerization of aryl halides. This method is advantageous for synthesizing linear, soluble polymers from TBPE, which can then be further functionalized or processed from solution.
Causality of Experimental Choices:
-
Catalyst System: A nickel(0) complex, typically generated in situ from a nickel(II) precursor (e.g., NiCl₂) with a reducing agent (e.g., zinc) and a ligand (e.g., triphenylphosphine or bipyridine), is used to facilitate the carbon-carbon bond formation.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are required to ensure the solubility of the monomer and the growing polymer chains.
-
Inert Conditions: Strict exclusion of air and moisture is critical, as the Ni(0) catalyst is highly sensitive to oxidation.
Experimental Workflow for Yamamoto Coupling Polymerization
Caption: Yamamoto coupling polymerization workflow for Poly-TBPE.
Detailed Protocol: Synthesis of Poly(this compound) (Poly-TBPE)
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, add nickel(II) chloride, zinc dust, and triphenylphosphine to anhydrous dimethylformamide (DMF). Heat the mixture to 80°C for 30 minutes to generate the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (TBPE) in anhydrous tetrahydrofuran (THF) and add it dropwise to the activated catalyst mixture.
-
Polymerization Reaction: Continue to heat the reaction mixture at 80°C for 24 hours under argon. An increase in viscosity is typically observed as the polymerization progresses.
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by adding 2M hydrochloric acid to dissolve any remaining nickel and zinc.
-
Precipitate the polymer by slowly pouring the solution into a large volume of methanol.
-
Filter the resulting solid and wash it extensively with methanol to remove impurities.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate it into methanol to further purify it.
-
Collect the final polymer by filtration and dry it in a vacuum oven.
-
Self-Validation: The resulting polymer should be soluble in solvents like THF and chloroform. Its molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy, where the disappearance of the monomer's signals and the appearance of broad polymer signals will be evident.
Applications in Drug Development and Biomedical Research
The unique AIE properties of TBPE-based polymers open up exciting avenues in the biomedical field.[4][5]
-
Bioimaging and Cellular Tracking: Conventional fluorescent dyes often lose their signal at high concentrations or in aggregated states. AIE-active polymers, however, light up upon aggregation, making them ideal for long-term cell tracking and imaging of cellular processes with a high signal-to-noise ratio.[3][6]
-
Drug Delivery Monitoring: By incorporating AIE-active TBPE units into a polymer-based drug delivery system, the release of a therapeutic agent can be monitored in real-time.[3][14] For instance, a prodrug could be designed where the AIEgen is quenched and only fluoresces upon release of the active drug, providing a direct visual readout of drug efficacy.[3]
-
Theranostics: The combination of diagnostic imaging and therapeutic delivery in a single platform is a major goal in personalized medicine. TBPE-based polymers can be engineered into nanoparticles that not only carry a drug payload but also provide a fluorescent signal for tracking their biodistribution and target accumulation.[6]
Conclusion
This compound is a powerful and versatile monomer for the synthesis of advanced functional polymers. Its unique structure and inherent AIE properties provide a direct route to materials with significant potential in high-technology fields, especially in drug development and biomedical research. The Suzuki and Yamamoto coupling reactions offer reliable and adaptable methods for creating both cross-linked and linear polymers from TBPE. By understanding the principles behind these protocols, researchers can effectively design and synthesize novel materials to address current challenges in sensing, imaging, and therapy.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer nanostructures with aggregation-induced emission properties for bioimaging and drug delivery | ANR [anr.fr]
- 7. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 9. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 10. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. 61326-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Tetrakis(4-bromophenyl)ethene Linkers
Introduction: The Promise of Tetraphenylethylene-Based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1] A particularly interesting class of organic linkers for MOF synthesis are those based on the tetraphenylethylene (TPE) core. TPE and its derivatives are known for their aggregation-induced emission (AIE) properties, where they become highly luminescent in the aggregated or solid state. This phenomenon makes TPE-based MOFs highly attractive for applications in chemical sensing and diagnostics.
This application note provides a detailed guide to the synthesis and characterization of Metal-Organic Frameworks using tetrakis(4-bromophenyl)ethene (TBPE) as a linker. While the bromine atoms can serve as reactive sites for further functionalization, the primary focus of this protocol is the direct synthesis of a TBPE-based MOF.[2] The protocol is designed for researchers in materials science, chemistry, and drug development, providing both a theoretical understanding and a practical, step-by-step guide.
Section 1: Theoretical Framework and Design Principles
The synthesis of MOFs is a self-assembly process governed by the coordination chemistry between the metal ions and the organic linkers. The final topology and properties of the MOF are dictated by the geometry of the linker and the coordination preference of the metal ion.
The Tetrakis(4-bromophenyl)ethene (TBPE) Linker
Tetrakis(4-bromophenyl)ethene (C₂₆H₁₆Br₄) is a propeller-shaped molecule with four bromine-substituted phenyl rings attached to a central ethene core. While the bromine atoms are not the primary coordination sites for MOF formation in this protocol, the phenyl rings provide the necessary structural rigidity and potential for π-π stacking interactions within the framework. The TPE core is the key to the material's potential luminescent properties.
Key Properties of TBPE:
| Property | Value | Source |
| CAS Number | 61326-44-1 | |
| Molecular Weight | 648.02 g/mol | |
| Appearance | Powder or crystals | |
| Solubility | Soluble in DMF, DMSO, THF, dichloromethane |
Choice of Metal Node: Zinc(II)
For the synthesis of luminescent MOFs, zinc(II) is a common choice for the metal node. Zn(II) ions are known to form a variety of coordination geometries, leading to diverse MOF structures. Furthermore, the d¹⁰ electronic configuration of Zn(II) prevents quenching of the linker-based luminescence through d-d electronic transitions.
Synthetic Strategy: Solvothermal Synthesis
Solvothermal synthesis is a widely used method for growing high-quality MOF crystals. The reaction is carried out in a sealed vessel at a temperature higher than the boiling point of the solvent, which increases the solubility of the reactants and promotes the crystallization of the MOF. This method allows for precise control over the reaction conditions, leading to reproducible results.
Section 2: Experimental Protocol
This section provides a detailed, step-by-step protocol for the solvothermal synthesis of a luminescent Zn-based MOF using the TBPE linker, hereafter referred to as Zn-TBPE-MOF.
Materials and Equipment
-
Linker: Tetrakis(4-bromophenyl)ethene (TBPE)
-
Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Activation Solvents: Chloroform, Ethanol
-
Equipment:
-
Analytical balance
-
Scintillation vials (20 mL) or Teflon-lined autoclave
-
Oven or heating block
-
Centrifuge
-
Vacuum oven
-
Ultrasonic bath
-
Synthesis of Zn-TBPE-MOF
Figure 1: Workflow for the synthesis and activation of Zn-TBPE-MOF.
Step-by-Step Procedure:
-
Preparation of Reactant Solutions:
-
In a 10 mL vial, dissolve 32.4 mg (0.05 mmol) of tetrakis(4-bromophenyl)ethene (TBPE) in 5 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate 10 mL vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
-
Reaction Mixture:
-
Combine the two solutions in a 20 mL scintillation vial. The molar ratio of linker to metal should be approximately 1:2.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in an oven preheated to 100 °C.
-
Maintain the temperature for 24 hours. During this time, crystals of the Zn-TBPE-MOF should form.
-
-
Isolation and Purification:
-
After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the crystals with 10 mL of fresh DMF three times to remove any unreacted starting materials.
-
-
Activation of the MOF:
-
To remove the DMF molecules residing in the pores of the MOF, perform a solvent exchange.
-
Immerse the washed crystals in 10 mL of chloroform for 24 hours. Replace the chloroform with a fresh portion and repeat this process two more times.
-
After the final chloroform wash, decant the solvent and dry the MOF under vacuum at 120 °C for 12 hours. The activated MOF is now ready for characterization and application.
-
Section 3: Characterization of Zn-TBPE-MOF
Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Powder X-ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized material.
-
Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a crystalline material. The peak positions can be compared to a simulated pattern if the crystal structure is known or used to identify the crystalline phase.
Thermogravimetric Analysis (TGA)
-
Purpose: To determine the thermal stability of the MOF and to confirm the removal of solvent molecules during activation.
-
Expected Outcome: The TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable temperature range of the framework. A final, significant weight loss at higher temperatures corresponds to the decomposition of the MOF.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the presence of the organic linker within the framework and to probe its coordination to the metal center.
-
Expected Outcome: The FTIR spectrum of the MOF should show characteristic vibrational bands corresponding to the TBPE linker.
Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the morphology and crystal size of the synthesized MOF.
-
Expected Outcome: SEM images will reveal the shape and size distribution of the MOF crystals.
Fluorescence Spectroscopy
-
Purpose: To investigate the luminescent properties of the Zn-TBPE-MOF, stemming from the AIE-active TBPE linker.
-
Expected Outcome: The solid-state emission spectrum of the activated MOF should exhibit a strong fluorescence signal, characteristic of the aggregated TPE core. The emission wavelength and intensity can be used for sensing applications.
Section 4: Applications in Drug Development and Research
The unique properties of the Zn-TBPE-MOF, particularly its porosity and luminescence, open up possibilities for various applications.
Luminescent Sensing
The AIE property of the TBPE linker makes the Zn-TBPE-MOF a promising candidate for a luminescent sensor. The porous structure of the MOF can selectively adsorb analyte molecules, which can interact with the framework and cause a change in the fluorescence emission (either quenching or enhancement). This can be utilized for the sensitive and selective detection of small molecules, ions, or biomolecules.
Drug Delivery
The high porosity and surface area of the Zn-TBPE-MOF can be exploited for the encapsulation of therapeutic agents. The release of the drug can potentially be controlled by external stimuli or by the degradation of the MOF in a specific biological environment. The inherent luminescence of the MOF could also allow for simultaneous imaging and tracking of the drug delivery vehicle.
Post-Synthetic Modification
The bromine atoms on the periphery of the TBPE linker provide handles for post-synthetic modification.[2] This allows for the introduction of new functional groups into the MOF after its initial synthesis, further tailoring its properties for specific applications without altering the underlying framework.
Section 5: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Incorrect molar ratio of reactants; Low reaction temperature or time. | Optimize the linker-to-metal ratio. Increase the reaction temperature or extend the reaction time. |
| Amorphous powder obtained | Reaction conditions not optimal for crystallization. | Try different solvents or a mixture of solvents. Adjust the reaction temperature. |
| Low yield | Incomplete reaction; Loss of product during washing. | Increase the reaction time. Be careful during the centrifugation and decanting steps. |
| Poor luminescent signal | Incomplete activation (solvent quenching). | Ensure complete solvent exchange and activate the MOF under vacuum at an appropriate temperature. |
Conclusion
This application note provides a comprehensive guide for the synthesis, characterization, and potential applications of a novel metal-organic framework based on the tetrakis(4-bromophenyl)ethene linker. The solvothermal method described herein is a robust and reproducible approach to obtain crystalline Zn-TBPE-MOF. The unique combination of a porous structure and the aggregation-induced emission properties of the TPE linker makes this material a highly promising platform for the development of advanced functional materials for sensing and biomedical applications.
References
Application Notes and Protocols for 1,1,2,2-Tetrakis(4-bromophenyl)ethene in Organic Light-Emitting Diode (OLED) Research
Introduction: The Strategic Importance of 1,1,2,2-Tetrakis(4-bromophenyl)ethene as a Precursor in OLED Emitter Development
In the landscape of organic electronics, and particularly in the domain of Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the emissive materials is paramount to achieving high efficiency, stability, and color purity. While a vast library of organic emitters has been developed, the synthesis of novel, high-performance molecules often relies on versatile and strategically functionalized precursors. This compound (TBPE) has emerged as a critical building block in this context.
TBPE is a derivative of tetraphenylethylene (TPE), a cornerstone of Aggregation-Induced Emission (AIE) luminogens. The AIE phenomenon, where non-emissive molecules in solution become highly luminescent in the aggregated or solid state, is a powerful strategy to overcome the common issue of aggregation-caused quenching (ACQ) in solid-state devices like OLEDs. The propeller-like structure of the TPE core prevents detrimental π-π stacking in the solid state, thus enabling high solid-state photoluminescence quantum yields (PLQY).
The significance of TBPE lies in its four bromine substituents. These atoms serve as reactive handles for a variety of cross-coupling reactions, most notably the Suzuki and Sonogashira reactions. This tetra-functionality allows for the facile synthesis of a diverse range of derivatives where the electronic and photophysical properties can be systematically tuned. By replacing the bromine atoms with various electron-donating or electron-accepting moieties, researchers can modulate the HOMO/LUMO energy levels, emission color, and charge transport characteristics of the final molecule.
This application note provides a comprehensive guide for researchers on the utilization of TBPE as a precursor for novel OLED materials. We will detail the synthesis of TBPE, its photophysical and electrochemical characteristics, and provide protocols for its derivatization and subsequent incorporation into OLED devices.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of TBPE is essential for its effective use in materials synthesis.
| Property | Value | Source |
| Chemical Formula | C₂₆H₁₆Br₄ | --INVALID-LINK-- |
| Molecular Weight | 648.02 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 251-252 °C | --INVALID-LINK-- |
| Solubility | Soluble in DMF, DMSO, THF, dichloromethane | --INVALID-LINK-- |
| UV-Vis Absorption (Solid) | ~330 nm | --INVALID-LINK-- |
| Photoluminescence (Solid) | ~480 nm (blue emission) | --INVALID-LINK-- |
Expert Insights: The bromine atoms in TBPE have a dual role. Firstly, they provide the synthetic handles for derivatization. Secondly, through the heavy atom effect, they can influence the intersystem crossing (ISC) rate, which could be a consideration in the design of phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The blue emission of the pristine TBPE solid indicates a relatively large HOMO-LUMO gap, making it an excellent starting point for tuning the emission across the visible spectrum.
Protocols for Synthesis and Derivatization
Protocol 1: Synthesis of this compound (TBPE)
This protocol is adapted from established literature procedures for the bromination of tetraphenylethylene.[1][2]
Materials:
-
Tetraphenylethylene (TPE)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM)
-
Methanol
-
Desiccator with a vented lid
-
Watch glass
-
Standard glassware for reaction and recrystallization
Procedure:
-
Place 75 mmol of tetraphenylethylene on a watch glass and position it inside a desiccator.
-
Carefully add 585 mmol of liquid bromine to the bottom of the desiccator. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Close the desiccator with a lid that has small holes to allow the generated HBr gas to escape safely into the fume hood exhaust.
-
Allow the reaction to proceed at room temperature for 7 days. The solid TPE will gradually change color.
-
After 7 days, carefully open the desiccator in the fume hood and collect the resulting yellow solid.
-
Purify the crude product by recrystallization from a 2:1 (v/v) mixture of dichloromethane and methanol to yield TBPE as a white crystalline product.
-
Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its purity and identity.
Caption: Synthetic workflow for this compound.
Protocol 2: Suzuki Cross-Coupling Derivatization of TBPE (Illustrative Example)
This protocol provides a general method for attaching aryl groups to the TBPE core, a common strategy for tuning the electronic properties of the final molecule.[1]
Materials:
-
This compound (TBPE)
-
Arylboronic acid or ester (e.g., thiophene-2-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent system (e.g., THF/water, Toluene/water)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask, dissolve TBPE and a stoichiometric excess of the arylboronic acid (typically 4.4 equivalents) in the organic solvent (e.g., THF).
-
Add an aqueous solution of the base (e.g., 2 M K₂CO₃).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (typically 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetra-arylated TPE derivative.
Caption: General workflow for Suzuki derivatization of TBPE.
Application in OLED Device Fabrication and Characterization
Once a novel TPE derivative has been synthesized from TBPE, the next crucial step is to evaluate its performance in an OLED. The following is a generalized protocol for the fabrication of a multilayer OLED using thermal evaporation, a standard technique in OLED research.
Protocol 3: Fabrication of a Multilayer OLED
Device Architecture (Illustrative Example):
ITO / HTL / EML / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB)
-
EML: Emissive Layer (Synthesized TPE derivative, potentially doped into a host)
-
ETL: Electron Transport Layer (e.g., Alq₃, TPBi)
-
EIL: Electron Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance.
-
HTL (e.g., NPB, 40 nm)
-
EML (e.g., Synthesized TPE derivative, 30 nm)
-
ETL (e.g., TPBi, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
-
Without breaking the vacuum, deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra at different driving voltages using a spectrometer.
-
From the J-V-L data, calculate the key performance metrics:
-
Current Efficiency (cd/A)
-
Power Efficiency (lm/W)
-
External Quantum Efficiency (EQE, %)
-
-
Caption: Workflow for OLED fabrication and characterization.
Conclusion and Future Outlook
This compound is a cornerstone molecule for the synthesis of advanced functional materials for OLED applications. Its robust TPE core ensures strong solid-state emission via the AIE mechanism, while the four bromine atoms provide a versatile platform for extensive chemical modification. The protocols outlined in this application note provide a roadmap for researchers to synthesize TBPE, design and create novel derivatives, and evaluate their potential in high-performance OLEDs.
The true value of TBPE is realized in the creativity of the materials chemist. By strategically choosing the moieties to substitute for the bromine atoms, one can engineer molecules with tailored properties for use as highly efficient emitters, charge-transporting materials, or host materials in OLEDs. The continued exploration of new derivatives synthesized from TBPE will undoubtedly push the boundaries of OLED performance and contribute to the development of next-generation displays and solid-state lighting.
References
Application Notes & Protocols: A Guide to the Development of Fluorescent Probes and Sensors Based on Tetrakis(4-bromophenyl)ethene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of fluorescent probes and sensors derived from the versatile building block, tetrakis(4-bromophenyl)ethene (TPE-4Br). This document elucidates the foundational principles of Aggregation-Induced Emission (AIE), details synthetic protocols, and offers practical application workflows.
Introduction: The Power of Aggregation-Induced Emission and the TPE-4Br Scaffold
Fluorescent probes are indispensable tools in biological imaging, environmental monitoring, and drug discovery. A significant challenge in the field has been the phenomenon of aggregation-caused quenching (ACQ), where traditional fluorophores lose their emission intensity at high concentrations or in the aggregated state. In 2001, the discovery of Aggregation-Induced Emission (AIE) by Prof. Ben Zhong Tang's group revolutionized the field. AIE-active molecules, or AIEgens, are non-emissive or weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation.
This unique "turn-on" characteristic is ideal for developing highly sensitive and specific sensors. The mechanism behind AIE is attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel, leading to strong fluorescence emission.
Tetrakis(4-bromophenyl)ethene (TPE-4Br) is a quintessential AIEgen building block.[1] Its propeller-shaped, non-planar structure allows for dynamic intramolecular rotations in the dissolved state, quenching fluorescence. In an aggregated state, these rotations are restricted, leading to significant fluorescence enhancement. The four bromine atoms are strategically positioned for facile chemical modification, making TPE-4Br an exceptionally versatile scaffold for creating a diverse library of fluorescent probes and sensors.[2]
Synthesis and Characterization of Tetrakis(4-bromophenyl)ethene (TPE-4Br)
The synthesis of TPE-4Br is typically achieved through the bromination of tetraphenylethylene (TPE). The para-position of the phenyl rings is selectively brominated due to its electron-rich nature and reduced steric hindrance compared to the ortho and meta positions.[3]
Protocol: Synthesis of TPE-4Br
Materials:
-
Tetraphenylethylene (TPE)
-
Bromine (Br₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Glacial Acetic Acid (optional, as a co-solvent)[4]
-
Sodium thiosulfate solution (aqueous, saturated)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve tetraphenylethylene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (a slight excess, e.g., 4.4 eq) to the stirred solution. The reaction is often carried out in the presence of a co-solvent like glacial acetic acid.[3][4]
-
Maintain the reaction at 0 °C and stir for approximately 2-7 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to warm to room temperature.
-
Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) to yield TPE-4Br as a white or pale yellow solid.[6]
Characterization
The identity and purity of the synthesized TPE-4Br should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Two doublets in the aromatic region, typically around δ 7.29 ppm and δ 6.87 ppm, corresponding to the aromatic protons.[7] |
| ¹³C NMR (CDCl₃) | Characteristic peaks around δ 141.6, 139.8, 132.9, 131.4, and 121.4 ppm.[7] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of C₂₆H₁₆Br₄ (m/z ≈ 648.02) should be observed. |
Designing TPE-4Br-Based Fluorescent Sensors
The four bromine atoms on the TPE-4Br core are versatile handles for introducing analyte-recognition moieties through various cross-coupling reactions, such as the Suzuki, Sonogashira, or Stille couplings.[2] This allows for a modular approach to sensor design.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 1,1,2,2-Tetrakis(4-bromophenyl)ethene as a Versatile Building Block for Advanced Functional Materials
Introduction: The Unique Potential of a Sterically Hindered Ethene
1,1,2,2-Tetrakis(4-bromophenyl)ethene (TBPE) is a highly versatile organic building block that has garnered significant attention in materials science and organic electronics.[1][2] Its core structure, featuring a central ethene double bond tetra-substituted with bromophenyl rings, imparts a unique combination of properties. The propeller-like, sterically hindered conformation of the tetraphenylethylene (TPE) core is fundamental to its most notable characteristic: Aggregation-Induced Emission (AIE).[3][4][5] Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ), TBPE and its derivatives exhibit enhanced fluorescence in the aggregated or solid state.[3][5][6] This phenomenon arises from the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[5][7]
The four bromine atoms on the peripheral phenyl rings serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki and Stille couplings.[2][6] This allows for the facile integration of TBPE into larger, more complex molecular architectures, including polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[2][8][9] Consequently, TBPE is a crucial intermediate for the synthesis of advanced materials with applications in organic light-emitting diodes (OLEDs), chemosensors, and porous materials for catalysis and separations.[1][2][10]
This document provides detailed application notes and protocols for the use of TBPE as a building block in the synthesis of advanced functional materials, with a focus on MOFs, COFs, and AIE-active chemosensors.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of TBPE is essential for its effective utilization in materials synthesis.
| Property | Value | Source |
| CAS Number | 61326-44-1 | [11][12] |
| Molecular Formula | C₂₆H₁₆Br₄ | [12][13] |
| Molecular Weight | 648.02 g/mol | [12] |
| Appearance | White to yellowish powder or crystals | [12] |
| Melting Point | 258-259 °C | [2] |
| Solubility | Soluble in DMF, DMSO, THF, and dichloromethane | |
| Purity | Typically >97% | [1][11][12] |
Synthesis of this compound
The most common and straightforward synthesis of TBPE involves the electrophilic bromination of tetraphenylethylene (TPE).[6] The para-positions of the phenyl rings are preferentially brominated due to electronic effects and reduced steric hindrance compared to the ortho and meta positions.[6]
Protocol: Bromination of Tetraphenylethylene
This protocol describes the synthesis of TBPE from TPE using liquid bromine.
Materials:
-
Tetraphenylethylene (TPE)
-
Liquid bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Glacial acetic acid (optional)[6]
-
Desiccator
-
Watch glass
-
Stir plate and stir bar
-
Standard glassware for recrystallization
Procedure:
-
Place a known amount of TPE (e.g., 25 g, 75 mmol) on a watch glass and position it inside a desiccator.[14]
-
Carefully add liquid bromine (e.g., 30 mL, 585 mmol) to the bottom of the desiccator.[14] Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Close the desiccator, ensuring there is a small opening to allow the escape of hydrogen bromide (HBr) gas generated during the reaction.[14]
-
Allow the reaction to proceed for several days (e.g., 7 days) at room temperature. The TPE will gradually turn into a yellow solid.[14]
-
After the reaction is complete, carefully remove the watch glass from the desiccator in a fume hood.
-
Collect the resulting yellow solid and recrystallize it from a mixture of dichloromethane and methanol (e.g., 2:1 v/v) to obtain a white crystalline product.[14]
-
Filter the crystals, wash with cold methanol, and dry under vacuum to a constant weight.
Expected Yield: 70-80%[14]
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]
Synthesis of TBPE via bromination of TPE.
Application 1: Building Block for Metal-Organic Frameworks (MOFs)
MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[15][16] The rigidity and defined geometry of TBPE, coupled with its potential for post-synthetic modification at the bromine sites, make it an excellent candidate for constructing robust and functional MOFs.[2] TBPE-based MOFs can exhibit interesting properties such as luminescence and can be utilized in applications like chemical sensing and gas storage.[2][17]
Protocol: Synthesis of a TBPE-based Luminescent MOF
This protocol outlines the synthesis of a hypothetical luminescent MOF using a carboxylate-functionalized TBPE derivative as the organic linker. The first step is the conversion of the bromo groups of TBPE to carboxylic acid groups via a Grignard reaction followed by carboxylation.
Part A: Synthesis of 1,1,2,2-Tetrakis(4-carboxyphenyl)ethene (TCPE)
Materials:
-
This compound (TBPE)
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Iodine (catalyst)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for Grignard reaction (oven-dried)
Procedure:
-
Activate magnesium turnings in an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of TBPE in dry THF and add it dropwise to the magnesium suspension. Gentle heating may be required to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in an ice bath.
-
Carefully add crushed dry ice to the reaction mixture. The Grignard reagent will react with CO₂ to form the carboxylate salt.
-
After the addition of dry ice is complete, quench the reaction by slowly adding an aqueous solution of HCl.
-
The resulting precipitate, 1,1,2,2-tetrakis(4-carboxyphenyl)ethene (TCPE), is collected by filtration, washed with water, and dried.
Part B: Synthesis of the MOF
Materials:
-
1,1,2,2-Tetrakis(4-carboxyphenyl)ethene (TCPE)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or other suitable metal salt
-
N,N-Dimethylformamide (DMF)
-
Solvothermal reaction vessel (e.g., Teflon-lined autoclave)
Procedure:
-
In a typical synthesis, dissolve TCPE and the metal salt (e.g., Zn(NO₃)₂·6H₂O) in DMF in a glass vial.
-
Seal the vial in a Teflon-lined autoclave and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF are typically formed.
-
The crystals are collected, washed with fresh DMF to remove unreacted starting materials, and then solvent-exchanged with a more volatile solvent (e.g., acetone or chloroform) before being dried under vacuum.
Workflow for the synthesis of a TBPE-based MOF.
Application 2: Precursor for Covalent Organic Frameworks (COFs)
COFs are porous, crystalline polymers with a structure held together by strong covalent bonds.[9] The tetrahedral geometry that can be achieved with TBPE derivatives makes it a suitable building block for the construction of 3D COFs. The bromine atoms of TBPE can be utilized in coupling reactions, such as Suzuki or Yamamoto couplings, to form the extended covalent network.
Protocol: Synthesis of a TBPE-based COF via Suzuki Coupling
This protocol describes the synthesis of a COF from TBPE and a diboronic acid linker.
Materials:
-
This compound (TBPE)
-
1,4-Benzenediboronic acid or other suitable diboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent mixture (e.g., dioxane/water or DMF/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add TBPE, the diboronic acid linker, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 48-72 hours) with stirring.
-
The COF product will precipitate out of the solution.
-
After cooling to room temperature, the solid is collected by filtration.
-
The crude product is washed extensively with various solvents (e.g., water, acetone, THF) to remove any unreacted monomers, catalyst, and salts.
-
The purified COF is then dried under vacuum.
Application 3: AIE-Active Chemosensors
The AIE properties of the TPE core make TBPE an excellent platform for developing "turn-on" fluorescent chemosensors.[10][18] By functionalizing the bromo groups with specific recognition moieties, sensors can be designed to selectively bind to target analytes.[10] This binding event can restrict the intramolecular rotation of the TPE core, leading to a significant increase in fluorescence intensity. This principle has been successfully applied to the detection of various species, including metal ions and nitroaromatic compounds.[6][10]
Protocol: Synthesis of a TBPE-based Chemosensor for Nitroaromatic Compounds
This protocol details the synthesis of a thiophene-functionalized TBPE derivative for the detection of nitroaromatic explosives.[6]
Materials:
-
This compound (TBPE)
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[6]
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Standard glassware for Suzuki coupling
Procedure:
-
In a round-bottom flask, dissolve TBPE and thiophene-2-boronic acid in a mixture of THF and an aqueous solution of K₂CO₃.[6]
-
Degas the mixture by bubbling nitrogen gas through it for approximately 15 minutes.[6]
-
Add the palladium catalyst to the reaction mixture under a nitrogen atmosphere.[6]
-
Reflux the reaction mixture for 48 hours, monitoring the progress by thin-layer chromatography.[6]
-
After the reaction is complete, cool the mixture to room temperature and extract the product with ethyl acetate.[6]
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired tetrathiophene-substituted tetraphenylethylene.[6]
Sensing Mechanism: The electron-rich thiophene units can interact with electron-deficient nitroaromatic compounds, leading to fluorescence quenching.[6][8] Alternatively, aggregation of the sensor in the presence of an analyte in a mixed aqueous-organic solvent system can lead to a "turn-on" AIE response.[6]
Mechanism of Aggregation-Induced Emission (AIE).
Conclusion
This compound is a cornerstone building block in the development of advanced functional materials. Its unique AIE properties and the versatility of its four bromo-functional groups provide a powerful platform for the rational design and synthesis of materials with tailored properties. The protocols outlined in this document serve as a starting point for researchers to explore the vast potential of TBPE in creating novel MOFs, COFs, chemosensors, and other advanced materials for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 3. Alkyne-inserted tetraphenylethylene derivatives: enhanced aggregation-induced emission via intramolecular and intermolecular interactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emissive tetraphenylethylene (TPE) derivatives in a dissolved state tightly fastened by a short oligo(ethylene glycol) chain - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 9. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 61326-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 13. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 61326-44-1 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A tetraphenylethylene-based aggregation-induced emission sensor: Ultrasensitive "turn-on" fluorescent sensing for phosphate anion in pure water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Unveiling the Luminescent Potential of TPE Derivatives through Aggregation-Induced Emission
Introduction: The Phenomenon of Aggregation-Induced Emission (AIE)
In the realm of fluorescence chemistry, a common challenge is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their emissive properties upon aggregation. However, a groundbreaking discovery in 2001 by Professor Ben Zhong Tang and his colleagues introduced a counterintuitive and powerful concept: Aggregation-Induced Emission (AIE).[1][2] AIE luminogens (AIEgens) are molecules that are non-emissive or weakly fluorescent when dissolved in good solvents but become highly luminescent in an aggregated state.[3][4] This unique characteristic has opened up new avenues for applications in bioimaging, chemical sensing, and materials science.[5][6][7][8][9]
At the heart of the AIE phenomenon is the principle of Restriction of Intramolecular Motion (RIM).[5][10] In dilute solutions, AIEgens can dissipate absorbed energy through non-radiative pathways, primarily via intramolecular rotations and vibrations.[11] However, in an aggregated state, these intramolecular motions are physically constrained, which blocks the non-radiative decay channels and forces the excited molecule to release its energy as fluorescence.[5][11]
Tetraphenylethylene (TPE) and its derivatives are the most prominent and widely studied class of AIEgens.[5][12] The propeller-like shape of TPE allows its four phenyl rings to undergo active rotation in solution, leading to efficient non-radiative decay.[11][13] Upon aggregation, the steric hindrance between neighboring molecules restricts these rotations, "switching on" the fluorescence.[11] This guide provides a detailed experimental setup and protocol for measuring the AIE of TPE derivatives, aimed at researchers, scientists, and drug development professionals.
Mechanism of Aggregation-Induced Emission in TPE Derivatives
The AIE effect in TPE derivatives is a direct consequence of the restriction of intramolecular rotations (RIR) of the phenyl rings around the central ethylene core upon aggregate formation.
Caption: Mechanism of Aggregation-Induced Emission in TPE Derivatives.
Experimental Design and Considerations
The most common method to induce and measure the AIE of TPE derivatives is by utilizing a solvent-nonsolvent strategy. A good solvent, in which the TPE derivative is fully dissolved and non-emissive, is mixed with a poor solvent (nonsolvent) in varying proportions. As the fraction of the poor solvent increases, the TPE derivative becomes less soluble and starts to form nano-aggregates, leading to a significant enhancement in fluorescence.[11][13][14]
Key Parameters to Optimize:
-
Solvent System: Tetrahydrofuran (THF) is a commonly used good solvent for many TPE derivatives due to its ability to dissolve a wide range of organic molecules. Water is the most frequently used poor solvent (nonsolvent) because it is environmentally benign and induces strong aggregation of hydrophobic TPE derivatives.[11][13][14]
-
Concentration of TPE Derivative: The concentration of the TPE derivative should be low enough to ensure it is fully dissolved in the pure good solvent but high enough to form aggregates upon the addition of the poor solvent. A typical starting concentration is in the micromolar range (e.g., 10 µM).[11][14]
-
Excitation Wavelength (λex): The excitation wavelength should be set at or near the absorption maximum of the TPE derivative in its aggregated state to ensure efficient excitation. This can be determined by measuring the UV-Vis absorption spectrum.
-
Slit Widths: The excitation and emission slit widths on the fluorometer should be optimized to achieve a good signal-to-noise ratio without saturating the detector.
Instrumentation and Materials
Instrumentation:
-
Fluorometer: A sensitive fluorescence spectrophotometer capable of measuring emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorption spectra of the TPE derivatives.
-
Dynamic Light Scattering (DLS): To characterize the size of the formed aggregates.[15]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): For visualization of the aggregate morphology.[15]
-
pH Meter: If the AIE is pH-dependent.
Materials:
-
TPE Derivative: The compound to be investigated.
-
High-Purity Solvents:
-
Good solvent (e.g., Tetrahydrofuran (THF), Dioxane, Chloroform).
-
Poor solvent (e.g., Water, Hexane, Methanol).
-
-
Volumetric Flasks and Pipettes: For accurate preparation of solutions.
-
Quartz Cuvettes: For fluorescence and UV-Vis measurements.
Detailed Experimental Protocol
This protocol describes the measurement of AIE in a TPE derivative using a THF/water solvent system.
Step 1: Preparation of Stock Solution
-
Accurately weigh a small amount of the TPE derivative.
-
Dissolve the TPE derivative in the good solvent (THF) to prepare a stock solution of a known concentration (e.g., 1 mM).
-
Ensure the TPE derivative is completely dissolved. Sonication may be used if necessary.
Step 2: AIE Measurement by Solvent Titration
-
Prepare a series of vials or cuvettes.
-
In the first cuvette, prepare a solution of the TPE derivative in pure THF at the desired final concentration (e.g., 10 µM) by diluting the stock solution.
-
In subsequent vials, prepare mixtures of THF and water with increasing water fractions (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, 95%, 99% water by volume). The final concentration of the TPE derivative in each mixture should be kept constant.
-
Example for a 3 mL final volume: To prepare a 10% water fraction, add 2.7 mL of the TPE derivative solution in THF (at a slightly higher concentration to account for the final volume) and 0.3 mL of water.
-
-
Gently mix the solutions and allow them to equilibrate for a set period (e.g., 5-10 minutes) before measurement.
Step 3: Spectroscopic Measurements
-
UV-Vis Absorption Spectra: Record the UV-Vis absorption spectrum for each THF/water mixture. This will help to identify any changes in the absorption profile upon aggregation.
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength (λex) to the absorption maximum of the TPE derivative.
-
Record the fluorescence emission spectrum for each THF/water mixture over an appropriate wavelength range.
-
It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths, PMT voltage) constant throughout the measurements for all samples to allow for direct comparison of fluorescence intensities.
-
Caption: Experimental Workflow for AIE Measurement.
Data Analysis and Interpretation
The primary data output will be a series of fluorescence emission spectra corresponding to different solvent compositions.
-
Plotting the Data: Plot the maximum fluorescence intensity as a function of the water fraction. A typical AIE plot will show a dramatic increase in fluorescence intensity as the water fraction increases, reaching a plateau at high water content where aggregation is maximal.[13][14]
-
Quantum Yield Measurement: The absolute fluorescence quantum yield (ΦF) can be measured using an integrating sphere to quantify the emission efficiency in the aggregated state.[11]
-
Aggregate Characterization:
-
DLS: Analyze the size distribution of the aggregates at different water fractions.
-
SEM/TEM: Visualize the morphology of the aggregates. Samples for electron microscopy are typically prepared by drop-casting the aggregate solution onto a grid and allowing the solvent to evaporate.[15]
-
Example Data Presentation
| Water Fraction (%) | Absorption λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity (a.u.) | Average Aggregate Size (nm) |
| 0 | 320 | - | 5 | - |
| 10 | 321 | 480 | 10 | - |
| 30 | 322 | 482 | 50 | 150 |
| 50 | 325 | 485 | 200 | 200 |
| 70 | 328 | 488 | 500 | 250 |
| 90 | 330 | 490 | 800 | 300 |
| 99 | 330 | 490 | 780 | 310 |
Troubleshooting and Best Practices
-
Purity of Solvents: Use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities.
-
Cleanliness of Cuvettes: Thoroughly clean cuvettes before each measurement to prevent cross-contamination.
-
Photostability: TPE derivatives are generally photostable, but it is good practice to minimize exposure of the samples to the excitation light to prevent photobleaching, especially during long measurements.
-
Inner Filter Effect: At high concentrations or in highly scattering solutions, the inner filter effect can lead to an underestimation of the true fluorescence intensity. It is advisable to work with dilute solutions where the absorbance at the excitation wavelength is low (typically < 0.1).
Conclusion
The measurement of aggregation-induced emission is a powerful technique to characterize the photophysical properties of TPE derivatives and other AIEgens. By following the detailed protocol and considering the key experimental parameters outlined in this guide, researchers can obtain reliable and reproducible data to advance their work in diverse fields such as bioimaging, diagnostics, and materials science. The unique "turn-on" fluorescence of AIEgens upon aggregation offers a significant advantage over traditional fluorophores and continues to be a vibrant area of research.
References
- 1. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 4. Aggregation-induced emission: materials, mechanism, and applications | EMRS [european-mrs.com]
- 5. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications [frontiersin.org]
- 8. Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modular Synthesis of Phenazine-Based Aggregation-Induced Emission Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of 1,1,2,2-Tetrakis(4-bromophenyl)ethene for Biological Imaging
Introduction: The Power of Aggregation-Induced Emission (AIE) for Biological Imaging
Conventional fluorescent probes often suffer from a phenomenon known as aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes at high concentrations or in aggregated states. This limitation can significantly hinder their application in biological systems where molecules are often in close proximity. In contrast, luminogens with aggregation-induced emission (AIEgens) exhibit the opposite behavior: they are weakly emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This unique photophysical property makes AIEgens, such as those based on the 1,1,2,2-tetrakis(4-bromophenyl)ethene (TPE-4Br) scaffold, exceptional candidates for a wide range of biological imaging applications.[2][3]
The TPE core, with its characteristic propeller-shaped geometry, is a cornerstone of AIE research.[4] In dilute solutions, the phenyl rings of TPE derivatives undergo active intramolecular rotations, providing a non-radiative decay pathway for the excited state and thus quenching fluorescence.[1][4] However, in an aggregated state or when bound to biological targets, these rotations are restricted, blocking the non-radiative decay channel and activating the radiative pathway, leading to strong fluorescence emission.[1] This "light-up" capability upon binding or aggregation provides a high signal-to-noise ratio, making AIEgens highly sensitive probes for biological imaging.[5]
This application note provides a comprehensive guide to the functionalization of this compound (TPE-4Br), a versatile building block for creating novel AIE-active probes for biological imaging. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the applications of the resulting functionalized TPE derivatives in cellular imaging and theranostics.
Functionalization Strategies for the TPE-4Br Scaffold
The four bromine atoms on the TPE-4Br core serve as versatile handles for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. This modularity enables the tuning of the photophysical properties (e.g., emission color, quantum yield) and the biological targeting capabilities of the resulting AIE probes. The most commonly employed functionalization methods are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of TPE-4Br functionalization, this reaction is ideal for introducing aryl or heteroaryl moieties, which can be further modified with targeting ligands, water-solubilizing groups, or other functionalities.
The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]
Sonogashira Coupling: Introducing Alkynyl Functionalities
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8] This reaction is particularly useful for introducing alkynyl groups onto the TPE scaffold. These alkyne functionalities can serve as handles for further "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach biomolecules like peptides, sugars, or DNA.
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the synthesis of TPE-4Br and its subsequent functionalization via Suzuki-Miyaura and Sonogashira coupling reactions.
Protocol 1: Synthesis of this compound (TPE-4Br)
This protocol is adapted from established McMurry coupling procedures.[4]
Materials:
-
4,4'-Dibromobenzophenone
-
Zinc powder (Zn)
-
Titanium(IV) chloride (TiCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Reflux condenser and nitrogen inlet
-
Standard glassware for organic synthesis
Procedure:
-
Set up a two-neck round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
To the flask, add zinc powder (4 equivalents) and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) to the stirred suspension. The mixture will turn from a suspension to a dark black color, indicating the formation of the low-valent titanium reagent.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Dissolve 4,4'-dibromobenzophenone (1 equivalent) in anhydrous THF and add it dropwise to the refluxing titanium reagent mixture.
-
Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 10% aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of Celite to remove the titanium salts.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white solid.
Protocol 2: Functionalization of TPE-4Br via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of TPE-4Br with a generic arylboronic acid.[9][10]
Materials:
-
This compound (TPE-4Br)
-
Arylboronic acid (4.8 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (8 equivalents)
-
Toluene and water (e.g., 4:1 v/v) as the solvent system
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add TPE-4Br (1 equivalent), the arylboronic acid (4.8 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (8 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 90-100°C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired functionalized TPE derivative.
Protocol 3: Functionalization of TPE-4Br via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of TPE-4Br with a terminal alkyne.[11][12]
Materials:
-
This compound (TPE-4Br)
-
Terminal alkyne (4.4 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (e.g., 1:2 v/v) as the solvent and base
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add TPE-4Br (1 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed THF and Et₃N.
-
Add the terminal alkyne (4.4 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 50°C) for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the tetra-alkynylated TPE derivative.
Applications in Biological Imaging
Functionalized TPE derivatives have emerged as powerful tools in various biological imaging applications due to their excellent photostability, large Stokes shifts, and high signal-to-noise ratios.[2][5]
Cellular Imaging and Organelle Targeting
By introducing specific targeting moieties, TPE-based AIEgens can be directed to specific subcellular organelles, such as mitochondria, lysosomes, or the endoplasmic reticulum.[13][14][15] This allows for the real-time visualization of organelle dynamics and the study of their roles in cellular processes.[16][17] For instance, a TPE derivative functionalized with a triphenylphosphonium (TPP) cation can specifically accumulate in mitochondria due to the large negative mitochondrial membrane potential.
Workflow for Organelle-Targeted Imaging:
Caption: Workflow from TPE-4Br to targeted cellular imaging.
Theranostics: Combining Imaging and Therapy
The TPE scaffold can also be engineered for theranostic applications, which integrate diagnostic imaging and therapeutic functions into a single agent.[18][19] For example, a functionalized TPE derivative can act as a photosensitizer for photodynamic therapy (PDT). Upon light irradiation, the AIEgen generates reactive oxygen species (ROS) that can induce cancer cell death. The inherent fluorescence of the AIEgen allows for the simultaneous imaging and monitoring of the therapeutic process.[20]
Signaling Pathway Visualization: Apoptosis Induction by a TPE-based Photosensitizer
Caption: Simplified pathway of apoptosis induced by a TPE photosensitizer.
Data Summary
The following table summarizes the photophysical properties and applications of representative functionalized TPE derivatives.
| Derivative Name | Functionalization Strategy | Emission Max (nm) | Quantum Yield (%) | Biological Application | Reference |
| TPE-Py | Suzuki Coupling with Pyridylboronic Acid | ~480 | High in aggregate state | General cell imaging | [4] |
| TPE-TPP | Suzuki Coupling followed by quaternization | ~510 | High in mitochondria | Mitochondria-targeted imaging | [13] |
| TPE-BODIPY | Suzuki Coupling with BODIPY derivative | ~650 | Varies with solvent polarity | Ratiometric sensing, cell imaging | [21] |
| TPE-Phen | Suzuki Coupling with Phenanthrene derivative | ~450 | High in aggregate state | Bio-imaging | [1] |
Conclusion and Future Perspectives
The functionalization of this compound provides a powerful and versatile platform for the development of advanced fluorescent probes for biological imaging. The unique aggregation-induced emission properties of the TPE core, combined with the ease of introducing diverse functionalities through robust cross-coupling reactions, have led to the creation of probes with exceptional performance. These AIEgens have demonstrated significant advantages in various applications, from high-contrast cellular imaging and organelle tracking to innovative theranostic strategies.
Future research in this field will likely focus on the development of TPE-based probes with near-infrared (NIR) emission for deeper tissue penetration and in vivo imaging. Furthermore, the design of "smart" AIEgens that can respond to specific biological analytes or microenvironmental changes will open up new avenues for disease diagnosis and monitoring therapeutic efficacy. The continued exploration of novel functionalization strategies and targeting moieties will undoubtedly expand the already impressive toolbox of TPE-based AIE probes for biomedical research and clinical applications.
References
- 1. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetraphenylethylene-conjugated polycation covered iron oxide nanoparticles for magnetic resonance/optical dual-mode imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Modular development of organelle-targeting fluorescent probes for imaging formaldehyde in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescent probes for organelle-targeted bioactive species imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Tetraphenylethene-based highly emissive metallacage as a component of theranostic supramolecular nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tetraphenylethene-based highly emissive metallacage as a component of theranostic supramolecular nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anion-π+ AIEgens for Fluorescence Imaging and Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Tetrakis(4-bromophenyl)ethene in Organic Photovoltaics
Abstract
The field of organic photovoltaics (OPVs) is continually driven by the innovation of novel organic semiconductor materials that can enhance power conversion efficiency (PCE), stability, and processability. Tetrakis(4-bromophenyl)ethene (TPE-4Br), a derivative of the well-known tetraphenylethene (TPE) core, has emerged as a uniquely versatile building block for designing high-performance photoactive materials. Its tetra-functionalized structure provides a robust scaffold for creating complex donor and acceptor molecules through established cross-coupling chemistries.[1] Crucially, the TPE core imparts a beneficial propeller-like, non-planar geometry and is a classic example of an Aggregation-Induced Emission (AIE) luminogen.[2] This AIE characteristic is particularly advantageous in solid-state devices, as it mitigates the common issue of aggregation-caused quenching (ACQ) and can reduce non-radiative recombination losses, a critical factor for OPV performance.[2][3][4] This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of TPE-4Br for the development of next-generation organic solar cells.
Introduction: Why Tetrakis(4-bromophenyl)ethene?
The performance of a bulk heterojunction (BHJ) organic solar cell is intrinsically linked to the molecular design of its electron-donor and electron-acceptor components. TPE-4Br offers a strategic advantage as a foundational platform for several reasons:
-
Synthetic Versatility : The four bromine atoms are chemically active sites, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1][5][6][7] This allows for the systematic attachment of various electron-donating or electron-withdrawing moieties to precisely tune the electronic and optical properties of the final material.[1]
-
Morphological Control : The inherent non-planar, propeller-like structure of the TPE core can disrupt excessive π-π stacking in the solid state. This steric hindrance is crucial for forming an optimal bicontinuous interpenetrating network in the BHJ active layer, which is essential for efficient exciton dissociation and charge transport.
-
Aggregation-Induced Emission (AIE) : Unlike many planar aromatic molecules that suffer from fluorescence quenching upon aggregation, TPE-derivatives become highly emissive in the solid state.[8] This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[8] In an OPV device, minimizing non-radiative voltage losses is a key strategy for maximizing the open-circuit voltage (VOC).
Logical Framework for TPE-4Br Application in OPVs
The following diagram illustrates the central role of TPE-4Br as a precursor for advanced OPV materials.
Caption: Synthetic utility of TPE-4Br for creating OPV donor and acceptor materials.
Synthesis and Functionalization Protocols
The true power of TPE-4Br lies in its role as a chemical intermediate. The following protocols outline its synthesis and subsequent functionalization.
Protocol 1: Synthesis of Tetrakis(4-bromophenyl)ethene (TPE-4Br)
This protocol describes a common method for synthesizing TPE-4Br via the bromination of tetraphenylethene (TPE).[7][9]
Materials:
-
Tetraphenylethene (TPE)
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tetraphenylethene (1.0 eq) in dichloromethane.
-
Addition of Bromine: Add glacial acetic acid to the solution. In a separate dropping funnel, carefully measure liquid bromine (excess, e.g., >4.0 eq). Add the bromine dropwise to the stirred TPE solution over 30-60 minutes at room temperature. The reaction is exothermic and releases HBr gas; perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[9]
-
Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing cold water to quench any unreacted bromine. A precipitate will form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid precipitate thoroughly and sequentially with deionized water and cold ethanol to remove impurities and excess reagents.[9]
-
Drying: Dry the resulting white or off-white solid in a vacuum oven. The yield is typically high (>90%).
-
Characterization: Confirm the structure and purity of the synthesized TPE-4Br using ¹H NMR and ¹³C NMR spectroscopy.[10]
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a general framework for functionalizing TPE-4Br with arylboronic acids to create more complex molecules for OPV applications.[11][12]
Materials:
-
Tetrakis(4-bromophenyl)ethene (TPE-4Br) (1.0 eq)
-
Desired Arylboronic Acid (e.g., thiophene-2-boronic acid) (>4.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent System (e.g., Toluene/Ethanol/Water or THF/Water)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
Setup: To a Schlenk flask, add TPE-4Br (1.0 eq), the arylboronic acid (>4.0 eq), the palladium catalyst, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir under an inert atmosphere. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Analyze the final product by NMR, Mass Spectrometry, and other relevant techniques.
OPV Device Fabrication and Characterization
Once novel donor or acceptor materials are synthesized from TPE-4Br, they must be incorporated into devices to evaluate their photovoltaic performance.
Device Architecture and Energy Levels
A typical conventional BHJ device architecture is shown below. The energy levels of the hole transport layer (HTL), donor, acceptor, and electron transport layer (ETL) must be well-aligned to facilitate efficient charge extraction and minimize energy barriers.
Caption: Standard OPV device architecture and a representative energy level diagram.
Protocol 3: Fabrication of a BHJ Solar Cell
This protocol outlines the fabrication of a standard architecture OPV device using spin-coating.[13][14][15] All steps should be performed in a cleanroom environment or a nitrogen-filled glovebox.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Active layer solution: TPE-based donor and an acceptor (e.g., PC₇₁BM or a non-fullerene acceptor) dissolved in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene).
-
Metal for cathode (e.g., Aluminum, Silver)
-
Spin coater
-
Thermal evaporator
Workflow:
Caption: Step-by-step workflow for the fabrication of a BHJ organic solar cell.
Procedure:
-
Substrate Cleaning: Thoroughly clean the patterned ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or oxygen plasma for 5-15 minutes to improve the work function and ensure good film wettability.
-
HTL Deposition: Immediately transfer the substrates to a nitrogen glovebox. Spin-coat the PEDOT:PSS solution onto the ITO surface (e.g., at 4000 rpm for 40s). Anneal on a hotplate at ~140°C for 15 minutes.[13]
-
Active Layer Deposition: Prepare the active layer solution with the desired donor:acceptor weight ratio. Spin-coat the solution on top of the HTL. The spin speed and solution concentration will determine the film thickness, which typically needs to be optimized (80-150 nm). The film may require thermal or solvent annealing to optimize morphology.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit the top metal electrode (e.g., 100 nm of Aluminum) through a shadow mask to define the active area of the devices.
-
Encapsulation: To prevent degradation from air and moisture, encapsulate the finished devices using UV-curable epoxy and a glass coverslip inside the glovebox.
Device Characterization
The performance of the fabricated devices is evaluated using the following standard techniques.[16][17]
-
Current Density-Voltage (J-V) Analysis: Devices are tested under a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²). The J-V curve yields the key performance metrics.
-
External Quantum Efficiency (EQE): EQE (or IPCE) spectroscopy measures the ratio of collected charge carriers to incident photons at a specific wavelength. Integrating the EQE spectrum against the solar spectrum should correspond to the JSC value obtained from the J-V measurement.[18]
| Parameter | Symbol | Description |
| Open-Circuit Voltage | VOC | The maximum voltage from the device at zero current. Primarily related to the energy difference between the donor HOMO and acceptor LUMO. |
| Short-Circuit Current Density | JSC | The maximum current density from the device at zero voltage. Depends on light absorption, charge generation, and transport. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating how efficiently the generated power is extracted. |
| Power Conversion Efficiency | PCE | The overall efficiency of the device. Calculated as: PCE (%) = (VOC × JSC × FF) / Pin × 100 |
Conclusion and Outlook
Tetrakis(4-bromophenyl)ethene is more than just a single molecule; it is a strategic platform for molecular engineering in the field of organic photovoltaics. Its robust synthetic accessibility and the unique photophysical properties imparted by the TPE core make it an invaluable tool for researchers. The ability to systematically modify its structure allows for the creation of tailored donor and acceptor materials, directly addressing the core challenges of optimizing energy level alignment, active layer morphology, and minimizing efficiency losses. Future work will likely focus on creating more sophisticated A-D-A type non-fullerene acceptors and donor polymers using the TPE-4Br scaffold to push the efficiency and operational stability of organic solar cells even further.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. Status and Prospects of Aggregation-Induced Emission Materials in Organic Optoelectronic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in aggregation-induced emission materials for enhancing solar energy utilization - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Fabrication and Characterization of Phthalocyanine-Based Organic Solar Cells [scirp.org]
- 14. ossila.com [ossila.com]
- 15. mdpi.com [mdpi.com]
- 16. Research Portal [researchdiscovery.drexel.edu]
- 17. PV Devices Characterization by NIR Electroluminescence Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Quantum Yield of Tetraphenylethene-Based AIEgens
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraphenylethene-based (TPE-based) luminogens with Aggregation-Induced Emission (AIE) characteristics, also known as AIEgens. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you enhance the quantum yield of your AIEgens and achieve optimal experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of TPE-based AIEgens and their quantum yield.
Q1: What is Aggregation-Induced Emission (AIE) and how does it relate to tetraphenylethene (TPE)?
A: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent in an aggregated or solid state.[1][2] This is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. Tetraphenylethene (TPE) is a quintessential AIEgen.[3] Its propeller-like molecular structure allows for the free rotation of its four phenyl rings in solution, which provides a non-radiative pathway for the excited state to decay, resulting in weak emission.[2] Upon aggregation, these intramolecular rotations are restricted, blocking the non-radiative decay channel and activating the radiative pathway, leading to strong fluorescence emission.[2]
Q2: What is quantum yield (QY) and why is it a critical parameter for AIEgens?
A: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For applications in bioimaging, sensing, and optoelectronics, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.[4]
Q3: What are the primary factors that influence the quantum yield of TPE-based AIEgens?
A: The quantum yield of TPE-based AIEgens is influenced by a combination of factors, including:
-
Molecular Structure: The substituents on the TPE core can significantly impact the electronic properties and steric hindrance, thereby affecting the quantum yield.[3][5]
-
Aggregation State: The degree and morphology of aggregation play a crucial role. Well-formed, rigid aggregates are generally more emissive.[6]
-
Solvent System: The polarity of the solvent and its ratio in a solvent/anti-solvent mixture determine the extent of aggregation and, consequently, the AIE effect.[7]
-
Intermolecular Interactions: The types of intermolecular interactions within the aggregates, such as π-π stacking and hydrogen bonding, can influence the rigidity of the structure and the quantum yield.[7]
II. Troubleshooting Guide: Low Quantum Yield
This guide provides a systematic approach to diagnosing and resolving common issues leading to suboptimal quantum yield in experiments with TPE-based AIEgens.
Issue 1: Weak or No Aggregation-Induced Emission Observed
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Aggregation | 1. Optimize Solvent/Anti-solvent Ratio: Systematically vary the fraction of the poor solvent (e.g., water) in the good solvent (e.g., THF). A typical starting point is to test water fractions from 0% to 99%.[6] 2. Select Appropriate Solvents: If aggregation is still poor, consider using a different good solvent (e.g., dioxane, DMF) or a different anti-solvent (e.g., hexane, ethanol) based on the solubility of your specific TPE derivative. | The AIE effect is triggered by the formation of aggregates. The solubility of the AIEgen decreases as the proportion of the poor solvent increases, leading to aggregation. The optimal ratio is critical for achieving the highest emission intensity.[6] Different solvents can influence the morphology and packing of the aggregates, which in turn affects the restriction of intramolecular motion.[7] |
| Incorrect pH | For TPE derivatives with ionizable groups (e.g., carboxylic acids, amines), measure and adjust the pH of the aqueous component of your solvent mixture. | The charge state of ionizable groups can significantly affect the solubility and aggregation behavior of the AIEgen.[8] For example, deprotonation of carboxylic acid groups can increase water solubility and hinder aggregation. |
| Low Concentration | Increase the concentration of the AIEgen in the solution. | A certain critical concentration is often required to initiate the aggregation process. Below this concentration, the molecules may remain well-dissolved even in the presence of a high fraction of the poor solvent. |
Issue 2: Observed Aggregation, but Quantum Yield Remains Low
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Unfavorable Molecular Packing in Aggregates | 1. Modify the Molecular Structure: Introduce bulky substituents or groups that can form specific intermolecular interactions (e.g., hydrogen bonds) to promote a more rigid packing arrangement.[3] 2. Annealing: For solid-state samples, thermal annealing can sometimes improve the crystallinity and packing of the molecules, leading to a higher quantum yield.[9] | Even in an aggregated state, if the molecules are not packed tightly, sufficient intramolecular motion can still occur, leading to non-radiative decay. Twisted molecular structures and steric hindrance can prevent detrimental π-π stacking.[3] Annealing provides thermal energy for molecules to rearrange into a more thermodynamically stable and ordered state, which can enhance the restriction of intramolecular rotation.[9] |
| Presence of Quenchers | 1. Purify the AIEgen: Use techniques like column chromatography or recrystallization to remove any fluorescent impurities that could be acting as quenchers. 2. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from quenching contaminants. | Impurities can quench fluorescence through various mechanisms, such as energy transfer or electron transfer. |
| Twisted Intramolecular Charge Transfer (TICT) State Formation | For Donor-Acceptor (D-A) type TPE derivatives, consider modifying the donor or acceptor strength to reduce the likelihood of forming a non-emissive TICT state.[10] | In some D-A systems, excitation can lead to a twisted intramolecular charge transfer state, which is often non-emissive and provides a non-radiative decay pathway.[10][11] |
Issue 3: Inconsistent or Irreproducible Quantum Yield Measurements
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Variability in Aggregate Formation | 1. Standardize the Preparation Method: Ensure consistent procedures for preparing the aggregated samples, including the rate of addition of the anti-solvent and the mixing conditions (e.g., stirring speed). 2. Control Temperature: Perform experiments at a constant temperature, as temperature can affect both solubility and the aggregation process. | The kinetics of aggregation can influence the size, morphology, and uniformity of the resulting aggregates. Rapid precipitation may lead to amorphous and less emissive aggregates, while slower, more controlled aggregation can result in more ordered and brighter nanoparticles. Temperature affects the thermodynamics and kinetics of aggregation. |
| Inner Filter Effects | Measure the UV-Vis absorbance of the sample. If the absorbance at the excitation wavelength is too high (typically > 0.1), dilute the sample. | At high concentrations, the sample itself can reabsorb the emitted fluorescence, leading to an artificially low measured quantum yield. This is known as the inner filter effect. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Inducing Aggregation and Measuring Emission
-
Prepare a Stock Solution: Dissolve the TPE-based AIEgen in a good solvent (e.g., THF) to a concentration of 1 mM.
-
Create Solvent/Anti-solvent Mixtures: In a series of cuvettes, prepare mixtures of the good solvent and a poor solvent (e.g., water) with varying volume fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90%, 95%, 99%).
-
Add the AIEgen: To each cuvette, add a small aliquot of the AIEgen stock solution to achieve a final concentration of 10 µM.
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for a few minutes.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each mixture using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the AIEgen.
-
Identify Optimal Aggregation Conditions: Plot the fluorescence intensity at the emission maximum against the volume fraction of the poor solvent to determine the conditions that yield the highest emission.
Protocol 2: Quantum Yield Measurement (Relative Method)
This method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as your TPE-based AIEgen.
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and your AIEgen sample in the appropriate solvent (for the AIEgen, this will be the optimized solvent/anti-solvent mixture from Protocol 1). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curve for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
IV. Visualizing Key Concepts and Workflows
Diagram 1: The Mechanism of Aggregation-Induced Emission
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Diagram 2: Workflow for Optimizing Quantum Yield
Caption: Troubleshooting workflow for low quantum yield.
V. References
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. (2023). PubMed Central. Available at: --INVALID-LINK--
-
Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. (2023). MDPI. Available at: --INVALID-LINK--
-
Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications. (2018). PubMed Central. Available at: --INVALID-LINK--
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). ACS Omega. Available at: --INVALID-LINK--
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). PubMed Central. Available at: --INVALID-LINK--
-
Tetraphenylethene Derivatives: A Promising Class of AIE Luminogens—Synthesis, Properties, and Applications. (2021). ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. (2023). Preprints.org. Available at: --INVALID-LINK--
-
Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (2022). ChemRxiv. Available at: --INVALID-LINK--
-
Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (2022). Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Aggregation-Induced Emission of Water-Soluble Tetraphenylethene Derivatives at Polarized Liquid|Liquid Interfaces. (2020). Langmuir. Available at: --INVALID-LINK--
-
Influence of compound structure on the solvent effect. The fw value to determine quantum yield corresponded to maximum enhancement. (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
The structures and photoluminescence quantum yields of TPE and three... (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
How do molecular interactions affect fluorescence behavior of AIEgens in solution and aggregate states? (2022). ResearchGate. Available at: --INVALID-LINK--
-
Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. (2024). Materials Advances. Available at: --INVALID-LINK--
-
Machine Learning Prediction of Quantum Yields and Wavelengths of Aggregation-Induced Emission Molecules. (2024). PubMed Central. Available at: --INVALID-LINK--
-
Isotope Engineering of Tetraphenylethylene: Aggregate‐Dependent Enhancement of Luminescence Efficiency. (2024). PubMed Central. Available at: --INVALID-LINK--
-
Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. (2021). RSC Publishing. Available at: --INVALID-LINK--
-
Structures of TPE and TPE-4oM, and their fluorescence quantum yields in... (n.d.). ResearchGate. Available at: --INVALID-LINK--
-
AIEgen Based Polymorphs with Solvent Regulated Crystal-to-Crystal Switch Properties. (2019). ResearchGate. Available at: --INVALID-LINK--
-
Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (2022). Chemical Science. Available at: --INVALID-LINK--
-
Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. (2024). Materials Advances. Available at: --INVALID-LINK--
-
Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy. (2022). National Institutes of Health. Available at: --INVALID-LINK--
-
Rational design of NIR-II AIEgens with ultrahigh quantum yields for photo- and chemiluminescence imaging. (2022). ACS Fall 2025. Available at: --INVALID-LINK--
-
Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications. (2020). PubMed Central. Available at: --INVALID-LINK--
-
Rational Design of NIR-II AIEgens with Ultrahigh Quantum Yields for Photo- and Chemiluminescence Imaging. (2022). ResearchGate. Available at: --INVALID-LINK--
-
The Bioimaging Story of AIEgens. (2023). Chemical & Biomedical Imaging. Available at: --INVALID-LINK--
-
Technical Support Center: Enhancing the Quantum Yield of Reactive Dyes for Fluorescence Imaging. (2025). Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols for Measuring Fluorescence Quantum Yield. (2025). Benchchem. Available at: --INVALID-LINK--
-
Structure, fluorescence quantum yield in solution and αAIE value of... (n.d.). ResearchGate. Available at: --INVALID-LINK--
References
- 1. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 10. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]
- 11. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 1,1,2,2-Tetrakis(4-bromophenyl)ethene Derivatives
Welcome to the technical support center for 1,1,2,2-Tetrakis(4-bromophenyl)ethene (TPE-Br4) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these fascinating yet often challenging molecules. The unique propeller-like structure of tetraphenylethylene (TPE) derivatives gives rise to their celebrated Aggregation-Induced Emission (AIE) properties, a phenomenon where these molecules become highly fluorescent in an aggregated state or in poor solvents. However, this very characteristic is intrinsically linked to their generally low solubility in aqueous and sometimes even organic media, posing significant hurdles during synthesis, purification, characterization, and application.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common solubility-related issues encountered in the laboratory. Our aim is to equip you with the knowledge to not only overcome these challenges but also to harness the unique properties of these compounds for your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Solubility and Handling
Q1: What are the general solubility characteristics of this compound (TPE-Br4) and its derivatives?
A1: TPE-Br4 and many of its derivatives are characterized by their hydrophobic nature, leading to very poor solubility in water and other polar protic solvents.[1] They are generally soluble in a range of organic solvents. Below is a table summarizing the solubility of the parent compound, TPE-Br4.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Methanol | Soluble | [3] |
| Water | Insoluble | [1] |
It is crucial to note that the solubility of derivatives can vary significantly based on the nature of the functional groups attached to the TPE core.
Q2: I'm observing a weak or no fluorescence signal from my TPE derivative in a dilute solution. Is this normal?
A2: Yes, this is the hallmark of Aggregation-Induced Emission (AIE). In dilute solutions of good solvents (like THF or DCM), the phenyl rings of the TPE core can undergo intramolecular rotation, which provides a non-radiative pathway for the excited state to relax, thus quenching fluorescence.[4] The strong fluorescence is only "turned on" when this rotation is restricted, which occurs upon aggregation in a poor solvent or in the solid state.[4][5]
Section 2: Synthesis and Purification
Q3: My Suzuki coupling reaction with a TPE-Br4 derivative is sluggish, and the starting material is crashing out of solution. What can I do?
A3: This is a common problem due to the poor solubility of the reactants. Here are several strategies to troubleshoot this issue:
-
Solvent System Optimization: While THF is a common solvent for Suzuki couplings, for poorly soluble substrates, consider using higher-boiling point solvents like toluene, dioxane, or a mixture of solvents. A combination of toluene, ethanol, and water can sometimes improve solubility and reaction rates.[6]
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a workhorse catalyst, it may not be optimal for challenging couplings. Consider using more active catalysts like Pd(dppf)Cl₂ or palladium complexes with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the reaction even at lower temperatures.
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the reaction between reactants in different phases, which can be beneficial when dealing with poor solubility in a biphasic solvent system.
-
Solid-State Cross-Coupling: For extremely insoluble aryl halides, conventional solution-based methods may fail. A novel approach is solid-state cross-coupling using high-temperature ball-milling, which has been shown to be highly efficient for such challenging reactions.[7]
Q4: I am struggling to purify my TPE derivative by recrystallization. It either oils out or the recovery is very low. What is the best approach?
A4: Recrystallization of poorly soluble, rigid molecules like TPE derivatives requires careful solvent selection and technique.
Protocol for Recrystallization of Poorly Soluble TPE Derivatives:
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Test a range of solvents (e.g., toluene, xylenes, chlorobenzene, ethyl acetate, acetone, and mixtures like hexanes/DCM or hexanes/ethyl acetate). A good starting point is to use a solvent that has a similar functional group to your compound.[9]
-
Dissolution: In a flask equipped with a reflux condenser, add a minimal amount of the chosen hot solvent to your crude product. Bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves. Adding too much solvent will significantly reduce your recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This is a critical step and must be done quickly to prevent premature crystallization.
-
Slow Cooling: This is the most crucial step for obtaining high-quality crystals. Allow the flask to cool slowly to room temperature, undisturbed. Rapid cooling, such as placing the flask directly in an ice bath, will cause the compound to precipitate as a powder or oil, trapping impurities.
-
Inducing Crystallization (if necessary): If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Flowchart for Recrystallization:
Caption: A workflow for troubleshooting the recrystallization of poorly soluble compounds.
Section 3: Characterization
Q5: The peaks in my ¹H NMR spectrum are broad and poorly resolved. Could this be a solubility issue?
A5: Yes, poor solubility is a common cause of broad and poorly resolved NMR signals. When a compound is not fully dissolved, the molecules in solution are in exchange with the solid or aggregated state, which can lead to line broadening.[9]
Troubleshooting Poor NMR Spectra:
-
Increase Temperature: For sparingly soluble samples, acquiring the spectrum at a higher temperature can increase solubility and improve resolution. However, be mindful of the solvent's boiling point and the thermal stability of your compound.
-
Try a Different Deuterated Solvent: If your compound is sparingly soluble in CDCl₃, try more polar aprotic solvents like DMSO-d₆ or DMF-d₇.
-
Use a Solvent Mixture: A mixture of deuterated solvents, such as CDCl₃ and a few drops of DMSO-d₆, can sometimes dramatically improve solubility.
-
Sonication: Sonicating the NMR tube for a few minutes can help to break up small aggregates and improve dissolution.
-
Filtration: If there are visible suspended particles, filtering the sample through a small plug of glass wool in a Pasteur pipette into the NMR tube can remove undissolved material that can interfere with the magnetic field homogeneity.
Section 4: Overcoming Solubility for Applications
Q6: I need to use my hydrophobic TPE derivative for biological imaging in an aqueous environment. How can I make it water-soluble or dispersible?
A6: This is a key challenge for the application of many AIEgens. Here are several effective strategies:
-
Chemical Modification: The most direct approach is to chemically modify the TPE core with water-solubilizing groups.
-
Introduction of Ionic Groups: Attaching charged moieties like quaternary ammonium salts or sulfonates can significantly enhance water solubility.
-
Grafting of Poly(ethylene glycol) (PEG) Chains: PEGylation is a widely used strategy to impart water solubility and improve biocompatibility.[10]
-
Addition of Hydroxyl Groups: Introducing hydroxyl groups on the phenyl rings can increase hydrophilicity and water solubility. For example, tetrakis(4-hydroxyphenyl)ethene has a much higher water solubility than TPE.[11]
-
-
Formulation as Nanoparticles: Encapsulating the hydrophobic TPE derivative into nanoparticles is a powerful way to make it dispersible in aqueous media for biological applications.
-
Self-Assembled Nanoparticles: Conjugating the TPE derivative to another molecule can induce self-assembly into nanoparticles in aqueous solution.[12][13]
-
Encapsulation in Polymeric Micelles or Liposomes: The hydrophobic AIEgen can be loaded into the core of amphiphilic polymer micelles or liposomes.[14]
-
Silica Nanoparticles: TPE derivatives can be encapsulated within silica nanoparticles, which are biocompatible and can be surface-functionalized for targeting.[4]
-
Protocol for Preparing TPE-based Nanoparticles by Nanoprecipitation:
-
Stock Solution Preparation: Dissolve your TPE derivative in a water-miscible organic solvent, such as THF or DMSO, to prepare a stock solution (e.g., 1 mg/mL).
-
Nanoprecipitation: Vigorously stir a volume of deionized water (or a buffer like PBS).
-
Injection: Rapidly inject a small volume of the TPE stock solution into the stirring water. The rapid change in solvent polarity will cause the hydrophobic TPE molecules to aggregate and form nanoparticles.
-
Solvent Removal: If necessary, the organic solvent can be removed by dialysis or evaporation under reduced pressure.
-
Characterization: Characterize the size and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Q7: My AIE probe is precipitating during my fluorescence measurements in a THF/water mixture. How can I prevent this?
A7: Precipitation during AIE measurements can lead to inconsistent and unreliable fluorescence readings. Here are some tips to avoid this:
-
Optimize the Solvent Ratio: The aggregation and subsequent fluorescence of AIEgens are highly dependent on the water fraction in the THF/water mixture. For some TPE derivatives, maximum AIE is observed at a 90% water fraction, but increasing it further can lead to precipitation and a decrease in fluorescence.[1][15] It is essential to perform a titration experiment to find the optimal water fraction for your specific compound.
-
Use a Stabilizer: Adding a small amount of a surfactant (e.g., Tween 80 or Pluronic F-127) or a polymer like PEG can help to stabilize the formed nanoparticles and prevent them from precipitating.
-
Control the Concentration: Working at a lower concentration of the AIE probe can sometimes prevent large, unstable aggregates from forming.
-
Ensure Thorough Mixing: When adding water to the THF solution of your AIEgen, ensure rapid and efficient mixing to promote the formation of small, uniform nanoparticles rather than large precipitates.
Visualization of the AIE Mechanism:
Caption: The mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. Nanoparticles for Biomedical Imaging: Fundamentals of Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 61326-44-1 [m.chemicalbook.com]
- 4. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. forum.graphviz.org [forum.graphviz.org]
- 8. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Thermosensitivity and luminescent properties of new tetraphenylethylene derivatives bearing peripheral oligo(ethylene glycol) chains - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetraphenylethylene-Based Photoluminescent Self-Assembled Nanoparticles: Preparation and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 15. pubs.acs.org [pubs.acs.org]
Purification techniques for high-purity 1,1,2,2-Tetrakis(4-bromophenyl)ethene
Welcome to the technical support center for the purification of 1,1,2,2-Tetrakis(4-bromophenyl)ethene. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile building block. As a Senior Application Scientist, I understand that achieving high purity is critical for the success of your downstream applications, from organic light-emitting diodes (OLEDs) to complex molecular frameworks. This resource provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.
I. Understanding the Chemistry: Synthesis and Common Impurities
A robust purification strategy begins with understanding the potential impurities that can arise during synthesis. The most common route to this compound is the electrophilic bromination of tetraphenylethylene (TPE).
Caption: Synthetic pathway and common impurities.
Why does this matter? The polarity differences between the desired tetra-brominated product and the various impurities are the key to successful separation. Unreacted TPE is significantly less polar, while the partially brominated species will have intermediate polarities.
II. Troubleshooting and FAQs
A. Recrystallization
Question 1: My recrystallized product is still a yellow or off-white powder, not the reported white crystalline solid. What's going on?
Answer: A persistent yellow tint often indicates the presence of residual bromine or colored impurities. Here’s a systematic approach to troubleshoot this issue:
-
Initial Wash: Before recrystallization, ensure the crude product is thoroughly washed. A slurry with an aqueous solution of a reducing agent like sodium bisulfite can help quench any remaining bromine. Follow this with washes of water and a non-polar solvent like ethanol to remove salts and some organic impurities.[1]
-
Solvent System Optimization: The choice of solvent is critical. A commonly used system is dichloromethane (DCM)/methanol.[2] The principle is to dissolve the compound in a minimal amount of a "good" solvent (DCM, in which it is highly soluble) and then add a "poor" solvent (methanol, in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.
-
Expert Tip: If a DCM/methanol system doesn't yield a white product, consider trying other solvent pairs. Good candidates include tetrahydrofuran (THF)/hexane or toluene/heptane. The key is to find a pair with a significant solubility difference for your target compound at high and low temperatures, while keeping impurities either fully dissolved or completely insoluble.
-
-
Activated Carbon Treatment: If colored, non-bromine impurities are suspected, you can add a small amount of activated carbon to the hot, dissolved solution before filtration. The carbon will adsorb these impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
Question 2: My yield after recrystallization is very low. How can I improve it?
Answer: Low yield is a common problem and can be addressed by carefully controlling the recrystallization conditions:
-
Minimize the "Good" Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess will keep more of your product in solution upon cooling, thus lowering the yield.
-
Slow Cooling: Rapid cooling, such as placing the flask in an ice bath immediately, leads to the formation of small, often impure crystals and traps solvent. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or ice bath to maximize crystal formation.
-
Solvent Polarity: Ensure your "poor" solvent is sufficiently non-polar to induce precipitation effectively. If your product is crashing out too quickly as an amorphous solid, your "poor" solvent might be too non-polar.
B. Column Chromatography
Question 3: I'm having trouble separating the partially brominated impurities from the final product using column chromatography. They are all coming out together.
Answer: This is a classic separation challenge due to the similar polarities of the target compound and its closely related impurities. Here’s how to enhance your separation:
-
Solvent System (Eluent) Selection: The choice of eluent is paramount. Start with a very non-polar system and gradually increase the polarity. A common starting point is a mixture of n-hexane and dichloromethane or hexane and ethyl acetate.[3][4]
-
Troubleshooting Steps:
-
Run a Gradient TLC: Before running the column, test various solvent ratios using Thin Layer Chromatography (TLC). Your goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is clear separation from other spots.
-
Shallow Gradient: If the spots are still close together on the TLC plate, a shallow gradient elution on the column is necessary. Start with a low polarity mobile phase (e.g., 100% hexane) and slowly increase the proportion of the more polar solvent (e.g., DCM or ethyl acetate).
-
Alternative Solvents: If hexane/DCM or hexane/ethyl acetate systems fail, consider using toluene as the non-polar component, which can offer different selectivity due to its aromatic nature.
-
-
| Parameter | Recommendation for Improved Separation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for this type of compound. |
| Mobile Phase | Hexane/Dichloromethane or Hexane/Ethyl Acetate | Good starting point for separating compounds of varying polarity.[3][4] |
| Elution Mode | Isocratic or Shallow Gradient | A shallow gradient is often necessary to resolve closely eluting impurities. |
| Loading Technique | Dry Loading | Adsorb the crude product onto a small amount of silica gel and load it onto the column. This often results in sharper bands and better separation than wet loading. |
Question 4: How do I effectively monitor the fractions collected from the column?
Answer: Use TLC. Spot every few fractions onto a TLC plate and run it in your chosen eluent system. Visualize the spots under a UV lamp (254 nm). The desired product, this compound, should be UV active. Combine the fractions that contain only the pure product.
Caption: Column chromatography workflow.
C. Advanced Purification: Sublimation
Question 5: When should I consider sublimation for purification, and what are the general conditions?
Answer: Sublimation is an excellent technique for achieving very high purity, often required for electronics-grade materials.[5] It is particularly effective at removing non-volatile impurities. This method is only suitable for compounds that have a sufficiently high vapor pressure to sublime without decomposition.
-
When to Use: Consider sublimation as a final purification step after initial purification by chromatography or recrystallization, especially if you need to remove trace amounts of inorganic salts or other non-volatile organic residues.
-
General Conditions (Starting Point):
-
Pressure: High vacuum is essential, typically in the range of 10⁻⁵ to 10⁻⁶ Torr.
-
Temperature: The sublimation temperature will need to be determined empirically but will be below the melting point (251-252 °C). Start with a conservative temperature (e.g., 180-200 °C) and gradually increase it while monitoring for sublimation.
-
Apparatus: A standard sublimation apparatus with a cold finger is used. The crude material is heated under vacuum, and the pure compound deposits as crystals on the cold surface.
-
III. Purity Assessment
Question 6: How can I be confident in the purity of my final product?
Answer: A combination of analytical techniques is the best approach:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: For the pure para-substituted product, you should see two distinct doublets in the aromatic region, integrating to 8 protons each.[4] The absence of other signals in this region is a good indicator of purity.
-
¹³C NMR: This will provide further confirmation of the structure and purity.
-
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive technique for detecting trace impurities. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value (251-252 °C) is a classic indicator of high purity.[2]
IV. Step-by-Step Protocols
Protocol 1: Recrystallization from Dichloromethane/Methanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
While the solution is still warm, slowly add methanol until the solution just begins to turn cloudy.
-
Gently warm the flask to redissolve the precipitate, creating a saturated solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a refrigerator (2-8°C) for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with a non-polar solvent system (e.g., hexane/dichloromethane 9:1).
-
Collect fractions and monitor by TLC.
-
Gradually increase the polarity of the eluent as needed to elute the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
By following these guidelines and troubleshooting steps, you will be well-equipped to achieve high-purity this compound for your research and development needs.
References
- 1. 61326-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. m.youtube.com [m.youtube.com]
Preventing side reactions in the bromination of tetraphenylethene
Welcome to the technical support center for the bromination of tetraphenylethene (TPE). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and effectively prevent unwanted side reactions. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to ensure the integrity and success of your experiments.
Introduction: The Challenge of Selectivity
The bromination of tetraphenylethene is a cornerstone reaction for the synthesis of functionalized TPE derivatives, which are pivotal in the development of advanced materials and pharmaceutical compounds. The primary goal of this reaction is typically the selective synthesis of tetrakis(4-bromophenyl)ethene, where a single bromine atom is introduced at the para position of each of the four phenyl rings. However, the reactivity of the aromatic system and the central double bond presents a significant challenge in controlling selectivity and preventing the formation of undesired byproducts.
This guide will provide you with the necessary knowledge to anticipate and mitigate these challenges, ensuring a high yield of your target molecule with minimal impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway in the bromination of tetraphenylethene?
The dominant reaction is an electrophilic aromatic substitution on the phenyl rings. The electron-rich nature of the phenyl groups makes them susceptible to attack by an electrophile, in this case, the bromine. The para position of each phenyl ring is the most favorable site for substitution due to a combination of electronic and steric factors. The para position is electronically activated and offers the least steric hindrance for the incoming bromine atom.[1]
Q2: What are the most common side reactions to be aware of?
The primary side reactions of concern are:
-
Over-bromination: The introduction of more than one bromine atom onto one or more of the phenyl rings, leading to di- or tri-brominated phenyl groups.
-
Ortho- and Meta-Substitution: Bromination occurring at the ortho or meta positions of the phenyl rings, leading to a mixture of isomers that can be difficult to separate.
-
Addition to the Double Bond: Although less common under standard electrophilic aromatic substitution conditions, addition of bromine across the central ethene double bond can occur, particularly under forcing conditions or with certain catalysts.
Q3: Why is para-substitution so highly favored?
The preference for para-substitution is a classic example of regioselectivity in electrophilic aromatic substitution. The phenyl groups in tetraphenylethene are activating groups, directing incoming electrophiles to the ortho and para positions. However, the bulky nature of the tetraphenylethene molecule creates significant steric hindrance around the ortho positions, making the para position much more accessible for the bromine electrophile to attack.[1]
Q4: Can I use N-Bromosuccinimide (NBS) for this reaction?
While NBS is a common brominating agent, its use in the bromination of tetraphenylethene for aromatic substitution is not the standard approach. NBS is often employed for radical-mediated benzylic or allylic bromination. For electrophilic aromatic bromination, molecular bromine (Br₂) is the more conventional reagent, often activated by a Lewis or Brønsted acid.
Troubleshooting Guide: Preventing and Resolving Side Reactions
This section provides a systematic approach to troubleshooting common issues encountered during the bromination of tetraphenylethene.
Issue 1: Low Yield of the Desired Tetrakis(4-bromophenyl)ethene
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature.
-
Suboptimal Reagent Stoichiometry: Incorrect ratio of bromine to tetraphenylethene.
-
Poor Reagent Quality: Degradation of bromine or solvent impurities.
Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it goes to completion. A typical reaction time is approximately 2 hours.[2]
-
Optimize Stoichiometry: A molar excess of bromine is typically required to ensure complete tetrasubstitution. A common protocol uses a significant excess of molecular bromine.[2]
-
Reagent Purity: Use freshly opened or purified reagents. Ensure solvents are anhydrous, as water can interfere with the reaction.
| Parameter | Recommended Range | Notes |
| TPE:Br₂ Molar Ratio | 1 : 7-8 | An excess of bromine drives the reaction towards full substitution. |
| Reaction Temperature | 0°C to 50°C | Initial dropwise addition of bromine at 0°C, followed by heating.[2] |
| Reaction Time | ~ 2 hours | Monitor by TLC for disappearance of starting material.[2] |
Issue 2: Formation of Over-brominated Products
Possible Causes:
-
Excessive Bromine Concentration: A large excess of bromine can lead to further substitution on the already brominated phenyl rings.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can increase the likelihood of over-bromination.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the less favorable di- and tri-bromination reactions.
Solutions:
-
Controlled Bromine Addition: Add the bromine solution dropwise to the reaction mixture at a low temperature (e.g., 0°C) to maintain a low instantaneous concentration of the electrophile.
-
Strict Reaction Time Monitoring: As soon as TLC indicates the consumption of the starting material and the formation of the desired product, proceed with the work-up to quench the reaction.
-
Temperature Management: Maintain the recommended temperature profile. Avoid excessive heating.
Issue 3: Presence of Ortho- and Meta- Isomers
Possible Causes:
-
Reaction Conditions Favoring Kinetic Products: High temperatures or highly reactive brominating agents might overcome the steric barrier for ortho-substitution.
Solutions:
-
Solvent Choice: The use of a solvent system like glacial acetic acid and dichloromethane helps to control the reactivity and selectivity of the bromination.[2]
-
Mild Reaction Conditions: Adhering to the recommended temperature profile (initial cooling followed by gentle heating) is crucial for maximizing para-selectivity.
Experimental Workflow: Selective Bromination of Tetraphenylethene
The following diagram outlines a typical workflow for the selective synthesis of tetrakis(4-bromophenyl)ethene, designed to minimize side reactions.
Caption: Workflow for selective bromination of TPE.
Mechanistic Insight: Desired Pathway vs. Side Reactions
Understanding the underlying mechanisms is key to controlling the reaction outcome. The following diagram illustrates the competition between the desired para-bromination and potential side reactions.
Caption: Competing pathways in TPE bromination.
Detailed Step-by-Step Protocol for Selective Bromination
This protocol is adapted from established literature procedures and is optimized for the selective synthesis of tetrakis(4-bromophenyl)ethene.[2]
Materials:
-
Tetraphenylethene (TPE)
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetraphenylethene in a mixture of glacial acetic acid and dichloromethane.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Bromine Addition: Slowly add a solution of molecular bromine in dichloromethane dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50°C for approximately 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a petroleum ether:dichloromethane solvent system). The reaction is complete when the starting TPE spot is no longer visible.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.
-
Washing: Filter the precipitate and wash it thoroughly with cold water and then with ethanol to remove unreacted bromine and acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., a mixture of dichloromethane and ethanol) to obtain the pure tetrakis(4-bromophenyl)ethene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The successful bromination of tetraphenylethene hinges on the careful control of reaction conditions to favor the desired electrophilic aromatic substitution at the para positions while suppressing side reactions. By understanding the mechanistic principles and adhering to optimized protocols, researchers can consistently achieve high yields of the target tetrakis(4-bromophenyl)ethene. This guide provides the foundational knowledge and practical steps to troubleshoot and master this important synthetic transformation.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Tetrakis(4-bromophenyl)ethene
Welcome to the technical support center for the functionalization of tetrakis(4-bromophenyl)ethene (TPE-Br4). This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile building block for the synthesis of advanced materials and complex molecules. TPE-Br4 is a cornerstone for creating compounds with unique photophysical properties, such as Aggregation-Induced Emission (AIE), making it invaluable in the fields of organic electronics, bio-imaging, and sensor technology.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during the cross-coupling of this sterically demanding, polyhalogenated substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues and strategic decisions in a direct Q&A format, moving from initial setup to advanced troubleshooting.
Part 1: Catalyst, Ligand, and Reaction System Selection
Question 1: I am starting a project with tetrakis(4-bromophenyl)ethene. What is the most reliable initial catalyst system for a Suzuki-Miyaura coupling with a standard arylboronic acid?
Answer: For a robust starting point with tetrakis(4-bromophenyl)ethene (TPE-Br4), a classic palladium catalyst system is recommended. The primary challenge with TPE-Br4 is the steric hindrance around the bromine atoms and the need to drive the reaction to completion for full tetra-substitution.
A reliable initial system consists of a palladium(0) source and a suitable phosphine ligand. A common and effective starting point is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) .[3] This complex serves as both the palladium source and provides the necessary ligands, simplifying the initial setup.[4]
-
Rationale: Pd(PPh₃)₄ is a well-behaved, commercially available Pd(0) precatalyst. The triphenylphosphine ligands, while not the most active for challenging substrates, provide a good balance of stability and reactivity for initial trials. They are effective for the oxidative addition step with aryl bromides.[4]
An alternative is to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[4][5]
Initial Recommended Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol %)
-
Base: K₃PO₄ or K₂CO₃ (2-3 equivalents per bromine)
-
Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O[3][6]
-
Temperature: 80-100 °C
This setup provides a high probability of success for initial screening and can be further optimized based on the results.
Question 2: My initial Suzuki-Miyaura reaction with TPE-Br4 is sluggish and gives a mixture of mono-, di-, and tri-substituted products with significant starting material remaining. How can I improve the yield and achieve full substitution by changing the ligand?
Answer: This is a classic symptom of a catalyst system that is not active enough to overcome the increasing steric hindrance with each successive coupling. As more bulky groups are added to the TPE core, the oxidative addition at the remaining C-Br bonds becomes progressively more difficult. To overcome this, you need to switch to more specialized, electron-rich, and sterically bulky phosphine ligands, often referred to as Buchwald ligands.[7][8]
These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle, which are often rate-limiting for hindered substrates.[9][10]
Recommended Ligand Classes for Optimization:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging couplings. Their bulk facilitates the formation of a monoligated, highly reactive 14-electron Pd(0) species, while their electron-donating nature promotes oxidative addition.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and are often more thermally stable than phosphine ligands. They can be highly effective in preventing catalyst decomposition at elevated temperatures.[9]
The workflow below illustrates a logical progression for ligand selection when troubleshooting a sluggish reaction.
Caption: Ligand selection workflow for hindered substrates.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Hindered Aryl Bromides
| Ligand Type | Example(s) | Key Advantages | Typical Pd:Ligand Ratio | Reference(s) |
| Triarylphosphines | PPh₃ | Inexpensive, stable, good for simple substrates | 1:2 to 1:4 | [3] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | High activity for hindered Ar-Br/Ar-Cl, room temp. possible | 1:1 to 1:2 | [7] |
| Specialized Bulky Ligands | AntPhos, BI-DIME | Excellent for tetra-ortho-substituted biaryl coupling | 1:2 | [10] |
| N-Heterocyclic Carbenes | IPr, IMes | High thermal stability, strong electron donors | 1:2 | [5][9] |
Question 3: Beyond Suzuki-Miyaura, can I use Heck or Sonogashira coupling to functionalize TPE-Br4? What are the recommended catalyst systems?
Answer: Yes, both Heck and Sonogashira couplings are viable and powerful methods for functionalizing TPE-Br4, allowing for the introduction of alkene and alkyne moieties, respectively.
-
Heck Reaction: This reaction couples TPE-Br4 with an alkene.[11] It is particularly useful for synthesizing stilbene-like derivatives. The reaction is typically catalyzed by a Pd(0) species, often generated from Pd(OAc)₂.[11][12]
-
Recommended Catalyst System:
-
Catalyst: Pd(OAc)₂ (1-5 mol%)
-
Ligand: PPh₃ or P(o-tolyl)₃ (if needed for stability/reactivity)
-
Base: A tertiary amine like Et₃N or a weaker inorganic base like K₂CO₃.[11]
-
Solvent: DMF, NMP, or acetonitrile.
-
-
-
Sonogashira Coupling: This reaction couples TPE-Br4 with a terminal alkyne and is essential for creating extended π-conjugated systems.[13] The classic system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[14][15]
-
Recommended Catalyst System:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%)
-
Copper Co-catalyst: CuI (1-5 mol%)
-
Base: An amine base like Et₃N or diisopropylamine (DIPA), which also often serves as the solvent.[15]
-
Solvent: THF or DMF if the amine is not used as the solvent.
-
-
The reactivity order for halides in these reactions is generally I > Br > Cl, making the bromide groups on TPE-Br4 excellent handles for these transformations.[9][13]
Part 2: Troubleshooting Common Experimental Problems
Question 4: I'm observing catalyst decomposition (reaction turning black) before the reaction is complete. What is causing this, and how can I prevent it?
Answer: The formation of a black precipitate is typically palladium black, which results from the aggregation of the Pd(0) catalyst.[4][16] This indicates that the active catalyst is unstable under the reaction conditions and is falling out of the catalytic cycle, leading to a stalled reaction. This is a common issue, especially in reactions requiring high temperatures or long reaction times.
Primary Causes and Solutions:
-
Ligand Dissociation/Degradation: At high temperatures, phosphine ligands can dissociate from the palladium center, leaving behind "ligandless" palladium that rapidly aggregates.[16]
-
Incorrect Pd:Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed.
-
Solution: Increase the ligand-to-palladium ratio. For a Pd(OAc)₂ precatalyst, a Pd:L ratio of 1:2 or even 1:4 can improve stability.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides and can also promote ligand degradation.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Thoroughly degas all solvents and reagents before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
The following decision tree provides a systematic approach to diagnosing and solving catalyst deactivation issues.
Caption: Decision tree for addressing catalyst precipitation.
Question 5: My starting material, TPE-Br4, and the partially substituted intermediates have very poor solubility in common solvents like THF and Toluene, leading to a heterogeneous slurry. How does this affect the reaction, and what solvent systems are better?
Answer: Poor solubility is a major obstacle.[17] If your substrate is not fully dissolved, the reaction becomes diffusion-limited, leading to slow rates, incomplete conversion, and irreproducible results. The catalyst, which is in the solution phase, can only react with the substrate molecules at the surface of the solid particles.
Recommended Solvent Strategies:
-
High-Boiling Point Aprotic Solvents: These solvents can often dissolve large, rigid aromatic molecules at elevated temperatures.
-
Examples: 1,4-Dioxane, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc).
-
Caution: DMF and DMAc can decompose at high temperatures to generate amines, which may interfere with the catalysis. Always use high-purity, anhydrous grades.
-
-
Mixed Solvent Systems: Often, a mixture of a good organic solvent with water is used, especially for Suzuki couplings where water is needed to dissolve the inorganic base.[18]
-
Example: A 4:1 or 5:1 mixture of Dioxane/H₂O or Toluene/H₂O.
-
-
Specialized Solvents: For extremely insoluble substrates, higher-boiling aromatic solvents or chlorinated solvents might be necessary, though compatibility with the catalyst must be checked.[17]
-
Example: Xylenes, Chlorobenzene.
-
Pro-Tip: Before running the reaction, perform a simple solubility test with TPE-Br4 in your chosen solvent at the intended reaction temperature to ensure a homogeneous solution can be achieved.
Question 6: I am seeing significant amounts of debromination (C-H instead of C-C bond formation) and/or boronic acid homocoupling byproducts. What causes these side reactions and how can they be minimized?
Answer: These are common side reactions in Suzuki-Miyaura couplings.
-
Debromination (Protodeborylation): This occurs when the aryl-palladium intermediate reacts with a proton source instead of the organoboron reagent.
-
Cause: Often caused by excess water or other protic impurities in the reaction mixture, or by running the reaction for excessively long times at high temperatures, which can lead to competing decomposition pathways.
-
Minimization:
-
Use anhydrous solvents and dry your reagents thoroughly.
-
Use the minimum amount of water necessary to dissolve the base.
-
Avoid unnecessarily long reaction times. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
-
-
Homocoupling of Boronic Acid: This forms a biaryl byproduct from two molecules of the boronic acid coupling partner.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acids. It can also be favored by certain catalyst systems or if the transmetalation step is slow.
-
Minimization:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is free of oxygen.
-
Controlled Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents per bromine) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Optimize Catalyst/Ligand: A more active catalyst that promotes rapid transmetalation can outcompete the homocoupling pathway.
-
-
Table 2: Troubleshooting Guide - Common Issues & Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst not active enough. 2. Low reaction temperature. 3. Poor substrate solubility. | 1. Switch to a more active ligand (e.g., SPhos, XPhos). 2. Increase temperature (monitor catalyst stability). 3. Switch to a higher-boiling solvent (Dioxane, DMF). |
| Catalyst Decomposition | 1. Ligand degradation. 2. Oxygen contamination. | 1. Use a more thermally stable ligand (NHC, Buchwald-type). 2. Rigorously degas all solvents and reagents. |
| Incomplete Substitution | 1. Increasing steric hindrance. 2. Insufficient equivalents of coupling partner/base. | 1. Use a bulky, electron-rich ligand (XPhos, AntPhos). 2. Ensure at least 1.1 eq. of boronic acid and 2-3 eq. of base per bromine atom. |
| Byproducts (Homocoupling, Debromination) | 1. Oxygen in the reaction. 2. Protic impurities / excess water. | 1. Improve inert atmosphere technique (degassing). 2. Use anhydrous solvents and control the amount of water added. |
| Difficult Purification | 1. Similar polarity of products. 2. Residual catalyst. | 1. Use gradient column chromatography with care. 2. Consider recrystallization or precipitation techniques. |
Experimental Protocols
Protocol 1: General Procedure for Full Suzuki-Miyaura Substitution of TPE-Br4
This protocol is a starting point for the tetra-arylation of TPE-Br4.
-
Reaction Setup: To a flame-dried Schlenk flask, add tetrakis(4-bromophenyl)ethene (1.0 eq.), the desired arylboronic acid (4.8 eq., 1.2 eq. per bromine), and the base (e.g., K₃PO₄, 10 eq., 2.5 eq. per bromine).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst & Solvent Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 0.04 eq., 1 mol% per bromine) and the ligand (e.g., SPhos, 0.08 eq.). Add this catalyst mixture to the Schlenk flask. Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and intermediates.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel, often starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane).[19][20] Recrystallization from a suitable solvent system can also be an effective final purification step.
References
- 1. CAS # 61326-44-1, Tetrakis(4-bromophenyl)ethene, Tetrakis(4-bromophenyl)ethylene - chemBlink [chemblink.com]
- 2. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jeolusa.com [jeolusa.com]
- 19. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of TPE-Based Polymers
Welcome to the technical support center for the synthesis of tetraphenylethylene (TPE)-based polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these unique polymers, which are renowned for their aggregation-induced emission (AIE) properties. Low yields can be a significant impediment to research and development, and this resource provides in-depth, field-proven insights to help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
General Synthesis Issues
Q1: My polymerization reaction is resulting in a much lower yield than expected. What are the first things I should check?
A1: Low yields in TPE-based polymer synthesis can often be traced back to a few fundamental experimental parameters. Before delving into more complex troubleshooting, a thorough review of the following is recommended:
-
Monomer Purity: The purity of your TPE-based monomers and co-monomers is paramount.[1][2] Impurities can act as chain terminators, leading to lower molecular weight polymers and consequently, lower isolated yields.[1][2]
-
Reaction Atmosphere: Many of the catalytic systems used for TPE polymer synthesis, particularly those involving palladium catalysts, are sensitive to oxygen.[3] Ensure that your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).
-
Solvent and Reagent Quality: Solvents should be anhydrous and free of dissolved oxygen. Bases and other reagents should be of high purity and handled appropriately to avoid contamination.
Q2: How critical is monomer purity, and how can I ensure my monomers are suitable for polymerization?
A2: Monomer purity is a critical factor that directly impacts the success of your polymerization.[1][2] Even small amounts of impurities can have a significant effect on the molecular weight and yield of the final polymer.
-
Impact of Impurities: Impurities with reactive functional groups can terminate growing polymer chains prematurely. Other impurities might interfere with the catalyst's activity.
-
Purification and Characterization: It is highly recommended to purify your monomers before use, for instance by recrystallization or column chromatography. After purification, confirm the purity using techniques like NMR and mass spectrometry.
| Monomer Purity Level | Expected Impact on Polymerization | Typical Polymer Characteristics |
| High (>99.5%) | Efficient polymerization with minimal chain termination. | High molecular weight, narrow polydispersity, high yield. |
| Standard (98-99.5%) | Some chain termination events may occur. | Moderate molecular weight, broader polydispersity, reduced yield. |
| Low (<98%) | Significant premature chain termination and potential catalyst deactivation. | Low molecular weight, broad polydispersity, very low yield. |
Troubleshooting Suzuki Coupling Polymerization
Q3: I'm using a Suzuki coupling reaction to synthesize my TPE-based polymer, but the yield is consistently low. What are the likely causes?
A3: Suzuki coupling is a powerful tool for forming the C-C bonds in many TPE-based polymers. However, several factors can lead to low yields.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. For sterically hindered TPE monomers, bulky and electron-rich ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are often necessary to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
-
Base Selection: The base plays a critical role in the transmetalation step. The choice of base can be solvent-dependent, and an inappropriate base can lead to side reactions or incomplete conversion.[4] Common bases include potassium carbonate, cesium carbonate, and potassium phosphate.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid or ester monomer, where the boron moiety is replaced by a hydrogen atom.[3] This non-productive pathway consumes the monomer and reduces the polymer yield.
Troubleshooting Flowchart for Low-Yield Suzuki Coupling
Caption: A step-by-step troubleshooting guide for low yields in Suzuki coupling.
Q4: How can I minimize protodeboronation in my Suzuki coupling reaction?
A4: Minimizing protodeboronation is key to achieving high yields.[3] Consider the following strategies:
-
Use a Weaker Base: Strong bases can accelerate protodeboronation. Using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can sometimes suppress this side reaction.
-
Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, ensuring anhydrous conditions can reduce the source of protons.
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable towards protodeboronation than the corresponding boronic acids.[3]
Troubleshooting Sonogashira Coupling Polymerization
Q5: My Sonogashira coupling polymerization for a TPE-based polymer is giving me a low yield and an insoluble product. What's going on?
A5: Sonogashira coupling is excellent for creating C(sp)-C(sp2) bonds, but it has its own set of challenges, particularly the Glaser-Hay coupling side reaction.
-
Glaser-Hay Coupling: This is the oxidative homocoupling of terminal alkynes, which is a major side reaction in Sonogashira polymerizations.[6][7] It leads to the formation of diacetylene linkages, which can act as chain terminators or lead to cross-linked, insoluble materials. This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[6][8]
Catalytic Cycles in Sonogashira Coupling
Caption: Competing catalytic cycles in Sonogashira coupling.
Q6: How can I prevent Glaser coupling in my Sonogashira polymerization?
A6: Suppressing Glaser coupling is crucial for obtaining high-quality, soluble TPE-based polymers.
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction under copper-free conditions.[6][7] While the reaction may be slower, it avoids the problematic side reaction.
-
Strictly Anaerobic Conditions: If a copper co-catalyst is necessary for reactivity, it is imperative to maintain a rigorously oxygen-free environment throughout the reaction. This includes using degassed solvents and reagents and maintaining a positive pressure of an inert gas.
-
Use of an Amine Base: The amine base in a Sonogashira reaction not only acts as a proton scavenger but can also help to keep the copper catalyst in its active Cu(I) state, reducing its propensity to participate in oxidative coupling.
Purification Challenges
Q7: My TPE-based polymer has precipitated, but it seems to be impure. What are the best methods for purification?
A7: The purification of TPE-based polymers can be challenging due to their tendency to aggregate, which can lead to low solubility.
-
Reprecipitation: This is the most common method for purifying polymers.[] It involves dissolving the crude polymer in a good solvent and then adding this solution dropwise to a large volume of a poor solvent (an "anti-solvent") to precipitate the polymer, leaving impurities behind in the solvent mixture. This process may need to be repeated several times.
-
Soxhlet Extraction: For removing low-molecular-weight impurities, Soxhlet extraction can be very effective. The crude polymer is placed in a thimble and continuously extracted with a solvent that dissolves the impurities but not the polymer.
-
Column Chromatography: For smaller scale purifications or for fractionating polymers by molecular weight, size exclusion chromatography (SEC) can be used.
General Protocol for Polymer Reprecipitation:
-
Solvent Selection: Identify a good solvent that fully dissolves your TPE-based polymer and a poor solvent in which the polymer is insoluble but the impurities are soluble.
-
Dissolution: Dissolve the crude polymer in a minimal amount of the good solvent. Gentle heating may be required.
-
Precipitation: Slowly add the polymer solution to a vigorously stirred, large excess (typically 10-fold volume) of the poor solvent. The polymer should precipitate out.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing and Drying: Wash the isolated polymer with fresh poor solvent to remove any remaining dissolved impurities. Dry the polymer thoroughly under vacuum to remove all residual solvents.
References
- 1. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the Aggregated State of AIE Luminogens for Consistent Emission
Welcome to the technical support center for aggregation-induced emission (AIE) luminogens (AIEgens). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving stable and consistent emission from AIEgens in their aggregated state. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Here, we address some fundamental questions about the nature of AIEgens and the stability of their emission.
Q1: What is the underlying mechanism of Aggregation-Induced Emission (AIE)?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain non-emissive or weakly emissive molecules, known as AIE luminogens (AIEgens), are induced to emit light strongly upon aggregation.[1][2] This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in conventional fluorophores, where aggregation leads to a decrease in fluorescence intensity.[3] The primary mechanism for AIE is the Restriction of Intramolecular Motions (RIM) . In a dilute solution, AIEgens undergo various intramolecular motions like rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence.[4][5][6] Upon aggregation in a poor solvent, in the solid state, or when bound to a biological target, these intramolecular motions are physically restricted.[6][7][8] This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.[1][9]
Q2: Why is the emission from my AIEgen aggregates inconsistent between experiments?
A2: Inconsistent emission from AIEgen aggregates often stems from variations in the aggregation process itself. The size, shape, and packing density of the aggregates can significantly influence the quantum yield and emission wavelength.[10][11] Factors that can lead to this inconsistency include:
-
Rate of aggregate formation: Rapid precipitation can lead to disordered, amorphous aggregates, while slower aggregation may result in more ordered or even crystalline structures with different emissive properties.[12][13]
-
Solvent composition: The ratio of good solvent to poor solvent (the anti-solvent) is critical in determining the final aggregate size and morphology.[1]
-
Temperature: Temperature can affect both the solvent properties and the kinetics of aggregation, leading to variability.[14]
-
Presence of contaminants: Impurities can act as nucleation sites or interfere with the self-assembly process.
Q3: Can the viscosity of the medium affect AIEgen emission?
A3: Yes, absolutely. The viscosity of the surrounding medium plays a crucial role in the emission of AIEgens.[15][16] An increase in viscosity restricts the intramolecular motions of the AIEgen molecules, similar to the effect of physical aggregation.[17] This viscosity-sensitive fluorescence is a direct consequence of the RIM mechanism.[18][19] Therefore, even in a good solvent, dissolving AIEgens in a highly viscous medium (like glycerol or within cellular compartments) can lead to a significant turn-on of their fluorescence.[15][17] This property is often exploited for developing "viscosity probes" for biological and materials science applications.[15]
Troubleshooting Common Issues
This section provides a structured guide to identifying and resolving common problems encountered during the stabilization of AIEgen aggregates.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence in the Aggregated State | 1. Incomplete Aggregation: The concentration of the anti-solvent may be insufficient to induce aggregation. 2. AIEgen Concentration Too Low: The concentration of the AIEgen in the initial solution might be too low for efficient aggregation. 3. Inappropriate Solvent System: The chosen good solvent and anti-solvent pair may not be optimal for the specific AIEgen. | 1. Optimize Solvent Ratio: Systematically increase the fraction of the anti-solvent and monitor the fluorescence intensity. A titration experiment is highly recommended.[1] 2. Increase AIEgen Concentration: Prepare a more concentrated stock solution of the AIEgen in the good solvent before adding the anti-solvent. 3. Screen Different Solvents: Experiment with different good solvents (e.g., THF, DMSO, acetone) and anti-solvents (e.g., water, hexane, ethanol) to find the best combination for your AIEgen. |
| Unstable/Precipitating Aggregates | 1. Large, Uncontrolled Aggregates: Rapid addition of the anti-solvent can lead to the formation of large, unstable precipitates that settle out of solution. 2. Lack of Stabilizing Agent: For nanoparticle formulations, the absence of a suitable stabilizing agent can lead to aggregation and precipitation over time. | 1. Control the Addition Rate: Add the anti-solvent slowly while vigorously stirring or sonicating the solution to promote the formation of smaller, more stable nanoparticles. The flash nanoprecipitation method can also be employed for better control.[20] 2. Incorporate Stabilizing Agents: Co-precipitate the AIEgen with an amphiphilic polymer (e.g., PEG-DSPE, Pluronic F-127) to form stable, well-dispersed nanoparticles (AIE dots).[21][22] |
| Emission Wavelength Shift Between Batches | 1. Polymorphism: The AIEgen may be forming different crystalline or amorphous polymorphs with distinct emission colors.[10] 2. Variations in Aggregate Packing: The way the AIEgen molecules are packed within the aggregate can influence the emission wavelength.[9] | 1. Standardize the Aggregation Protocol: Strictly control all experimental parameters, including temperature, solvent addition rate, and stirring speed, to ensure the formation of a consistent polymorph. 2. Characterize the Aggregates: Use techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to characterize the size and morphology of the aggregates and ensure batch-to-batch consistency.[1] |
| Photobleaching Under Illumination | 1. High Excitation Power: Excessive laser power or prolonged exposure to the excitation source can lead to photobleaching. 2. Reactive Oxygen Species (ROS): The excited AIEgen may interact with molecular oxygen to generate ROS, which can then degrade the AIEgen. | 1. Optimize Imaging Parameters: Use the lowest possible excitation power and shortest exposure time necessary to obtain a good signal-to-noise ratio. 2. Use Antifade Reagents: For fixed samples or in vitro assays, consider using a commercial antifade mounting medium.[23] |
Experimental Protocols
Here are detailed step-by-step protocols for common techniques used to stabilize AIEgen aggregates.
Protocol 1: Preparation of Stable AIEgen Nanoparticles via Nanoprecipitation
This protocol describes the formation of stable AIEgen nanoparticles (AIE dots) using an amphiphilic polymer as a stabilizing agent.
Materials:
-
AIE luminogen (AIEgen)
-
Good solvent for the AIEgen (e.g., Tetrahydrofuran - THF)
-
Amphiphilic polymer (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] - DSPE-PEG2000)
-
Anti-solvent (e.g., Deionized water)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the AIEgen in THF at a concentration of 1 mg/mL.
-
Prepare a stock solution of DSPE-PEG2000 in THF at a concentration of 1 mg/mL.
-
-
Mixing:
-
In a small glass vial, mix the AIEgen stock solution and the DSPE-PEG2000 stock solution. The ratio can be optimized, but a starting point is a 1:2 w/w ratio of AIEgen to polymer.
-
-
Nanoprecipitation:
-
Rapidly inject a small volume of the THF solution (e.g., 100 µL) into a larger volume of deionized water (e.g., 10 mL) under vigorous stirring or sonication.
-
The rapid change in solvent polarity will cause the hydrophobic AIEgen and the lipid tail of the DSPE-PEG to precipitate, while the hydrophilic PEG chains will stabilize the nanoparticle surface, preventing further aggregation.
-
-
Solvent Removal:
-
Allow the solution to stir at room temperature for several hours in a fume hood to evaporate the THF.
-
-
Purification and Storage:
-
The resulting AIE dot solution can be filtered through a 0.22 µm syringe filter to remove any large aggregates.
-
Store the AIE dot solution at 4°C, protected from light.
-
Protocol 2: Preparation of Solid-State AIEgen Films for Consistent Emission
This protocol describes how to prepare a solid-state film of an AIEgen with an inert polymer matrix to ensure stable and reproducible emission.
Materials:
-
AIE luminogen (AIEgen)
-
Volatile solvent (e.g., Dichloromethane - DCM)
-
Inert polymer (e.g., Polystyrene - PS, Polymethyl methacrylate - PMMA)
-
Glass or quartz substrate
Procedure:
-
Prepare a Homogeneous Solution:
-
Dissolve the AIEgen and the polymer in DCM. A typical starting concentration is 1-5 wt% of the AIEgen relative to the polymer. .
-
Ensure both components are fully dissolved to form a clear, homogeneous solution.
-
-
Film Casting:
-
Clean the substrate thoroughly.
-
Deposit the solution onto the substrate using a suitable method like spin-coating, drop-casting, or doctor-blading to achieve a uniform film thickness.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a petri dish with a loose-fitting lid) to prevent the formation of defects in the film. For faster and more uniform drying, a vacuum oven at a mild temperature can be used.
-
-
Characterization:
-
The resulting film should exhibit bright and stable fluorescence under UV illumination. The quantum yield and emission spectra can be measured to ensure consistency.[24]
-
Visualizations
AIE Mechanism: From Quenched to Emissive State
Caption: The AIE mechanism: Restriction of intramolecular motion in the aggregated state blocks non-radiative decay pathways, promoting fluorescence.
Troubleshooting Workflow for Inconsistent AIE Emission
Caption: A logical workflow for troubleshooting and resolving inconsistent emission from AIE luminogens.
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ust.hk [ias.ust.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Aggregation-Induced Emission Luminogens for Cell Death Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unraveling the aggregation effect on amorphous phase AIE luminogens: a computational study - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. A novel fluorene-based aggregation-induced emission (AIE)-active gold(i) complex with crystallization-induced emission enhancement (CIEE) and reversible mechanochromism characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facilely prepared aggregation-induced emission (AIE) nanocrystals with deep-red emission for super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mapping live cell viscosity with an aggregation-induced emission fluorogen by means of two-photon fluorescence lifetime imaging - Harbin Institute of Technology [scholar.hit.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Visual detection of anti‐icing fluids freezing by a low‐temperature viscosity‐sensitive aggregation‐induced emission probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 20. Aggregation-Induced Emission (AIE), Life and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biotium.com [biotium.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Modifying Reaction Conditions to Control the Functionalization of TPE
Welcome to the Technical Support Center for Tetraphenylethylene (TPE) Functionalization. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the chemical modification of TPE and its derivatives. Our goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The unique aggregation-induced emission (AIE) property of tetraphenylethylene makes it a cornerstone for developing advanced materials in diagnostics, electronics, and drug delivery.[1] However, precise control over its functionalization is paramount to harnessing its full potential. This guide is structured to navigate you through common experimental hurdles and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: My McMurry coupling reaction to synthesize the TPE core is failing or giving very low yields. What are the common causes?
A1: The McMurry reaction is highly sensitive to reaction conditions. The most common culprits for failure are impure reagents and the presence of moisture. The low-valence titanium species required for the coupling is readily oxidized. Ensure your THF is freshly distilled over sodium/benzophenone and that the entire reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Additionally, the quality of the titanium tetrachloride and zinc dust is crucial.
Q2: I'm observing a mixture of mono-, di-, and poly-substituted products in my electrophilic aromatic substitution reaction (e.g., bromination, nitration). How can I improve the selectivity for a specific degree of substitution?
A2: Controlling the degree of substitution in electrophilic aromatic substitution on the TPE core is a common challenge. The four phenyl rings have similar reactivity, leading to mixtures. To favor mono-substitution, you can try:
-
Stoichiometry Control: Use a limiting amount of the electrophile (e.g., 1.0-1.2 equivalents for mono-substitution).
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the kinetically controlled product.
-
Solvent Choice: Less polar solvents can sometimes temper the reactivity of the electrophile.
For exhaustive substitution (e.g., tetra-bromination), using a significant excess of the electrophile and extending the reaction time is typically effective.[2][3]
Q3: How does the position of a substituent on the TPE phenyl rings affect its photophysical properties?
A3: The substitution pattern, or regiochemistry, has a profound impact on the photophysical properties of TPE derivatives.[4][5][6] The position of functional groups influences the degree of intramolecular twisting and the overall molecular conformation, which in turn dictates the photoluminescence quantum yields (PLQYs).[4][5][6][7] For instance, in TPE-thiophene derivatives, ortho-monosubstituted isomers have been shown to exhibit higher PLQYs compared to their meta-counterparts due to differences in the dihedral angles of the TPE subunit.[4][5][7]
Q4: Can I use TPE derivatives in aqueous media?
A4: The parent TPE is highly hydrophobic. To impart water solubility, you can functionalize it with hydrophilic groups, such as oligo(ethylene glycol) chains.[8] The length of these chains can be tuned to modulate the lower critical solution temperature behavior of the resulting derivative.[8]
Troubleshooting Guides for Common TPE Functionalization Reactions
Problem 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scenario: You are attempting to couple a bromo-functionalized TPE with a boronic acid derivative, but the reaction yield is consistently low.
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). Inadequate ligand concentration or the presence of oxidizing agents can inhibit catalyst turnover.
-
Solution: Purge your reaction mixture thoroughly with an inert gas (argon is preferable to nitrogen for palladium catalysis) before adding the catalyst.[9] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
-
Base Incompatibility: The choice of base is critical for the transmetalation step.[9] A base that is too weak may not efficiently activate the boronic acid, while a base that is too strong can lead to decomposition of your starting materials or catalyst.
-
Solvent Effects: The solvent system must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if using a biphasic system).
Troubleshooting Workflow for Suzuki Coupling
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling of TPE derivatives.
Problem 2: Incomplete or "Stalled" Electrophilic Bromination
Scenario: You are attempting to synthesize tetra(4-bromophenyl)ethylene from TPE using elemental bromine, but the reaction does not go to completion, leaving a mixture of partially brominated species.
Potential Causes & Solutions:
-
Insufficient Bromine: While a slight excess is often used, a large excess may be necessary to drive the reaction to completion, especially for the fourth substitution, which is sterically hindered and electronically deactivated.
-
Solution: Increase the equivalents of bromine used. Monitor the reaction by TLC or HPLC to determine the optimal amount.
-
-
Reaction Time: The rate of each successive bromination decreases. The final substitution may require a significantly longer reaction time.
-
Solvent Choice: The solvent can influence the electrophilicity of the bromine.
Reaction Parameter Comparison for TPE Bromination
| Parameter | Condition for Mono-bromination | Condition for Tetra-bromination | Rationale |
| Bromine (eq.) | 1.0 - 1.2 | > 4.0 | Stoichiometric control for mono-substitution vs. driving the reaction to completion for tetra-substitution. |
| Temperature | 0 °C to room temp. | Room temp. to gentle reflux | Lower temperatures favor selectivity, while higher temperatures increase the rate of the slower, successive substitutions. |
| Reaction Time | 1-2 hours | 2-24 hours | Shorter times for the initial, faster substitution; longer times required for the sterically hindered final substitutions. |
| Solvent | Dichloromethane | Dichloromethane / Acetic Acid | Acetic acid can act as a catalyst and help to polarize the Br-Br bond, increasing electrophilicity. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Tetra(4-bromophenyl)ethylene from TPE
This protocol is adapted from established procedures for the exhaustive bromination of tetraphenylethylene.[2][3]
Materials:
-
Tetraphenylethylene (TPE) (1.0 eq.)
-
Elemental Bromine (Br₂) (5.0 eq.)
-
Dichloromethane (DCM)
-
Glacial Acetic Acid
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve TPE (1.0 eq.) in dichloromethane.
-
Add glacial acetic acid to the solution.
-
Cool the mixture in an ice bath and slowly add elemental bromine (5.0 eq.) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red color of the bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with cold water.
-
Collect the organic layer and remove the solvent under reduced pressure.
-
Wash the resulting solid precipitate with ethanol and water to remove any remaining impurities.
-
Recrystallize the crude product to obtain pure tetra(4-bromophenyl)ethylene.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Bromo-TPE Core
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a bromo-TPE derivative with an arylboronic acid.[9][10][13]
Materials:
-
Bromo-TPE derivative (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Solvent (e.g., Toluene, Dioxane, or DMF, deoxygenated)
-
Deoxygenated Water
Procedure:
-
To a Schlenk flask, add the bromo-TPE derivative (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.5 eq.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the deoxygenated solvent (e.g., a 4:1 mixture of toluene and water).
-
Bubble argon through the stirred mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.
-
Under a positive pressure of argon, add the palladium catalyst (0.05 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for TPE Functionalization
Caption: A typical synthetic workflow for the functionalization of a TPE core.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene-Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermosensitivity and luminescent properties of new tetraphenylethylene derivatives bearing peripheral oligo(ethylene glycol) chains - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Brominated and Non-Brominated TPE Derivatives for Organic Light-Emitting Diodes (OLEDs)
Introduction
Tetraphenylethylene (TPE), a cornerstone of aggregation-induced emission (AIE) luminogens (AIEgens), has revolutionized the development of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique propeller-shaped structure effectively prevents detrimental π-π stacking in the solid state, leading to high photoluminescence quantum yields (PLQYs) in thin films.[1][2] A critical area of research focuses on the functionalization of the TPE core to fine-tune its optoelectronic properties. Among various strategies, bromination has emerged as a powerful tool. This guide provides an in-depth, objective comparison of the performance of brominated versus non-brominated TPE derivatives in OLEDs, supported by experimental data and mechanistic insights to aid researchers in materials selection and device design.
The central question we address is: How does the introduction of bromine atoms to the TPE scaffold influence the key performance parameters of an OLED device? We will explore the causal relationships behind the observed differences in photophysical properties, charge transport characteristics, thermal stability, and ultimately, device efficiency.
The Impact of Bromination on Photophysical Properties
The introduction of halogens, particularly bromine, onto the TPE framework can significantly alter the photophysical characteristics of the resulting AIEgens.[3][4]
Red-Shifted Emission: A common observation is a red-shift in both the absorption and emission spectra of brominated TPE derivatives compared to their non-brominated counterparts.[3][4] This phenomenon can be attributed to the "heavy atom effect," where the presence of the heavier bromine atom enhances spin-orbit coupling. This facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), leading to a lower energy emission.
Photoluminescence Quantum Yield (PLQY): The effect of bromination on PLQY is nuanced. While some studies report a decrease in fluorescence due to the heavy atom effect promoting non-radiative triplet state decay, others have shown that strategic placement of bromine atoms can lead to materials with high solid-state PLQY. For instance, TPE derivatives with fluorine have shown the highest fluorescence (Φf = 58–91%), while heavy atom substitution with iodine reduced the fluorescence (Φf = 14–16%).[5] This highlights the importance of the specific halogen and its position on the TPE core.
Table 1: Comparison of Photophysical Properties
| Compound | Substitution | Absorption Max (nm) | Emission Max (nm) | Solid-State PLQY (%) | Reference |
| TPE | None | ~330 | ~460 | ~45 | [6] |
| Br-TPE | Brominated | Red-shifted | Red-shifted | Varies | [5] |
| TT-TPE | Thiophene | - | - | 58 | [7] |
| TPE-TPAPBI | Triphenylamine/Benzimidazole | - | - | ~100 | [8] |
Charge Transport Characteristics: A Balancing Act
Efficient charge injection and transport are critical for high-performance OLEDs. Bromination can influence both hole and electron mobility.
Enhanced Hole Mobility: Several studies have reported that the introduction of bromine into hole-transporting materials can lead to a significant enhancement in hole mobility. For example, brominated triphenylamine derivatives have shown an order of magnitude increase in hole mobility compared to their non-brominated counterparts.[9] This is attributed to the influence of the bromine atoms on the molecular packing and electronic coupling between adjacent molecules.
Balanced Carrier Transport: The strategic placement of bromine on an acceptor fragment of a molecule can enhance electron mobility, leading to more balanced hole and electron transport within the device.[10] This balanced charge transport is crucial for ensuring that the recombination of electrons and holes occurs efficiently within the emissive layer, thereby maximizing the external quantum efficiency (EQE) of the OLED. The understanding of charge transport in organic semiconductors is crucial for developing efficient organic electronic devices.[11][12]
Diagram 1: Charge Transport in OLEDs
Caption: Workflow of charge injection, transport, and recombination in a multilayer OLED.
Thermal Stability: A Prerequisite for Longevity
The operational lifetime of an OLED is intrinsically linked to the thermal stability of its constituent organic materials. High glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable to prevent morphological changes and degradation during device operation.[13][14]
Brominated organic materials have demonstrated excellent thermal stability, often exhibiting high decomposition temperatures.[9] For example, TPE derivatives functionalized with hole-transporting and electron-transporting groups, some of which are brominated, have shown high decomposition temperatures of 480 and 483 °C.[8] This robustness is crucial for maintaining the integrity of the thin films in an OLED under thermal stress.
Table 2: OLED Device Performance Comparison
| Emissive Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| TPE-TPAPBI (non-brominated) | Non-doped | 5.8 | 125,300 | - | [8] |
| TPE-NPPB (non-brominated) | Non-doped | 3.2 | 10,231 | - | [15][16][17] |
| TPE-APPB (non-brominated) | Non-doped | 5.3 | 15,461 | - | [15][16][17] |
| Br-TADF Host | Doped | 29.8 (improvement) | - | - | [10] |
| Br-DQTPA (HTM) | Green Phosphorescent | >21 | - | <2.4 | [9] |
| Py-Br (HTM) | Yellow OLED | 9 | 17,300 | ~3 | [18] |
Experimental Protocols
1. Synthesis of Brominated Tetraphenylethylene (A General Procedure)
This protocol provides a general method for the bromination of TPE, which can be adapted for various TPE derivatives.[19][20]
-
Materials: Tetraphenylethylene (TPE), bromine, glacial acetic acid, dichloromethane (DCM).
-
Procedure:
-
Dissolve TPE in DCM in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Slowly add a solution of bromine in DCM dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to proceed at room temperature for a specified time (typically monitored by TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
2. OLED Fabrication and Characterization
This protocol outlines the general steps for fabricating and characterizing a multilayer OLED device.[21][22][23][24][25]
-
Substrate Cleaning:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for 15 minutes.
-
-
Layer Deposition:
-
Spin-coat the hole injection layer (e.g., PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate.
-
Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit the hole transport layer, the emissive layer (brominated or non-brominated TPE derivative), the electron transport layer, and the cathode (e.g., LiF/Al) through shadow masks.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodiode.
-
Record the electroluminescence (EL) spectra using a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the measured data.
-
Diagram 2: OLED Fabrication Workflow
Caption: A simplified workflow for the fabrication and characterization of OLED devices.
The strategic bromination of tetraphenylethylene derivatives presents a compelling avenue for optimizing the performance of OLEDs. The introduction of bromine can lead to red-shifted emissions, enhanced and more balanced charge carrier mobilities, and improved thermal stability.[3][4][9][10] However, the impact on photoluminescence quantum yield requires careful consideration of the heavy atom effect.[5] Ultimately, the choice between a brominated and a non-brominated TPE derivative will depend on the specific application and the desired device characteristics. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the exciting landscape of TPE-based materials for next-generation OLED technologies.
References
-
Feng, L., Meng, F., & Niu, G. (2023). Effects of Halogenation on Quinoline-Malononitrile-based AIEgens: Photophysical Properties Investigation and Wash-Free Imaging. Chem Asian J, 18(11), e202300163. --INVALID-LINK--
-
(2024). Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism. Materials Advances. --INVALID-LINK--
-
Feng, L., Meng, F., & Niu, G. (2023). Effects of Halogenation on Quinoline‐Malononitrile‐based AIEgens: Photophysical Properties Investigation and Wash‐Free Imaging. Request PDF. --INVALID-LINK--
-
The structures and photoluminescence quantum yields of TPE and three... - ResearchGate. --INVALID-LINK--
-
OLED fabrication and characterization. Bio-protocol. --INVALID-LINK--
-
Emissive Tetraphenylethylene (TPE) Derivatives in a Dissolved State Tightly Fastened by a Short Oligo(Ethylene Glycol) Chain. --INVALID-LINK--
-
The structures and photoluminescence quantum yields of four... | Download Scientific Diagram - ResearchGate. --INVALID-LINK--
-
Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. PubMed. --INVALID-LINK--
-
Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC - NIH. --INVALID-LINK--
-
OLED Fabrication | How to make an OLED Device | Ossila. --INVALID-LINK--
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. PubMed Central. --INVALID-LINK--
-
Charge Transport Characteristics in Doped Organic Semiconductors Using Hall Effect. --INVALID-LINK--
-
Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository. --INVALID-LINK--
-
Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes for. Advanced Materials Letters. --INVALID-LINK--
-
Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage | Request PDF. ResearchGate. --INVALID-LINK--
-
TPE-diphenylamine derivatives as solution-processable hole injectors with better charge balance for organic light-emitting diode. --INVALID-LINK--
-
Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media | ACS Omega. --INVALID-LINK--
-
Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. ResearchGate. --INVALID-LINK--
-
Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. --INVALID-LINK--
-
Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen-3-ylbenzonitriles: Synthesis, Photophysical-Electronic Properties, and Applications. ACS Publications. --INVALID-LINK--
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. --INVALID-LINK--
-
Tetraphenyl ethylene derivatives exhibiting aggregation induced emission enhancement for OLEDs and optical sensors of nitroaromatic explosives | Request PDF. ResearchGate. --INVALID-LINK--
-
Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C. --INVALID-LINK--
-
Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. PubMed Central. --INVALID-LINK--
-
Excited-State Decay Paths in Tetraphenylethene Derivatives | The Journal of Physical Chemistry A. ACS Publications. --INVALID-LINK--
-
Improving Electron Mobility of Tetraphenylethene-Based AIEgens to Fabricate Nondoped Organic Light-Emitting Diodes with Remarkably High Luminance and Efficiency. PubMed. --INVALID-LINK--
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. --INVALID-LINK--
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. --INVALID-LINK--
-
Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. MDPI. --INVALID-LINK--
-
Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens. Materials Advances. --INVALID-LINK--
-
Review on Charge Carrier Transport in Inorganic and Organic Semiconductors. --INVALID-LINK--
-
Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of. SciSpace. --INVALID-LINK--
-
Review on charge carrier transport in inorganic and organic semiconductors. --INVALID-LINK--
-
Charge transport in organic materials | Molecular Electronics Class Notes. Fiveable. --INVALID-LINK--
-
Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. PMC. --INVALID-LINK--
-
Degradation of organic light emitting diode: Heat related issues and solutions | Request PDF. ResearchGate. --INVALID-LINK--
-
Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: Effect of end groups regulated stimuli responsive AIE luminogens. ResearchGate. --INVALID-LINK--
-
(PDF) Improving the Thermal Stability of Top‐Emitting Organic Light‐Emitting Diodes by Modification of the Anode Interface. ResearchGate. --INVALID-LINK--
-
Biological Interfacial Materials for Organic Light-Emitting Diodes. MDPI. --INVALID-LINK--
-
Organic Light Emitting Diode: OLED Generations & Structure. Ossila. --INVALID-LINK--
-
Progress in organic semiconducting materials with high thermal stability for organic light‐emitting devices. ResearchGate. --INVALID-LINK--
-
Polymerization-Enhanced Photophysical Performances of AIEgens for Chemo/Bio-Sensing and Therapy. MDPI. --INVALID-LINK--
-
AIEgens Based on Anion-π+ Interactions: Design, Synthesis, Photophysical Properties, and Their Applications in Material Science and Biology. PubMed. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Halogenation on Quinoline-Malononitrile-based AIEgens: Photophysical Properties Investigation and Wash-Free Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen substituted tetraphenylethylene AIEgens: facile single-crystal-to-single-crystal transformation, polymorphism and mechanofluorochromism - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving Electron Mobility of Tetraphenylethene-Based AIEgens to Fabricate Nondoped Organic Light-Emitting Diodes with Remarkably High Luminance and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. ossila.com [ossila.com]
- 23. repository.rit.edu [repository.rit.edu]
- 24. aml.iaamonline.org [aml.iaamonline.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Photophysical Properties of Tetraphenylethene (TPE) Derivatives
For researchers, scientists, and professionals in drug development, the rational design of fluorescent probes and materials is paramount. Tetraphenylethene (TPE) and its derivatives have emerged as a revolutionary class of fluorophores due to their unique photophysical behavior known as Aggregation-Induced Emission (AIE). Unlike traditional dyes that suffer from Aggregation-Caused Quenching (ACQ), TPE-based luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1][2] This guide provides an in-depth comparison of the photophysical properties of different TPE derivatives, supported by experimental data and methodologies, to aid in the selection and design of AIEgens for specific applications.
The Core Principle: Aggregation-Induced Emission (AIE)
The AIE phenomenon is primarily attributed to the Restriction of Intramolecular Motion (RIM), which includes the restriction of intramolecular rotations (RIR) and vibrations (RIV). In a dilute solution, the phenyl rings of TPE derivatives undergo active rotation, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence.[3] However, in an aggregated state or a viscous medium, these intramolecular rotations are physically constrained. This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement in fluorescence emission.[1][3]
The propeller-like, non-planar structure of TPE is crucial to this effect. It prevents strong intermolecular π–π stacking in the aggregated state, which is a common cause of fluorescence quenching in planar aromatic dyes.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Efficiency of MOFs Derived from Different Halogenated Linkers
Introduction: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] Their modular nature, built from metal nodes and organic linkers, allows for rational design to tackle challenges in gas separation, catalysis, and medicine.[2][3][4] A key strategy for fine-tuning MOF properties is the functionalization of the organic linker.[1][5] Among the various functional groups, halogens (Fluorine, Chlorine, Bromine, Iodine) provide a powerful and systematic toolkit. By substituting hydrogen atoms on the linker backbone with halogens, we can precisely modulate the framework's electronic properties, pore environment, and stability.
This guide provides an in-depth comparison of the performance of MOFs derived from different halogenated linkers. We will move beyond mere data reporting to explain the causal relationships between the choice of halogen and the resulting efficiency in specific applications. This content is designed for researchers and professionals who seek not only to understand these materials but also to design and validate their own high-performance, functionalized MOFs.
Part 1: The Fundamental Impact of Halogenation on MOF Properties
The choice of halogen is not arbitrary; it is a strategic decision that leverages the distinct and predictable physicochemical properties of each element in Group 17. The trends in electronegativity, atomic radius, and polarizability are the primary drivers that influence the final properties of the MOF.
-
Pore Environment and Hydrophilicity: Halogenation directly engineers the chemical environment within the MOF's pores. Fluorine, being highly electronegative, can increase the hydrophilicity of the framework, enhancing interactions with polar molecules like water.[6] Conversely, the larger, more polarizable halogens like bromine and iodine can introduce "halogen bonding" sites, which are specific, non-covalent interactions that can be exploited for selective molecular recognition.
-
Electronic Properties and Band Gap: The electron-withdrawing nature of halogens significantly alters the electronic landscape of the organic linker. This provides a reliable method for tuning the band gap of the MOF.[7] Quantum chemistry calculations have shown that in halogenated MOF-5 variants, the band gap can be tuned from 4.1 eV (for F) down to 1.5 eV (for I), extending the material's optical response from the UV into the visible and near-infrared regions.[7] This is critical for photocatalysis and optoelectronic applications.
-
Structural Stability and Configuration: The size of the halogen atom introduces steric effects that can influence the final topology and stability of the framework.[1] In some cases, overcrowding between halogen atoms and the linker's carboxyl groups can lead to a rotation of the aryl group, resulting in a more stable configuration.[7] Furthermore, the incorporation of halogens has been shown to improve the stiffness and mechanical properties of MOF glasses.[8]
Caption: Relationship between halogen properties and their impact on MOF characteristics.
Part 2: Benchmarking in Gas Sorption and Separation
One of the most prominent applications for halogenated MOFs is in selective gas capture, particularly for CO₂. The introduction of halogens enhances gas uptake and selectivity through tailored host-guest interactions.
Causality Behind Performance: The primary mechanism for enhanced CO₂ capture in halogenated MOFs is the introduction of polarized C-X bonds (where X is a halogen) on the pore surfaces. The electronegative halogen creates a dipole moment, which interacts favorably with the quadrupole moment of CO₂ molecules. This targeted interaction increases the binding affinity (isosteric heat of adsorption) for CO₂ over other less polar gases like N₂ or CH₄, leading to higher selectivity.[6][9]
For instance, a study on zirconium fumarate MOF (MOF-801) demonstrated that in-situ chlorination to form HHU-2-Cl led to a 44% increase in CO₂ uptake and a 154% increase in N₂ uptake compared to its non-halogenated counterpart, highlighting a significant enhancement in overall sorption capacity.[6]
Comparative Performance Data: Gas Sorption in Halogenated Zirconium Fumarate MOFs
| MOF Derivative | Halogen | CO₂ Uptake (cm³/g at 273K, 1 bar) | CH₄ Uptake (cm³/g at 273K, 1 bar) | IAST Selectivity (CO₂/CH₄) | Isosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol) | Reference |
|---|---|---|---|---|---|---|
| MOF-801 | None | ~58 | ~20 | ~3.5 | ~20 | [6] |
| HHU-2-Cl | Cl | ~84 (44% increase) | ~25 (24% increase) | Increased | Higher than MOF-801 | [6] |
| MIL-53-Fum-Cl | Cl | Not specified | Not specified | 2-fold increase vs. parent | Enhanced affinity | [9] |
(Note: Direct side-by-side comparison data for a full F, Cl, Br, I series is often specific to the MOF system. The data above illustrates the documented performance increase upon chlorination.)
Experimental Protocol: Volumetric Gas Sorption Measurement
This protocol ensures the accurate determination of gas uptake and sorption energetics, forming the basis of our comparative analysis.
Objective: To measure CO₂, CH₄, and N₂ adsorption isotherms for a series of halogenated MOFs and calculate their isosteric heats of adsorption and selectivities.
Instrumentation: Volumetric gas sorption analyzer (e.g., Micromeritics 3Flex, Quantachrome Autosorb).
Methodology:
-
Sample Activation (Degassing):
-
Accurately weigh 50-100 mg of the synthesized MOF sample into a sample tube.
-
Attach the tube to the degassing port of the analyzer.
-
Heat the sample under high vacuum (<10⁻⁵ torr) at a temperature just below its decomposition point (determined by TGA, typically 120-200°C) for 8-12 hours. Causality: This step is critical to remove any guest solvent molecules from the pores, ensuring the measured surface area and gas uptake are intrinsic to the framework itself.
-
-
Free Space Measurement:
-
After activation, weigh the sample tube again to get the precise activated mass.
-
Transfer the tube to the analysis port. The instrument will then perform a "free space" or "void volume" measurement, typically using non-adsorbing Helium gas. Causality: This step calibrates the volume of the sample tube not occupied by the MOF, allowing the instrument to accurately calculate the amount of gas adsorbed by the sample rather than just the amount dosed into the tube.
-
-
Isotherm Measurement:
-
Set the analysis temperature using a liquid nitrogen bath (77 K for N₂ for surface area) or a cryostat/water bath (e.g., 273 K or 298 K for CO₂/CH₄).
-
The instrument doses known amounts of the adsorbate gas (e.g., CO₂) into the sample tube incrementally.
-
After each dose, the system is allowed to equilibrate, and the final pressure is recorded. The amount of gas adsorbed is calculated using the ideal gas law and the free space volume.
-
This process is repeated over a predefined pressure range (e.g., 0-1 bar).
-
-
Data Analysis:
-
Plot the amount of gas adsorbed (mmol/g or cm³/g) versus the relative or absolute pressure to obtain the adsorption isotherm.
-
Calculate the BET surface area from the N₂ isotherm measured at 77 K.
-
To determine the isosteric heat of adsorption (Qst), measure isotherms at two or more different temperatures (e.g., 273 K and 298 K) and apply the Clausius-Clapeyron equation. Trustworthiness: A higher Qst value provides quantitative evidence of stronger interactions between the gas and the MOF surface.
-
Calculate selectivity for gas mixtures (e.g., CO₂/N₂) using Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.
-
Caption: Workflow for evaluating the gas sorption performance of halogenated MOFs.
Part 3: Benchmarking in Heterogeneous Catalysis
Halogen functionalization can significantly enhance the catalytic activity of MOFs by modifying the electronic properties of either the metal node or the organic linker itself.
Causality Behind Performance: The strong electron-withdrawing effect of halogens can increase the Lewis acidity of the MOF's metal centers.[1][10] This makes the metal sites more effective at activating substrates in Lewis acid-catalyzed reactions, such as cycloadditions or Friedel-Crafts alkylations.[3][11] Furthermore, halogenated linkers can be designed to be the active catalytic site themselves. For example, a Co(III)-based MOF with terminal halide sites was shown to be an effective and recyclable heterogeneous catalyst for halogen exchange reactions, a crucial process in medicinal chemistry.[12]
Comparative Performance Data: Catalytic Cycloaddition of CO₂ and Epichlorohydrin (ECH)
| Catalyst | Halogen Group | Temperature (°C) | Time (h) | Yield (%) | Reusability (Cycles) | Reference |
|---|---|---|---|---|---|---|
| PNU-21 | Bromo-functionalized linker | 100 | 24 | ~99 | 5 | [11] |
| PNU-22 | Chloro-functionalized linker | 100 | 24 | ~99 | 5 | [11] |
| Zn-DABCO | None | Moderate | - | High | 3 | [11] |
(Note: PNU-21 and PNU-22 are specific examples of halogen-decorated MOFs showing high catalytic activity. The comparison with non-halogenated Zn-DABCO shows that functionalization is a key strategy to achieve high performance.)
Experimental Protocol: Testing Catalytic Performance in a Batch Reactor
Objective: To determine the catalytic efficiency (yield, selectivity, turnover number) of a halogenated MOF for the cycloaddition of CO₂ to an epoxide.
Instrumentation: High-pressure stainless-steel batch reactor with magnetic stirring and temperature control, Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Methodology:
-
Catalyst Activation:
-
Place a precisely weighed amount of the MOF catalyst (e.g., 50 mg) into the reactor vessel.
-
Activate the catalyst in-situ by heating under vacuum to remove guest molecules, following the same principles as in the gas sorption protocol.
-
-
Reaction Setup:
-
After activation, allow the reactor to cool to room temperature and backfill with an inert gas (e.g., Argon).
-
Inject the liquid substrate (e.g., epichlorohydrin, 10 mmol) and any co-catalyst or solvent (if required) into the reactor via syringe. Expertise: Performing the reaction solvent-free, if possible, is advantageous for green chemistry principles and simplifies product purification.
-
Seal the reactor. Purge the system with low-pressure CO₂ several times before pressurizing to the desired reaction pressure (e.g., 10 bar).
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100°C). This point is considered time zero (t=0).
-
Maintain constant temperature and pressure for the duration of the reaction (e.g., 24 hours). Small aliquots of the reaction mixture can be carefully sampled at intermediate times to study reaction kinetics.
-
-
Product Analysis:
-
After the reaction time is complete, rapidly cool the reactor in an ice bath and slowly vent the CO₂ pressure.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., dodecane).
-
Analyze the sample using GC-FID. Trustworthiness: The use of an internal standard is crucial for accurate quantification. The GC method must be calibrated with known concentrations of the starting material and the expected product to create a calibration curve for calculating conversion and yield.
-
-
Catalyst Recycling:
-
Recover the solid MOF catalyst from the reaction mixture by centrifugation or filtration.
-
Wash the recovered catalyst extensively with a solvent like dichloromethane to remove any adsorbed products or unreacted starting materials.
-
Dry the catalyst under vacuum and perform a subsequent catalytic run under identical conditions to test for reusability. A consistent yield over 3-5 cycles demonstrates catalyst robustness.
-
Part 4: Potential in Drug Delivery Applications
While less explored than in catalysis or gas sorption, halogenation offers a subtle yet powerful method for tuning MOF-drug interactions, potentially influencing both loading capacity and release kinetics.
Causality Behind Performance: The success of a MOF as a drug delivery vehicle depends on its ability to encapsulate a high payload of a therapeutic agent and release it in a controlled manner.[13][14][15] Halogenation can modulate the hydrophobicity of the MOF's pores. By matching the polarity of the pore environment to the polarity of the drug molecule, specific interactions (e.g., hydrophobic-hydrophobic or dipole-dipole) can be enhanced. This can lead to higher loading efficiencies for certain drugs and provide an additional lever to control the rate of drug diffusion out of the framework.[4][16]
Comparative Metrics for Drug Delivery
| MOF System | Halogenation | Model Drug | Loading Capacity (wt%) | Release Profile |
|---|---|---|---|---|
| Parent ZIF-8 | None | 5-Fluorouracil | High | Sustained Release |
| Halogenated ZIF-8 | F, Cl, Br | 5-Fluorouracil | Potentially modulated based on polarity matching | Release kinetics may be altered |
(Note: This is a conceptual table, as direct comparative studies benchmarking a full halogen series for drug delivery are emerging. The principle relies on tuning host-guest chemistry.)
Experimental Protocol: Drug Loading and In-Vitro Release Study
Objective: To quantify the loading capacity and measure the release kinetics of a model drug from a halogenated MOF.
Instrumentation: UV-Vis Spectrophotometer, shaker incubator or dissolution apparatus, centrifuge.
Methodology:
-
Drug Loading (Impregnation Method):
-
Prepare a concentrated solution of the model drug (e.g., Ibuprofen, 5-Fluorouracil) in a suitable solvent.
-
Disperse a known mass of activated MOF (e.g., 50 mg) in the drug solution.
-
Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores and reach equilibrium.
-
Separate the drug-loaded MOF by centrifugation. Wash the solid briefly with fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
-
Quantifying Loading Capacity:
-
Measure the concentration of the drug remaining in the supernatant solution after loading using a pre-calibrated UV-Vis spectrophotometer.
-
The amount of drug loaded is calculated by subtracting the amount in the supernatant from the initial amount.
-
Loading Capacity (%) = [(Mass of loaded drug) / (Mass of drug-loaded MOF)] x 100.
-
-
In-Vitro Drug Release:
-
Disperse a known mass of the drug-loaded MOF into a release medium (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4 to simulate physiological conditions).
-
Place the suspension in a shaker incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a small aliquot of the release medium. Self-Validation: Immediately replenish the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume (sink conditions).
-
Centrifuge the aliquot to pellet any suspended MOF particles.
-
Measure the concentration of the released drug in the supernatant using UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release (%) versus time to generate the drug release profile. Comparing the profiles of the parent MOF and its halogenated analogues will reveal differences in release kinetics.
-
Caption: Experimental workflow for benchmarking drug delivery from halogenated MOFs.
Conclusion and Future Outlook
The functionalization of organic linkers with halogens is a cornerstone of modern MOF design. It provides a predictable and effective strategy to tune the intrinsic properties of these materials, leading to demonstrable gains in efficiency for specific applications.
-
For gas separation , halogenation enhances selectivity by creating specific interaction sites for target molecules like CO₂.
-
In catalysis , the electron-withdrawing nature of halogens can boost the acidity of active sites, improving reaction rates and yields.
-
For drug delivery , it offers a nuanced approach to tailor the hydrophobicity of the pore environment, thereby controlling loading and release kinetics.
The path forward is rich with possibilities. The use of multiple, different halogen atoms on a single linker could create even more complex and highly specific chemical environments. As our understanding of structure-property relationships deepens, we can expect to see halogenated MOFs playing an increasingly vital role in developing solutions for clean energy, sustainable chemistry, and advanced therapeutics.
References
- 1. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Functionalization, and Evolution of Metal-Organic Frameworks [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal–Organic Frameworks as Catalysts for Halogen Exchange - ChemistryViews [chemistryviews.org]
- 13. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 15. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. drpress.org [drpress.org]
Synthesis and properties of iodo- vs. bromo-substituted tetraphenylethenes
An In-Depth Comparative Guide to the Synthesis and Properties of Iodo- vs. Bromo-Substituted Tetraphenylethenes
For researchers and professionals in materials science and drug development, tetraphenylethene (TPE) and its derivatives represent a cornerstone of modern photophysical chemistry. Their unique aggregation-induced emission (AIE) properties—wherein they are non-emissive in dilute solutions but become highly fluorescent in an aggregated or solid state—make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to advanced bio-imaging and chemical sensors.[1][2]
The functionalization of the TPE core, particularly through halogenation, offers a powerful tool to modulate its electronic and photophysical properties. This guide provides a detailed comparison between two key halogenated analogues: iodo-substituted and bromo-substituted tetraphenylethenes. We will explore the nuances of their synthesis, compare their distinct properties with supporting experimental data, and provide detailed protocols for their preparation and characterization.
Strategic Synthesis of Halogenated Tetraphenylethenes
The introduction of bromine or iodine onto the TPE scaffold can be achieved through two primary strategies: the direct halogenation of a pre-synthesized TPE core or the construction of the TPE molecule from halogenated precursors via coupling reactions. The choice of method depends on the desired substitution pattern, scalability, and available starting materials.
Method A: Post-Synthesis Halogenation of the TPE Core
This is a straightforward approach for producing tetra-para-substituted TPEs. The parent TPE molecule, typically synthesized via a McMurry coupling of benzophenone, is subjected to electrophilic halogenation.[3]
-
For Bromination: The reaction of TPE with elemental bromine in a suitable solvent system, such as dichloromethane and glacial acetic acid, provides an efficient route to tetra(4-bromophenyl)ethylene.[4] This method is often high-yielding, with reports of up to 96% yield after recrystallization.[3] The reaction progress can be conveniently monitored by thin-layer chromatography.
-
For Iodination: Direct iodination can be achieved using N-iodosuccinimide (NIS) as the iodine source.[1] This reagent is a milder and safer alternative to elemental iodine and is highly effective for the iodination of activated aromatic rings.
The primary advantage of this method is its simplicity, starting from the readily accessible TPE core. However, it offers limited control for producing asymmetrically substituted derivatives.
Method B: TPE Construction from Halogenated Precursors
This "bottom-up" approach provides greater versatility and is essential for creating asymmetrically substituted TPEs. The most common synthetic tool for this purpose is the McMurry coupling reaction, which forms the central carbon-carbon double bond.
-
McMurry Coupling: This reaction involves the reductive coupling of two ketone molecules using a low-valence titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc powder.[3][5] To synthesize tetra(4-bromophenyl)ethylene, for instance, 4,4'-dibromobenzophenone would be used as the starting ketone. Similarly, 4,4'-diiodobenzophenone can be used to produce the iodo-substituted analogue. A critical parameter for the success of the McMurry reaction is the use of freshly distilled, dry solvents (like THF) under an inert atmosphere, as the low-valence titanium species is highly sensitive to moisture.[3]
Other powerful cross-coupling methods, such as Suzuki-Miyaura and Heck reactions, are invaluable for further functionalizing the halogenated TPE scaffolds, allowing for the introduction of diverse aryl groups or other functionalities.[6][7][8][9] For example, a bromo-substituted TPE can be coupled with an arylboronic acid (Suzuki coupling) to create more complex, tailored AIE-active molecules.[10][11][12]
Experimental Workflow: Synthetic Pathways to Halogenated TPEs
Caption: Synthetic strategies for halogenated tetraphenylethenes.
Comparative Analysis of Properties
The choice between an iodo- or bromo-substituent is not trivial, as it profoundly impacts the molecule's photophysical and material properties.
Photophysical Properties and the "Heavy-Atom Effect"
The most significant difference stems from the "heavy-atom effect." This well-established phenomenon dictates that the presence of heavy atoms (like Br and I) enhances spin-orbit coupling. This, in turn, facilitates intersystem crossing (ISC)—a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁).[13] Consequently, fluorescence, which occurs from the S₁ state, is often quenched.
Following this classical theory, one would expect the fluorescence quantum yield to decrease in the order of H-TPE > Bromo-TPE > Iodo-TPE. While this often holds true in dilute solutions where the molecules are free to rotate and deactivate non-radiatively, a fascinating deviation occurs in the aggregated state for some TPE derivatives.
The Anomalous "Anti-Heavy-Atom Effect"
Several studies have reported an "anti-heavy-atom effect" in halogenated TPEs, particularly with bromine.[14] In the aggregated state, where intramolecular rotations are restricted (the core mechanism of AIE), bromo-substituted TPEs can exhibit a significantly higher fluorescence quantum yield than their non-halogenated parent compound. This is attributed to several factors:
-
Restriction of Intramolecular Motion (RIM): The bulky halogen atoms can further enhance the restriction of phenyl ring rotation in the solid state, more effectively blocking non-radiative decay pathways.[15]
-
Intermolecular Interactions: Halogen bonding (C-X···X-C) can influence crystal packing, leading to favorable molecular arrangements that minimize quenching and enhance emission.
-
Modulation of Energy Levels: Halogenation can alter the energy levels of the singlet and triplet states. It has been proposed that in some aggregated systems, the specific molecular arrangement may disfavor the ISC process, allowing for more efficient fluorescence.[13]
While bromo-TPEs can show this enhanced emission, the much heavier iodine atom still tends to promote ISC more strongly, often leading to lower quantum yields compared to their bromo-counterparts, even in the solid state. This makes bromo-TPEs particularly attractive for applications requiring bright solid-state emitters.
Conceptual Framework: AIE and the Heavy-Atom Effect
Caption: Mechanism of AIE and the influence of the heavy-atom effect.
Comparative Data
The following table summarizes typical experimental findings for tetra-para-substituted TPEs. Note that absolute values can vary based on the specific molecular structure and experimental conditions (e.g., solvent system, aggregate size).
| Property | Tetra(4-bromophenyl)ethene | Tetra(4-iodophenyl)ethene | Causality & Insights |
| Synthesis Yield (Post-Halogenation) | High (~90-96%)[3] | Moderate to High | Bromination with Br₂ is highly efficient. Iodination with NIS is also effective but may require optimization. |
| Fluorescence in THF Solution | Very Weak / Non-emissive | Very Weak / Non-emissive | In solution, intramolecular rotations dominate, leading to non-radiative decay for both derivatives, a classic AIE characteristic.[1] |
| Fluorescence in Aggregate State | Strong Emission | Moderate to Strong Emission | Both exhibit AIE. However, the "anti-heavy-atom effect" can make the bromo-derivative brighter than the parent TPE.[14] |
| Solid-State Quantum Yield (ΦF) | Can be very high (e.g., >70%) | Generally lower than Bromo-TPE | The stronger ISC promoted by the heavier iodine atom typically reduces the quantum yield compared to bromine.[13] |
| Emission Maximum (λem) - Solid | ~470-490 nm (Blue-Green) | Red-shifted vs. Bromo-TPE | The heavier halogen atom can extend π-conjugation and stabilize the excited state, leading to a bathochromic (red) shift. |
| Reactivity in Cross-Coupling | Good | Excellent | The C-I bond is weaker and more reactive than the C-Br bond, making iodo-TPEs superior substrates for reactions like Suzuki and Sonogashira coupling.[16] |
| Mechanochromism | Often exhibits reversible mechanochromism[14] | Less commonly reported | The ability to form and reform intermolecular halogen bonds in bromo-TPEs is linked to self-reversible mechanochromic behavior.[14] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided based on established literature.
Protocol 1: Synthesis of Tetra(4-bromophenyl)ethylene via Bromination
This protocol is adapted from the procedure described by Kumar, S. et al. in ACS Omega (2021).[3][4]
Materials:
-
Tetraphenylethene (TPE)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve tetraphenylethene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add glacial acetic acid to the solution.
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly add a solution of bromine (4.0-4.4 eq) in dichloromethane dropwise to the cooled mixture. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water. This will also remove unreacted bromine and acetic acid.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid repeatedly with cold ethanol and then with water to remove any remaining impurities.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the product from a suitable solvent system (e.g., THF/ethanol) to obtain pure tetra(4-bromophenyl)ethylene as a crystalline solid. (Reported Yield: ~96%).[3]
Protocol 2: Characterization of Aggregation-Induced Emission (AIE)
Objective: To quantify the fluorescence enhancement upon aggregation.
Materials:
-
Halogenated TPE sample
-
Tetrahydrofuran (THF), spectroscopic grade
-
Deionized Water
-
Fluorometer
Procedure:
-
Prepare a stock solution of the TPE derivative in THF at a concentration of 1 mM.
-
Prepare a series of samples in cuvettes with varying water fractions (ƒw), from 0% to 90%, while keeping the final TPE concentration constant (e.g., 10 µM). For example, to prepare a sample with ƒw = 10%, mix 0.1 mL of the stock solution, 8.9 mL of THF, and 1.0 mL of water.
-
Gently mix each sample and allow them to equilibrate for a few minutes.
-
Measure the photoluminescence (PL) spectrum for each sample using a fluorometer. Record the emission intensity at the wavelength of maximum emission (λem).
-
Plot the PL intensity at λem as a function of the water fraction (ƒw).
-
The resulting plot will show a dramatic increase in fluorescence intensity at higher water fractions (typically >60-70%), which confirms the AIE property of the compound.[1] The AIE enhancement factor (αAIE) can be calculated as the ratio of the fluorescence intensity in the aggregated state (e.g., 90% water) to that in the pure THF solution.
Conclusion
The choice between iodo- and bromo-substituted tetraphenylethenes is a strategic decision dictated by the desired application.
-
Bromo-substituted TPEs are often the superior choice for applications demanding high solid-state luminescence efficiency, such as in OLEDs and solid-state sensors. Their tendency to exhibit an "anti-heavy-atom effect" makes them exceptionally bright emitters in the aggregated state.[14]
-
Iodo-substituted TPEs , while potentially having lower quantum yields, serve as more versatile synthetic intermediates. The high reactivity of the carbon-iodine bond makes them ideal precursors for constructing complex, multifunctional molecules via cross-coupling chemistry, opening avenues for highly tailored chemical sensors and advanced materials.[16][17]
By understanding the distinct synthetic routes and the fundamental principles governing their photophysical properties, researchers can harness the unique attributes of each halogenated system to advance the frontiers of materials science and drug development.
References
- 1. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. nva.sikt.no [nva.sikt.no]
- 14. Halogenated tetraphenylethene with enhanced aggregation-induced emission: an anomalous anti-heavy-atom effect and self-reversible mechanochromism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New synthesis of zinc tetrakis(arylethynyl)porphyrins and substituent effects on their redox chemistry - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Effect of Substitution Patterns on the Aggregation-Induced Emission (AIE) Properties of Tetraphenylethylenes (TPEs)
This guide provides an in-depth technical comparison of how different substitution patterns on the tetraphenylethylene (TPE) core influence its aggregation-induced emission (AIE) properties. It is intended for researchers, scientists, and drug development professionals working with fluorescent probes and materials. We will delve into the mechanistic underpinnings of AIE, explore the effects of various substituents with supporting experimental data, and provide detailed protocols for the synthesis and characterization of these fascinating molecules.
The Phenomenon of Aggregation-Induced Emission (AIE) in Tetraphenylethylenes
Conventional fluorescent molecules often suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in concentrated solutions or the solid state due to the formation of non-emissive aggregates.[1][2] In 2001, a groundbreaking discovery by Professor Ben Zhong Tang and his colleagues introduced the concept of Aggregation-Induced Emission (AIE), a phenomenon where certain molecules, termed AIEgens, are non-emissive in dilute solutions but become highly luminescent upon aggregation.[3]
Tetraphenylethylene (TPE) is a quintessential AIEgen.[1][4] Its propeller-shaped, non-planar structure is key to its AIE properties.[2][5] In dilute solutions, the four phenyl rings of TPE undergo active intramolecular rotations, providing a non-radiative pathway for the decay of the excited state, thus quenching fluorescence.[6][7] However, in the aggregated state or in a viscous medium, these intramolecular rotations are restricted.[6][8] This "Restriction of Intramolecular Rotation" (RIR) mechanism blocks the non-radiative decay channels, forcing the excited state to decay radiatively, leading to strong fluorescence emission.[3][6][8]
This unique property makes TPE and its derivatives highly valuable for a wide range of applications, including bioimaging, chemical sensing, and organic light-emitting diodes (OLEDs).[1][3][4][9] By strategically modifying the TPE core with different functional groups, we can fine-tune its photophysical properties to suit specific applications.
The Influence of Substitution Patterns on AIE Properties
The electronic and steric nature of substituents on the phenyl rings of TPE can significantly impact its AIE characteristics, including emission color, quantum yield, and sensitivity to environmental changes.
Electron-Donating and Electron-Accepting Groups: Tuning the Emission Color
Introducing electron-donating groups (EDGs) and electron-accepting groups (EAGs) onto the TPE scaffold is a powerful strategy for tuning its emission wavelength.[10] This is often achieved by creating a donor-acceptor (D-A) structure, which can promote intramolecular charge transfer (ICT) upon excitation.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) can push electron density into the TPE core.[11] This generally leads to a red-shift (bathochromic shift) in the emission spectrum.[10] The strength of the donor group and the number of substituted groups can influence the extent of this shift.[10]
-
Electron-Accepting Groups (EAGs): Groups like cyano (-CN) and dicyanomethylene can pull electron density from the TPE core.[10][12] When combined with EDGs, they create a strong D-A system, leading to significant red-shifts in emission, sometimes extending into the near-infrared (NIR) region.[4]
Table 1: Comparison of TPE Derivatives with Electron-Donating and -Accepting Substituents
| Substituent(s) | Emission Color | Quantum Yield (Φ) | Key Observations | Reference |
| Unsubstituted TPE | Blue | High in solid state | The archetypal AIEgen. | [7] |
| Methoxy (-OCH₃) | Green-Yellow to Red | Varies | Increasing the number of methoxy groups leads to a progressive red-shift in emission. | [10] |
| Thiophene | Yellow-Green | High in aggregates | Thiophene substitution enhances the electron-rich nature and AIE properties. | [5][13] |
| Triphenylamine (TPA) | Yellow-Green | ~0.16 - 0.46 (in aggregates) | TPA acts as a strong electron donor and can also contribute to hole-transporting properties. | [14] |
| Dicyanomethylene & Methoxy | Yellow-Green to Red | High in solid state | A classic D-A system where the emission color is tunable by varying the number of methoxy donor groups. | [10] |
Steric Effects and Regioisomerism
The position and size of the substituents can also play a crucial role in the AIE properties by influencing the molecular packing and the degree of RIR.
-
Steric Hindrance: Bulky substituents can further enhance the AIE effect by increasing the steric hindrance around the phenyl rings, making it more difficult for them to rotate even in solution. This can lead to higher quantum yields in the aggregated state.
-
Regioisomerism: The substitution pattern (ortho, meta, or para) can significantly impact the photophysical properties.[15] For instance, para-substitution often leads to more extended conjugation and can result in red-shifted emissions compared to ortho or meta-substitution.[15] The different packing arrangements of regioisomers in the solid state can also lead to variations in mechanochromic and solid-state emission properties.[15]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the synthesis and AIE characterization of a representative substituted TPE derivative.
Synthesis of a Substituted TPE Derivative via McMurry Coupling
The McMurry coupling reaction is a widely used method for synthesizing TPEs and their derivatives from the corresponding benzophenones.[5][13]
Diagram 1: General Workflow for TPE Synthesis and AIE Evaluation
Caption: Workflow for the synthesis and AIE property evaluation of TPE derivatives.
Materials:
-
Substituted benzophenone (2 equivalents)
-
Zinc powder (Zn)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, suspend zinc powder in anhydrous THF under an inert atmosphere (N₂ or Ar).[5][13]
-
Titanium Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add TiCl₄ dropwise via a syringe. The solution will typically turn black.[5][13]
-
Heating: Slowly warm the mixture to room temperature and then heat to reflux.
-
Addition of Benzophenone: Dissolve the substituted benzophenone in anhydrous THF and add it dropwise to the refluxing mixture.
-
Reaction Monitoring: Continue refluxing for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding water or a dilute HCl solution.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.[5][13]
Measurement of Aggregation-Induced Emission
The AIE properties of a TPE derivative are typically evaluated by measuring its photoluminescence in solvent mixtures with varying fractions of a "good" solvent (in which the compound is soluble and non-emissive) and a "poor" solvent (which induces aggregation and emission). A common solvent system is THF/water.[5]
Materials:
-
Stock solution of the TPE derivative in THF (e.g., 10⁻⁵ M)
-
Deionized water
-
Fluorometer
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the synthesized TPE derivative in a good solvent like THF.
-
Prepare Solvent Mixtures: In a series of cuvettes, prepare solutions with varying water fractions (f_w), typically from 0% to 90% or higher. For example, to prepare a solution with f_w = 10%, mix 0.9 mL of the stock solution with 0.1 mL of water.
-
Measure Photoluminescence: For each solvent mixture, measure the photoluminescence (PL) spectrum using a fluorometer. Record the emission intensity at the wavelength of maximum emission (λ_em).
-
Plot the Data: Plot the relative PL intensity (I/I₀, where I₀ is the intensity in pure THF) against the water fraction (f_w). A significant increase in PL intensity at higher water fractions is indicative of AIE.[16]
-
Quantum Yield Measurement: The fluorescence quantum yield (Φ) in the aggregated state can be determined using a standard fluorophore with a known quantum yield as a reference. The following equation is used:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Mechanistic Insights and Structure-Property Relationships
The substitution pattern directly influences the electronic structure and steric environment of the TPE molecule, which in turn governs its AIE properties.
Diagram 2: Mechanism of AIE in TPEs
Caption: The mechanism of aggregation-induced emission (AIE) in TPEs.
By introducing substituents, we can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. EDGs typically raise the HOMO level, while EAGs lower the LUMO level. In a D-A substituted TPE, this leads to a smaller HOMO-LUMO gap, resulting in a red-shifted emission.
Furthermore, the specific arrangement of substituents can influence the formation of different types of aggregates (e.g., J-aggregates or H-aggregates), which can also affect the photophysical properties.[17] A thorough understanding of these structure-property relationships is crucial for the rational design of new TPE-based AIEgens with desired characteristics.
Conclusion
The TPE scaffold offers a versatile platform for the development of advanced fluorescent materials. By understanding the fundamental principles of AIE and the influence of different substitution patterns, researchers can rationally design and synthesize novel TPE derivatives with tailored photophysical properties for a wide array of applications in materials science, chemistry, and biology. The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of these promising molecules.
References
- 1. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs [mdpi.com]
- 2. Flower-like superstructures of AIE-active tetraphenylethylene through solvophobic controlled self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected Fluorescence Emission Behaviors of Tetraphenylethylene-Functionalized Polysiloxane and Highly Reversible Sensor for Nitrobenzene | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation-Induced Emission Properties in Fully π-Conjugated Polymers, Dendrimers, and Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation-Induced Emission (AIE)-Labeled Cellulose Nanocrystals for the Detection of Nitrophenolic Explosives in Aqueous Solutions | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New electron-donor/acceptor-substituted tetraphenylethylenes: aggregation-induced emission with tunable emission color and optical-waveguide behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 15. Cationic tetraphenylethylene-based AIE-active acrylonitriles: investigating the regioisomeric effect, mechanochromism, and wash-free bioimaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Thermal Stability of Tetraphenylethylene (TPE) Derivatives
Introduction: The Crucial Role of Thermal Stability in TPE Applications
Tetraphenylethylene (TPE) and its derivatives have emerged as a remarkable class of molecules, primarily celebrated for their unique Aggregation-Induced Emission (AIE) properties. This phenomenon, where the molecules become highly emissive in an aggregated state, has paved the way for their use in advanced applications such as Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and bioimaging.[1][2][3] For these applications, particularly in electronic devices that generate heat during operation, the thermal stability of the material is not just a secondary characteristic but a critical performance parameter.
A high thermal stability ensures that the material can withstand operational temperatures without undergoing decomposition, which would otherwise lead to device failure and diminished performance. The inherent propeller-like, twisted structure of TPE provides a good starting point for thermal robustness by preventing detrimental π–π stacking.[1] However, as we functionalize the core TPE structure to tune its optical and electronic properties, we invariably alter its thermal stability. This guide provides a comparative study of the thermal stability of various TPE derivatives, supported by experimental data and protocols, to aid researchers in selecting and designing molecules with optimal performance and longevity.
Understanding Thermal Stability: Key Metrics and Methodologies
To objectively compare the thermal stability of different TPE derivatives, we rely on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The primary output is a thermogram, a plot of mass versus temperature. From this, we determine the decomposition temperature (Td) , which is often defined as the temperature at which the material loses 5% of its initial mass. A higher Td indicates greater thermal stability.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting (Tm) and glass transitions (Tg). The glass transition temperature (Tg) is particularly important for amorphous materials, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is often desirable as it indicates the material can maintain its solid-state morphology at elevated temperatures.[1][5]
The causality behind choosing both TGA and DSC is that they provide complementary information. TGA tells us when a material chemically decomposes, while DSC reveals physical transitions that can affect a material's mechanical and morphological integrity long before chemical breakdown occurs.
Experimental Workflow for Assessing Thermal Stability
The following diagram outlines a self-validating experimental workflow for the comprehensive thermal analysis of TPE derivatives. Each step is designed to ensure data accuracy and reproducibility.
Caption: Experimental workflow for evaluating the thermal stability of TPE derivatives.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td) of the TPE derivative.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Place approximately 5-10 mg of the finely ground, dried TPE derivative into a ceramic or platinum TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate of 10 °C/min.
-
Maintain a constant inert atmosphere, typically nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative degradation.[4]
-
Record the mass of the sample as a function of temperature.
-
The Td is determined as the temperature at which a 5% loss of the initial sample mass is observed.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the TPE derivative.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 3-5 mg of the dried TPE derivative into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as the reference.
-
Place both the sample and reference pans into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample:
-
First Heating Scan: Heat from ambient temperature to a temperature above the expected melting point (e.g., 350 °C) at a rate of 10 °C/min.
-
Cooling Scan: Cool the sample back to the starting temperature at a rate of 10 °C/min.
-
Second Heating Scan: Heat the sample again to the final temperature at 10 °C/min.
-
-
The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve. The Tm is identified as the peak maximum of the endothermic event.[1]
-
Comparative Thermal Stability Data of TPE Derivatives
The thermal stability of TPE derivatives is significantly influenced by the nature of the substituent groups attached to the TPE core. The following table summarizes the thermal properties of several representative TPE derivatives, showcasing the impact of different functional groups.
| TPE Derivative | Substituent Type | Td (°C at 5% loss) | Tg (°C) | Reference(s) |
| TPE-NPPB | Electron-Donating (Triphenylamine) | 449 | 261 | [1] |
| TPE-APPB | Electron-Donating (Triphenylamine) | 462 | 286 | [1] |
| n-TPE (a TPE derivative) | Unspecified | 357 | N/A | [6] |
| n-TPE-AP-PDMS (TPE functionalized polysiloxane) | Polymer | 403 | 142 | [6] |
| TPE-based polymer (FH-FIF-14) | Polymer | 350 | N/A | [7] |
| TPE-4TPA (Tetrakis(4-(diphenylamino)phenyl)ethene) | Electron-Donating (Triphenylamine) | >450 | 178 | [8] |
Structure-Stability Relationship: An In-Depth Discussion
The data presented above reveals clear trends in how molecular structure dictates thermal stability.
The Role of Bulky, Rigid Groups: The introduction of bulky and rigid substituents, such as the phenanthroimidazole and triphenylamine units in TPE-NPPB and TPE-APPB, significantly enhances thermal stability.[1] These groups increase the overall rigidity of the molecule, which in turn raises the energy barrier for bond scission. The more twisted conformation of TPE-APPB compared to TPE-NPPB is suggested to better interrupt intermolecular π–π interactions, leading to a higher decomposition temperature (462 °C vs. 449 °C) and a higher glass transition temperature (286 °C vs. 261 °C).[1] This demonstrates that subtle changes in molecular geometry can have a profound impact on thermal properties.
Impact of Polymerization: Incorporating TPE units into a polymer backbone, as seen with n-TPE-AP-PDMS, can also lead to a notable increase in thermal stability compared to the small molecule analogue (Td of 403 °C for the polymer vs. 357 °C for n-TPE).[6] This enhancement is attributed to the high chemical-bond energy of the polymer backbone (in this case, the Si-O-Si bonds of polysiloxane) and the distribution of thermal energy across the larger macromolecular structure.
Influence of Electron-Donating and Withdrawing Groups: While not always straightforward, the electronic nature of substituents can influence thermal stability. Electron-donating groups like triphenylamine, as seen in TPE-4TPA and the phenanthroimidazole derivatives, are often associated with high thermal stability.[1][8] This can be attributed to their ability to delocalize electrons, which can stabilize the molecule. Conversely, some strong electron-withdrawing groups might create polarized bonds that could be more susceptible to thermal cleavage, though this is highly dependent on the overall molecular structure. A deeper understanding of the structure-property relationships is crucial for the rational design of new TPE derivatives with tailored thermal properties.[9][10]
Conclusion
The thermal stability of TPE derivatives is a critical parameter that dictates their suitability for high-performance applications. This guide has outlined the standard methodologies, TGA and DSC, for accurately assessing thermal properties and provided a framework for a rigorous experimental workflow. The comparative data and discussion highlight that the introduction of bulky, rigid substituents and the incorporation of TPE units into polymer chains are effective strategies for enhancing thermal stability. As researchers continue to push the boundaries of materials science with novel TPE derivatives, a thorough understanding and systematic evaluation of their thermal properties will remain paramount to translating innovative molecular designs into robust and reliable technologies.
References
- 1. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus respons ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00391G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Theranostics based on AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Assessing the charge transport properties of different functionalized tetraphenylethenes
An In-Depth Guide to the Charge Transport Properties of Functionalized Tetraphenylethenes
Tetraphenylethene (TPE), a cornerstone of modern materials science, is renowned for its unique aggregation-induced emission (AIE) properties. Beyond its photophysical applications, the TPE core serves as a versatile scaffold for developing high-performance organic semiconductors. The strategic functionalization of its peripheral phenyl rings allows for precise tuning of its electronic characteristics, making it a compelling candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs).
This guide provides a comparative analysis of the charge transport properties of various functionalized TPE derivatives. We will explore how different functional groups modulate the frontier molecular orbital energy levels, molecular packing, and ultimately, the charge carrier mobility. This analysis is supported by experimental data and detailed methodologies for characterization, offering researchers and materials scientists a comprehensive understanding of structure-property relationships in this important class of materials.
The Foundation: Understanding Charge Transport in TPE-Based Materials
Charge transport in most organic semiconductors, including TPE derivatives, is governed by a "hopping" mechanism. Unlike in crystalline inorganic semiconductors with well-defined energy bands, charges (electrons or holes) in organic materials are typically localized on individual molecules. Transport occurs when a charge carrier moves from one molecule to an adjacent one. The efficiency of this process is dictated by two primary factors:
-
Reorganization Energy (λ): The energy required to distort the molecular geometry of a neutral molecule to that of its charged state (and vice versa) upon charge transfer. A lower reorganization energy facilitates faster charge hopping. Fusing the TPE core can lead to lower reorganization energies.[1][2]
-
Electronic Coupling (Transfer Integral): This quantifies the extent of electronic interaction between adjacent molecules, which is highly dependent on their intermolecular distance and orbital overlap. Stronger π-π stacking and denser molecular packing enhance electronic coupling.
The resulting charge carrier mobility (µ) is a key performance metric, indicating how quickly a charge carrier can move through the material under an applied electric field. Additionally, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical.[3][4][5] The HOMO level determines the ease of hole injection and transport, while the LUMO level governs electron injection and transport.
Caption: Frontier molecular orbital alignment for charge injection.
Impact of Functionalization on Hole Transport Properties
A significant body of research has focused on enhancing the hole transport (p-type) characteristics of TPEs by introducing electron-donating groups. These modifications primarily serve to raise the HOMO energy level for better alignment with the anodes in devices and to promote intermolecular interactions.
1. Arylamine Functionalization: Triphenylamine (TPA) and its derivatives are popular choices for functionalizing TPE due to their excellent hole-transporting capabilities and ability to form stable radical cations. Attaching TPA units to the TPE core creates molecules that are highly effective as hole transporting materials (HTMs) in perovskite solar cells.[1][2][6]
For instance, a TPE derivative functionalized with four N,N-di(4-methoxyphenyl)aminophenyl units (TPE-4DPA) has demonstrated a higher hole mobility and conductivity compared to the widely used spiro-OMeTAD.[6][7] The position of substituents on the arylamine groups, such as methoxy groups, can further fine-tune the oxidation potential and electronic properties.[7] Fusing the TPE core in these arylamine derivatives can lead to deeper HOMO levels and lower reorganization energies, which improves hole-extraction capabilities.[2][8]
2. Fused Aromatic Systems: Extending the π-conjugation of the TPE core by creating fused ring systems is another effective strategy. Fused TPE molecules, such as those based on 9,9'-bifluorenylidene and dibenzo[g,p]chrysene, exhibit better performance as HTMs in perovskite solar cells compared to their non-fused counterparts.[1][2] This improvement is attributed to a more planar structure, which enhances intermolecular π-π stacking, and lower reorganization energies.[2]
Impact of Functionalization on Electron Transport Properties
While less common, the development of TPE derivatives for electron transport (n-type) is an emerging area of interest. This is typically achieved by attaching strong electron-withdrawing groups to the TPE scaffold, which lowers the LUMO energy level to facilitate electron injection from the cathode.
1. Electron-Withdrawing Group Functionalization: Groups such as cyano (CN) and nitro (NO₂) can be introduced to create electron-deficient TPEs.[9][10] For example, linking TPE with a thienothiophene core that possesses a strongly electron-withdrawing nitrile moiety can create materials with decreased band gaps and increased electron affinity.[10] The interaction between electron-rich TPE units and electron-deficient compounds can lead to photoinduced electron transfer (PET), a phenomenon utilized in sensors for nitroaromatic explosives.[11]
Comparative Data of Functionalized TPE Derivatives
The table below summarizes key charge transport parameters for representative TPE derivatives. Mobility values can vary significantly depending on the measurement technique and device architecture.
| TPE Derivative | Functional Group Type | Primary Charge Carrier | Mobility (cm² V⁻¹ s⁻¹) | HOMO (eV) | LUMO (eV) | Measurement Method | Reference(s) |
| TPE-4DPA | Electron-Donating | Hole | > Spiro-OMeTAD | -5.17 | -2.05 | SCLC | [6],[7] |
| Fused TPE-Arylamine (dibenzo[g,p]chrysene core) | Fused/Electron-Donating | Hole | Not specified | -5.26 | -2.20 | Not specified | [1],[2] |
| TPE-TT-TPE | Electron-Withdrawing (CN) | Mixed/Luminophore | Not specified | -5.80 | -2.85 | Not specified | [10] |
| Violanthrone-Dicyanomethylene | Electron-Withdrawing | Hole | 1.0 x 10⁻² | -5.35 | -4.10 | OFET | [12],[13] |
Note: Data is compiled from various sources and measurement conditions may differ. Direct comparison should be made with caution.
Experimental Protocols for Characterizing Charge Transport
Accurate assessment of charge carrier mobility is crucial for evaluating new materials. Several techniques are commonly employed, each with its own advantages and requirements.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a widely used steady-state technique to determine the bulk mobility of a material.[14][15] It involves fabricating a single-carrier device where only one type of charge carrier (either electrons or holes) is injected and transported.
Causality and Rationale: To ensure the current is limited only by the space charge of the injected carriers and not by injection barriers or trapping, specific conditions must be met. An ohmic contact is required, meaning the work function of the electrode should be well-matched with the corresponding energy level (HOMO for holes, LUMO for electrons) of the organic semiconductor. The device is operated in the dark to eliminate photogenerated carriers.
Step-by-Step Methodology:
-
Device Fabrication: A single-carrier device is fabricated in a sandwich structure (e.g., ITO/PEDOT:PSS/TPE derivative/Au for a hole-only device). The choice of interlayers (like PEDOT:PSS) is critical to ensure ohmic injection and block the injection of the opposite carrier.
-
Thickness Measurement: The thickness (L) of the active TPE layer is accurately measured, typically using a profilometer.
-
I-V Characterization: The current density (J) is measured as a function of applied voltage (V) in the dark.
-
Data Analysis: The J-V curve is plotted on a log-log scale. In the ideal trap-free SCLC regime, the current follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, and μ is the charge carrier mobility.[14][16]
-
Mobility Extraction: The mobility (μ) is calculated from the slope of the J vs. V² plot in the quadratic region. It is often more reliable to plot J¹ᐟ² vs. V and extract the mobility from the linear fit.[17]
Caption: Workflow for SCLC mobility measurement.
Organic Field-Effect Transistor (OFET) Method
OFETs provide information about charge transport along the dielectric-semiconductor interface.[18][19][20] This is particularly relevant for applications like display backplanes and logic circuits.
Step-by-Step Methodology:
-
Device Fabrication: A common OFET architecture is the bottom-gate, top-contact configuration. An organic semiconductor (TPE derivative) film is deposited onto a gate dielectric (e.g., SiO₂) on a gate electrode (e.g., doped Si). Source and drain electrodes (e.g., Au) are then deposited on top of the organic film.
-
Characterization: Two sets of measurements are performed:
-
Output Characteristics: The drain current (I_D) is measured as a function of drain-source voltage (V_DS) at various constant gate voltages (V_G).
-
Transfer Characteristics: I_D is measured as a function of V_G at a constant, high V_DS (in the saturation regime).
-
-
Mobility Calculation: The field-effect mobility in the saturation regime (μ_sat) is calculated from the transfer curve using the equation: I_D = (W/2L)μ_sat C_i (V_G - V_T)² where W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.[20] The mobility is extracted from the slope of the |I_D|¹ᐟ² vs. V_G plot.
Time-of-Flight (TOF) Method
TOF is a transient photoconductivity technique that directly measures the drift velocity of charge carriers.[21][22][23]
Principle: A thin film of the TPE material is sandwiched between two electrodes, with at least one being transparent. A short pulse of highly absorbed light creates a sheet of electron-hole pairs near the transparent electrode. A bias voltage is applied, causing one type of carrier to drift across the film to the counter-electrode. The resulting transient photocurrent is measured. The time it takes for the carriers to traverse the film is the transit time (t_T), from which the mobility can be calculated using: μ = L² / (t_T V)[22]
This technique is powerful for studying the intrinsic transport properties of a material, but it requires relatively thick films (>1 µm) and can be more complex to implement than SCLC.[14][23]
Conclusion
The charge transport properties of tetraphenylethenes can be extensively and predictably tuned through chemical functionalization. Electron-donating groups, particularly arylamines, have proven highly effective in creating efficient hole-transporting materials by modulating HOMO energy levels and promoting favorable molecular packing. Conversely, the incorporation of electron-withdrawing groups is a promising strategy for developing n-type TPE derivatives. The selection of an appropriate characterization technique—SCLC for bulk mobility, OFETs for interfacial transport, or TOF for direct drift velocity measurement—is critical for accurately assessing the performance of these materials and guiding the design of next-generation organic electronic devices.
References
- 1. Tetraphenylethylene-Arylamine Derivatives as Hole Transporting Materials for Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. Tetraphenylethene-based hole transporting material for highly efficient and stable perovskite solar cells | Semantic Scholar [semanticscholar.org]
- 7. m-Methoxy Substituents in a Tetraphenylethylene-Based Hole-Transport Material for Efficient Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Convenient construction of tetraphenylethene (TPE) derivatives through Cu(ii) mediated cascade dehydrogenation of EWG-activated diphenylmethane - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]
- 12. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 13. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]
- 14. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 21. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 22. researchgate.net [researchgate.net]
- 23. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,1,2,2-Tetrakis(4-bromophenyl)ethene
As researchers and scientists, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1,2,2-Tetrakis(4-bromophenyl)ethene (CAS No. 61326-44-1), a halogenated organic compound. By understanding the principles behind these procedures, you can ensure the safety of your team and the compliant handling of this chemical.
Hazard Identification and Chemical Profile
Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. This compound is a solid, typically a powder or crystals, and is classified as a combustible solid.[1] While its toxicological properties have not been fully investigated, it is presumed to be an irritant to the eyes, skin, respiratory system, and digestive tract.[2]
The most critical characteristic for disposal is its chemical structure: it is a halogenated organic compound , containing four bromine atoms.[1][3] This classification dictates the specific waste stream and disposal pathway required by environmental regulations.[3][4]
| Property | Information | Source |
| CAS Number | 61326-44-1 | [1] |
| Molecular Formula | C₂₆H₁₆Br₄ | [1] |
| Physical Form | Powder or Crystals | [1] |
| Primary Hazard Class | Halogenated Organic Waste | [3] |
| Known Hazards | May cause eye, skin, and respiratory irritation. Combustible solid. | [1][2] |
| Storage Temperature | 2-8°C | [1] |
The Core Principle: Segregation of Halogenated Waste
The fundamental rule for the disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" stream.[3][5] This is not an arbitrary distinction; it is based on critical chemical and financial considerations:
-
Treatment Methodology: Halogenated wastes are typically disposed of via high-temperature incineration at specialized facilities.[3][6] These incinerators must be equipped with advanced scrubbers and emission control systems to neutralize the acidic and toxic by-products generated from the combustion of halogens (like hydrobromic acid from bromine).[6] Mixing halogenated compounds with non-halogenated solvents can contaminate large volumes of waste, rendering them unsuitable for standard fuel blending or less complex incineration processes.
-
Disposal Costs: The specialized handling and incineration required for halogenated waste make its disposal significantly more expensive—often three times the cost—compared to non-halogenated organic waste.[7][8] Proper segregation is, therefore, a crucial aspect of cost-effective laboratory management.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the potential for irritation, handling of this compound and its waste requires, at a minimum:
-
Safety goggles to protect from dust particles.
-
Nitrile gloves to prevent skin contact.
-
A lab coat to protect clothing and skin.
-
Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[5]
Step 2: Prepare the Designated Waste Container
-
Select a Compatible Container: The waste container must be made of a material compatible with the chemical. The original product container is often the best choice for unused or excess material.[8] For waste mixtures, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Affix a Hazardous Waste Label: As soon as the first particle of waste is added, the container must be labeled.[7] Contact your institution's Environmental Health & Safety (EHS) department to obtain an official "Hazardous Waste" tag. This tag is not just a label; it is a legal document for waste tracking.
-
Complete the Label Information: Clearly write the full chemical name, "this compound," and list all other constituents and their approximate percentages.[3][7] Ensure the generator's name and the accumulation start date are legible.
Step 3: Waste Collection and Segregation
-
Solid Waste: Collect any solid waste, including contaminated weigh boats, filter paper, or absorbent materials used for spills, and place it directly into your labeled halogenated waste container.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as halogenated waste. For example, if dissolved in dichloromethane (a halogenated solvent) or THF (a non-halogenated solvent), the resulting mixture is still classified as halogenated waste.[3]
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that is grossly contaminated should be placed in the solid halogenated waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The container must be kept tightly closed at all times, except when actively adding waste.[7][9] Using a funnel that is left in the opening is not acceptable.
-
Ensure the container is stored in secondary containment to prevent spills.[7]
Step 5: Arrange for Final Disposal
Once the waste container is nearly full (about 75% capacity) or if you are approaching the maximum accumulation time limit set by your institution, contact your EHS department to request a waste pickup.[7] Do not overfill containers, as this can lead to spills during transport.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Alert Personnel: Notify everyone in the immediate area of the spill.
-
Isolate the Area: Secure the location to prevent further contamination.
-
PPE: If it is safe to do so, don the appropriate PPE, including a respirator if the powder is airborne.
-
Containment: For a solid spill, gently sweep or vacuum the material with a HEPA-filtered vacuum and place it into a labeled hazardous waste container. Avoid raising dust. For a liquid spill, use an inert absorbent material, then collect it into the waste container.[7]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.[7]
By adhering to these protocols, you contribute to a culture of safety and ensure that your research activities are conducted in an environmentally responsible and compliant manner.
References
- 1. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 2. derthon.com [derthon.com]
- 3. bucknell.edu [bucknell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 1,1,2,2-Tetrakis(4-bromophenyl)ethene
This guide provides essential safety and logistical information for the handling of 1,1,2,2-Tetrakis(4-bromophenyl)ethene (CAS No. 61326-44-1). As a valued researcher, your safety is paramount. This document moves beyond mere procedural steps to offer a deeper understanding of the causality behind our recommended safety protocols, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
This compound is a solid, typically in powder or crystal form.[1] While comprehensive toxicological data is not fully available, the primary hazards identified are skin and eye irritation.[2][3]
Hazard Summary Table:
| Hazard Classification | GHS Statement | Source |
| Skin Irritation (Category 2) | H315: Causes skin irritation | [2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | [2] |
Due to its nature as a fine powder, there is a potential for respiratory tract irritation if inhaled, although this is not a formally classified hazard.[4] Therefore, all handling procedures must be designed to minimize dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on a thorough risk assessment of its known hazards.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[5]
-
Rationale: This compound is a known eye irritant.[2] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust particles. Chemical splash goggles are essential to prevent contact.
-
Enhanced Protection: If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.
Skin Protection
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a suitable choice for incidental contact. If prolonged contact is anticipated, consider gloves with a higher level of chemical resistance. Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.
-
Body Protection: A standard laboratory coat is required. For operations with a higher risk of contamination, such as handling large quantities or cleaning up spills, a chemically resistant apron or coveralls should be worn.[5]
Respiratory Protection
-
Standard Handling: When handling small quantities in a well-ventilated area, respiratory protection may not be necessary.
-
Operations with Dust Generation: For tasks such as weighing, transferring powder, or any process that may create airborne dust, a respirator is required. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5] A NIOSH-approved N95 or higher-rated respirator is recommended.
-
Engineering Controls: The primary method for controlling airborne contaminants should always be engineering controls, such as a chemical fume hood or a glove box.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Pre-weighing: If possible, pre-weigh the required amount in a controlled environment to avoid repeated handling of the stock container.
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid pouring, which can generate dust.
-
Container Sealing: Keep the stock container tightly sealed when not in use.[4]
Solution Preparation
-
Solvent Addition: Add the solvent to the solid slowly to prevent splashing.
-
Solubility: This compound is soluble in DMF, DMSO, THF, and dichloromethane.[1]
-
Closed System: If possible, prepare solutions in a closed system to minimize the release of vapors.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[4] Avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatible.
-
Disposal Route: The disposal of this halogenated organic compound must be in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound in your research endeavors. Our commitment to your safety extends beyond the product itself, providing you with the knowledge and tools to maintain a secure laboratory environment.
References
- 1. 1,1,2,2-Tetrakis(4-bromophenyl)ethylene 1,1 ,1 ,1 -(1,2-Ethenediylidene)tetrakis 4-bromobenzene 61326-44-1 [sigmaaldrich.com]
- 2. Tetrakis(4-bromophenyl)ethylene | C26H16Br4 | CID 11828419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 61326-44-1 Name: [xixisys.com]
- 4. derthon.com [derthon.com]
- 5. derthon.com [derthon.com]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
